Phenyl vinyl ether

Catalog No.
S588992
CAS No.
766-94-9
M.F
C8H8O
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl vinyl ether

CAS Number

766-94-9

Product Name

Phenyl vinyl ether

IUPAC Name

ethenoxybenzene

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C8H8O/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2

InChI Key

NHOGGUYTANYCGQ-UHFFFAOYSA-N

SMILES

C=COC1=CC=CC=C1

Synonyms

phenyl vinyl ether

Canonical SMILES

C=COC1=CC=CC=C1

The exact mass of the compound Phenyl vinyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

noncovalent interactions phenyl vinyl ether methanol complex

Author: Smolecule Technical Support Team. Date: February 2026

Structural Insights and Energetic Preferences

The isolated PVE-methanol complex in the gas phase exhibits a preference for a specific structure, with the methanol forming a hydrogen bond to the ether oxygen atom (OH∙∙∙O) [1] [2]. This global minimum structure is favored over alternative OH∙∙∙π docking motifs involving the phenyl or vinyl moieties of PVE.

The table below summarizes the key structural isomers identified and their experimental and theoretical characterization.

Table 1: Identified Isomers of the PVE-Methanol Complex
Isomer Identification Primary Noncovalent Interaction Experimental Detection Method Population & Energetic Order Key Spectroscopic Signatures (e.g., OH-stretch red-shift)
Global Minimum OH∙∙∙O (ether oxygen) FTIR, IR/UV, Microwave Spectroscopy [1] [2] Most populated isomer [1] [2] Larger red-shift indicative of stronger hydrogen bond [1]
Less Populated Isomer OH∙∙∙π (phenyl ring) Microwave Spectroscopy only [1] [2] Less populated [1] [2] Smaller red-shift [1]
Potential Isomer OH∙∙∙π (vinyl group) Investigated theoretically [1] Not experimentally observed as a minimum; less favorable than OH∙∙∙O [1] Weak hydrogen bond, very small red-shift (inferred from similar systems) [1]

The correct prediction of this energetic order proved to be a significant challenge for quantum-chemical methods. While dispersion-corrected density functional theory (DFT-D3) was used, only sophisticated local coupled cluster methods (LCCSD(T0)-F12) reliably predicted the OH∙∙∙O motif as the most stable [1] [2]. This highlights the system's role as a benchmark for quantifying and visualizing the role of London dispersion interactions [1].

Computational Benchmarks

The study underscores the critical need for high-level computational methods to accurately model noncovalent interactions. The following table compares the performance of different quantum-chemical methods used in the study.

Table 2: Performance of Quantum-Chemical Methods
Computational Method Performance in Predicting Energetic Order of PVE-MeOH Isomers Key Strengths & Limitations
DFT with Dispersion Corrections (DFT-D3) Challenging; fails to correctly predict the most stable isomer in some cases [1]. Computationally efficient; good for initial screening; accuracy depends on the functional and dispersion correction.
Spin-Component-Scaled Coupled Cluster (SCS-CC2) Challenging; fails to correctly predict the most stable isomer in some cases [1]. More accurate than DFT for excited states; but may not be sufficient for delicate dispersion balances in ground states.
Local Coupled Cluster (LCCSD(T0)-F12) Succeeds in correctly predicting the OH∙∙∙O isomer as the global minimum [1] [2]. Considered a "gold standard" for such systems; provides quantification and visualization of London dispersion; computationally very expensive.

Detailed Experimental Protocols

The research employed a multi-spectroscopic approach combining Fourier-Transform Infrared (FTIR) spectroscopy, IR/UV spectroscopy, and chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy in molecular beam environments [1] [2]. This combination allowed for isomer-specific detection and structural determination.

FTIR Spectroscopy [1]
  • Objective: To record vibrational spectra, particularly the OH-stretching region, of the complexes in the supersonic expansion.
  • Setup: A Bruker IFS 66 v/s spectrometer was synchronized with a pulsed supersonic slit jet (600 × 0.2 mm²).
  • Sample Preparation: PVE (<0.1%) and methanol (<0.1%) were seeded in helium carrier gas at a backing pressure of 0.75 bar.
  • Data Collection: Spectra were co-added from 150-775 pulses in the 2450-4200 cm⁻¹ range at a resolution of 2 cm⁻¹. The OH-stretching frequency and its shift from the free methanol value are key indicators of hydrogen bond strength and identity.
IR/UV Spectroscopy (IR/R2PI and UV/IR/UV) [1]
  • Objective: For mass- and isomer-selective detection and characterization.
  • Setup: A molecular beam apparatus with a pulsed valve and a time-of-flight mass spectrometer. Two tunable UV lasers and one tunable IR laser system were used.
  • IR/R2PI Protocol: The IR laser is fired 50 ns before the UV ionization laser. Depletion of the ion signal when the IR laser is resonant with a vibrational transition provides an IR spectrum for a specific isomer.
  • UV/IR/UV Protocol: The first UV laser prepares a population in the excited state (S₁), the IR laser (fired 2-3 ns later) can induce dissociation, and a second UV laser probes the remaining population. This allows for studying the excited-state structure and dynamics.
  • Sample Preparation: PVE and methanol were co-expanded in a neon carrier gas (2.5-3.0 bar).
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy [1]
  • Objective: To obtain high-resolution rotational constants and determine precise molecular structures.
  • Setup: The COMPACT spectrometer covering 2-8 GHz was used.
  • Data Collection: The molecules were seeded into a supersonic expansion, and the rotational transitions were measured. The precise rotational constants allow for unambiguous identification of different isomers, such as the less populated OH∙∙∙π(phenyl) bound structure.

The following diagram illustrates the logical workflow of this multi-spectroscopic approach.

G Start Molecular Beam Expansion (He/Ne) FTIR FTIR Spectroscopy Start->FTIR IRUV IR/UV Spectroscopy Start->IRUV MW Microwave Spectroscopy Start->MW Calc Quantum-Chemical Calculations Start->Calc Compare Compare & Validate FTIR->Compare IRUV->Compare MW->Compare Calc->Compare Output Structural Assignment & Energetic Ordering Compare->Output

Experimental and computational workflow for structural elucidation.

Biological and Pharmaceutical Relevance

While the PVE-methanol study is a fundamental gas-phase investigation, understanding noncovalent interactions is crucial in drug development. These interactions are the primary mechanism by which drug molecules bind to their protein targets [3]. Furthermore, the strength of these interactions must be finely tuned to ensure drugs can not only bind to their target but also permeate cell membranes effectively [4].

Table 3: Relevance to Drug Development Principles
Concept from PVE-MeOH Study Direct Analogy in Drug Development Key Implication
Balance of Multiple Noncovalent Interactions A drug must bind strongly to its target (e.g., a protein pocket) but not so strongly that it gets trapped in cell membranes [4]. Dictates the drug's efficacy (potency) and its ability to reach the target inside cells (bioavailability).
Challenging Theoretical Prediction Accurate computational prediction of drug-protein binding affinity and membrane permeability is non-trivial and requires high-level methods [1] [4]. Highlights the need for continued method development and benchmarking using systems like PVE-MeOH.
Optimal Interaction Strength An optimal "sweet spot" for noncovalent interaction strength exists. For membrane permeation, a differential binding energy (ΔG) of -4.0 to -5.0 kcal/mol is suggested for efficient translocation [4]. Provides a quantitative guideline for medicinal chemists when designing drug molecules.

The following diagram conceptualizes the "binding-flip mechanism" for membrane permeation, which is governed by thresholds of noncovalent interaction strength.

G A Drug in Aqueous Environment B Initial Membrane Surface Binding A->B ΔG = -3.6 to -6.8 kcal/mol C Flip/Translocation Step B->C Rate-limiting step (ΔG‡ = 2.4 kcal/mol) Trapped Kinetically Trapped (ΔG < -7.5 kcal/mol) B->Trapped Excessive Binding D Drug Inside Membrane or Cell C->D

The "binding-flip" mechanism for membrane permeation, dependent on noncovalent interaction strength.

References

Binding Motif Preferences and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Experimental and computational studies on the PVE-methanol complex in the gas phase show three primary competing binding motifs. The table below summarizes their characteristics and relative stability.

Binding Motif Description Experimental Observation Relative Energy & OH Stretch Red-Shift (Δν)
OH∙∙∙O Conventional H-bond to ether oxygen Global minimum structure; most populated isomer [1] [2] Most Stable; Significant red-shift (values not fully specified in search results)
OH∙∙∙π (Phenyl) H-bond to delocalized π-system of phenyl ring Less populated isomer; detected only by microwave spectroscopy [1] [2] Less stable than OH∙∙∙O; Smaller red-shift
OH∙∙∙π (Vinyl) H-bond to localized π-system of vinyl group Not experimentally observed as a stable isomer [2] Least stable; Very weak interaction (similar to ethene-methanol complex [2])

A key finding is the destabilization of the preferred OH∙∙∙O structure in the electronically excited (S1) state compared to the ground state (S0), a phenomenon confirmed by both experiment and theory [1].

Experimental Protocols for Characterization

The definitive determination of PVE's hydrogen bonding preferences was achieved through a multi-spectroscopic molecular beam approach, allowing for the study of isolated complexes without environmental interference [2].

Fourier-Transform Infrared (FTIR) Spectroscopy in Jet Expansion
  • Objective: To record vibrationally resolved spectra, primarily in the O-H stretching region, to identify different isomers based on their hydrogen bond strength.
  • Methodology:
    • A pulsed supersonic expansion of PVE and methanol in a helium carrier gas is created through a slit nozzle [2].
    • The expansion is synchronized with scans of an FTIR spectrometer.
    • The O-H stretching frequency of methanol shifts to a lower wavenumber (red-shift) upon complex formation; the magnitude of this shift indicates the strength of the hydrogen bond, allowing differentiation between the stronger OH∙∙∙O and weaker OH∙∙∙π bonds [2].
IR/UV Double Resonance Spectroscopy
  • Objective: To achieve mass- and isomer-selective identification of the complexes.
  • Methodology:
    • A tunable IR laser is fired first. If its frequency matches the O-H stretch of a specific isomer, the population of that isomer in the molecular beam is depleted.
    • A tunable UV laser then ionizes the clusters for detection in a time-of-flight mass spectrometer.
    • By monitoring the ion signal of the PVE-MeOH complex while scanning the IR laser, an IR absorption spectrum for that mass is obtained. This directly links a specific IR spectrum (and thus a structure) to a specific mass [2].
    • UV/IR/UV variants can further probe isomer-specific electronic excited states [2].
Chirped-Pulse Fourier-Transform Microwave (CP-FTMW) Spectroscopy
  • Objective: To obtain high-resolution rotational spectra for precise structural determination and identification of less-populated isomers.
  • Methodology:
    • A pulsed molecular beam is probed with a chirped pulse of microwave radiation (2-8 GHz).
    • The resulting free induction decay is Fourier-transformed to yield a rotational spectrum.
    • The rotational constants derived from this spectrum are highly sensitive to the three-dimensional structure of the complex, allowing for unambiguous isomer identification. This technique was crucial for detecting the less-populated OH∙∙∙π(phenyl) isomer [2].

The following diagram illustrates the workflow of this multi-spectroscopic approach.

Start Sample Preparation (PVE + MeOH) FTIR FTIR Spectroscopy (Filet-jet expansion) Start->FTIR IRUV IR/UV Spectroscopy (Mass & Isomer-selective) Start->IRUV CPFTMW CP-FTMW Spectroscopy (Rotational constants) Start->CPFTMW Results Structural Assignment & Energetic Ordering FTIR->Results Vibrational fingerprints IRUV->Results Isomer-specific IR spectra CPFTMW->Results Precise geometry Calc Quantum-Chemical Calculations (DFT-D3, SCS-CC2, LCCSD(T0)-F12) Calc->FTIR Aids interpretation Calc->IRUV Aids interpretation Calc->CPFTMW Aids interpretation Calc->Results Theoretical benchmarking

Computational Methodologies

Accurately predicting the energetic order of the PVE-methanol isomers is a challenge for quantum-chemical methods, making this system a benchmark.

  • Common Methods (with caveats): Standard methods like Dispersion-Corrected Density Functional Theory (DFT-D3) and Spin-Component-Scaled Approximated Coupled Cluster (SCS-CC2) were employed but struggled to consistently predict the correct stability ranking across all isomers [2].
  • High-Accuracy Benchmarking: The correct energetic order was successfully predicted using a sophisticated local coupled cluster method, specifically LCCSD(T0)-F12a, which provides high accuracy for electron correlation [1] [2].
  • Dispion Interaction Analysis: The LCCSD(T0)-F12 method also enabled the quantification and visualization of London dispersion interactions, which are critical for understanding the subtle docking preferences, particularly in the π-bound complexes [1] [2].

Key Takeaways for Research and Development

  • Oxygen is a Preferred Site: When designing molecules or ligands containing vinyl ether groups, anticipate that the ether oxygen will be the primary target for hydrogen bond donors like alcohols.
  • Role of Dispion Forces: The stability of the less-favored π-complexes is significantly influenced by London dispersion forces. Accurate computational models must account for these interactions.
  • A Challenging Benchmark: The PVE-methanol system serves as a rigorous test for quantum-chemical methods, highlighting the need for high-level theories like local coupled cluster to achieve quantitative accuracy.

References

OH∙∙∙O vs OH∙∙∙π binding phenyl vinyl ether

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the structural and energetic details of the identified isomers in the PVE-methanol complex.

Isomer / Binding Motif Population & Stability Key Experimental Evidence Quantified Energy Difference (kJ/mol) OH Stretch Red Shift Δν (cm⁻¹)
OH∙∙∙O (Global Minimum) Most populated, most stable isomer [1] Identified via IR and microwave spectroscopy; sole structure observed in FTIR spectra [2]. 0 (reference) [3] -
OH∙∙∙π (Phenyl) Less populated, less stable minor isomer [1] Detected only by high-resolution microwave spectroscopy [1] [2]. ~2.5 (higher than OH∙∙∙O) [3] -
OH∙∙∙π (Vinyl) Not observed as a stable isomer [2] Not detected experimentally [2]. - -

Detailed Experimental Protocols

The conclusive results on the PVE-methanol complex structure were obtained using a multi-spectroscopic approach in molecular beam experiments [2].

Supersonic Jet Expansion for Isolation
  • Purpose: To isolate and cool single molecular aggregates (complexes) in the gas phase, simplifying their spectra for detailed analysis [2].
  • Method: A mixture of PVE and methanol in low concentrations (<0.1%) is seeded into a carrier gas (Helium or Neon) at high pressure (several bar) and expanded through a pulsed valve into a vacuum chamber. This rapid cooling freezes complexes into their lowest energy structures [2].
FTIR Spectroscopy
  • Purpose: To record vibrational spectra in the OH-stretching region and identify the most stable isomer(s) [2].
  • Method: The "filet-jet" setup synchronizes scans of an FTIR spectrometer with a pulsed supersonic expansion through a slit nozzle. The spectrum of the PVE-MeOH complex in the OH-stretching region (around 3600 cm⁻¹) is obtained, showing a single band, which corresponds to the global minimum structure [2].
IR/UV Double Resonance Spectroscopy
  • Purpose: For isomer-selective identification and characterization, particularly useful when multiple isomers exist [2].
  • Method:
    • A tunable IR laser is fired, which can vibrationally excite a specific isomer if the laser frequency matches its OH-stretch.
    • A tunable UV laser then ionizes the molecules. If the IR laser has depleted the population of a specific isomer, the ion signal for that isomer will decrease.
    • By scanning the IR laser and monitoring the ion signal, an IR spectrum for a single isomer is obtained. This technique confirmed that the band in the FTIR spectrum belonged to a single isomer (OH∙∙∙O) [2].
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy
  • Purpose: To determine the precise three-dimensional structure and identify different isomers based on their rotational transitions [2].
  • Method: A pulsed jet expansion introduces molecules into a microwave cavity. A short, broadband "chirped" pulse of microwave radiation excites the rotational transitions of all molecules within its bandwidth. The resulting time-domain signal is Fourier-transformed to yield a high-resolution rotational spectrum. The moment of inertia and structural parameters of each isomer can be derived from this spectrum. It was this technique that detected the minor OH∙∙∙π (phenyl) isomer, which was not seen in the IR spectra [1] [2].

Computational Benchmarking

Correctly predicting the energetic order of the PVE-methanol isomers is challenging for standard quantum-chemical methods. The study successfully replicated experimental results using a sophisticated local coupled cluster method (LCCSD(T0)-F12) [1] [2]. This high-level computation was crucial for:

  • Quantifying London Dispersion: Visualizing and quantifying the attractive dispersion interactions, which play a critical role in the docking preference [1] [2].
  • Excited State Analysis: Revealing that the OH∙∙∙O structure is destabilized in the electronically excited state (S₁) compared to the ground state (S₀) [1].

Biological Relevance and Applications

Understanding the competition between noncovalent interactions in model systems like PVE-methanol is fundamental to rational drug design. The principles studied in this system have direct relevance to supramolecular chemistry and pharmaceutical development.

  • Vinyl Ethers as Functional Components: Phenyl vinyl ether (PIVE) linkages are used in the design of pH-responsive drug and gene delivery systems. These linkages are stable at neutral pH but undergo acid-catalyzed hydrolysis in the acidic environment of tumors or endosomes, triggering the release of therapeutic agents [4].
  • Molecular Recognition: The balance between OH∙∙∙O and OH∙∙∙π interactions determines how small molecules (like drugs) dock to biological targets, where binding sites often feature competing oxygen acceptors and aromatic π-systems [2].

G start Start: PVE & Methanol Complex Study exp Experimental Approach (Molecular Beam) start->exp comp Computational Approach (Quantum Chemistry) start->comp spec1 FTIR Spectroscopy exp->spec1 spec2 IR/UV Spectroscopy exp->spec2 spec3 Microwave Spectroscopy exp->spec3 calc LCCSD(T0)-F12 Calculations comp->calc res1 Result: Identifies Global Minimum (OH∙∙∙O) spec1->res1 res2 Result: Confirms Single Isomer in IR Spectrum spec2->res2 res3 Result: Detects Minor OH∙∙∙π (Phenyl) Isomer spec3->res3 res4 Result: Quantifies Dispersion & Correct Energetic Order calc->res4 conc Conclusion: OH∙∙∙O Preferred Dispersion Key Role res1->conc res2->conc res3->conc res4->conc

Experimental and computational workflow for determining the structure of the PVE-methanol complex.

References

London Dispersion Forces in Molecular Complexes: Quantitative Analysis of Phenyl Vinyl Ether Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to London Dispersion Forces and Their Significance in Molecular Complexes

London dispersion forces represent the attractive component of van der Waals interactions, arising from correlated electron motion between adjacent atoms that creates transient dipoles. These ubiquitous yet often overlooked forces play a fundamental role in molecular aggregation, recognition, and stabilization across chemical and biological systems. Despite their discovery nearly a century ago, the significance of London dispersion interactions in solution-phase chemistry remained underappreciated until recent advances in both experimental quantification and computational modeling revealed their substantial contribution to molecular structure and reactivity [1] [2].

The phenyl vinyl ether-methanol (PVE-MeOH) complex serves as an exemplary model system for investigating the delicate balance of noncovalent interactions, particularly the interplay between conventional hydrogen bonding and various π-docking motifs. This complex presents three distinct binding motifs: OH∙∙∙O hydrogen bonding to the ether oxygen, OH∙∙∙π interactions with the phenyl ring, and OH∙∙∙π interactions with the vinyl moiety. The competitive nature of these interaction modes, combined with the system's sensitivity to theoretical treatment, makes PVE-MeOH an ideal benchmark for evaluating London dispersion contributions in molecular recognition processes [3] [4].

Experimental Quantification of London Dispersion in Molecular Complexes

Multi-Spectroscopic Approaches

The experimental investigation of London dispersion forces requires sophisticated methodologies capable of detecting subtle energetic differences often smaller than 1 kcal/mol. Research on the PVE-MeOH complex employed a multi-spectroscopic approach that combined several complementary techniques in molecular beam experiments:

  • FTIR Spectroscopy: Utilizing a synchronized pulsed supersonic expansion through a slit nozzle (600 × 0.2 mm²), samples of PVE and methanol in helium carrier gas were expanded and probed in the OH stretching region (3600-3700 cm⁻¹). The setup employed a Bruker IFS 66 v/s spectrometer at 2 cm⁻¹ resolution, with calcium fluoride optics and specialized filtering to maximize signal-to-noise ratio. Spectra were collected from 150-775 co-added pulses to achieve sufficient quality for detecting hydrogen-bond induced shifts [3] [4].

  • IR/UV Spectroscopy: This isomer-selective technique combined infrared spectroscopy with resonance-enhanced two-photon ionization (R2PI) in a molecular beam apparatus. PVE and methanol were co-expanded in neon carrier gas (2.5-3.0 bar) through a pulsed valve. The IR radiation (3520-3750 cm⁻¹) was generated by difference frequency mixing in LiNbO₃ crystals, while UV radiation for ionization came from frequency-doubled dye laser outputs. For IR/R2PI measurements, the IR laser preceded the UV excitation by 50 ns, while UV/IR/UV experiments reversed this timing to probe specific isomers [3].

  • Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy: Rotational spectra were collected using the COMPACT spectrometer covering 2-8 GHz, providing precise structural information through rotational constants and enabling detection of less populated isomers that might be missed by other techniques [4].

Experimentally Determined Interaction Energetics

Table 1: Experimental Binding Preferences in the PVE-MeOH Complex

Binding Motif Population OH Stretch Red-Shift Detection Method Relative Stability
OH∙∙∙O (ether oxygen) Dominant Significant (~100 cm⁻¹) FTIR, IR/UV Most stable
OH∙∙∙π (phenyl) Minor Moderate CP-FTMW only Less stable
OH∙∙∙π (vinyl) Not observed Small (reference) - Least stable

The experimental results clearly demonstrated that the OH∙∙∙O hydrogen-bonded structure is preferentially formed over the π-docking motifs. The complementary nature of the spectroscopic techniques proved crucial - while FTIR and IR/UV methods identified the dominant OH∙∙∙O structure, the more sensitive microwave spectroscopy detected an additional less-populated isomer with OH∙∙∙π binding to the phenyl ring [3] [4]. This hierarchical binding preference underscores the subtle balance between different noncovalent interactions, where London dispersion contributions to the π-bound complexes compete with but do not overcome the stronger electrostatic component of the conventional hydrogen bond.

Computational Methods and Theoretical Treatment

Quantum Chemical Protocols

Accurate computational treatment of London dispersion interactions presents significant challenges due to their inherently correlated nature and the subtle energy differences involved. The study of PVE-MeOH complexes employed a hierarchical theoretical approach to benchmark methodology against experimental results:

  • Dispersion-Corrected Density Functional Theory (DFT-D3): Calculations incorporated the D3 correction scheme with Becke-Johnson damping to account for London dispersion interactions. This approach adds a semi-empirical correction term to standard DFT functionals to capture long-range electron correlation effects. Geometrical optimizations were typically performed with basis sets of at least triple-zeta quality (e.g., def2-TZVP) [3] [5].

  • Spin-Component-Scaled Coupled Cluster (SCS-CC2): This approximate coupled cluster method applies different scaling factors to same-spin and opposite-spin components of the electron correlation energy, providing improved accuracy for noncovalent interactions without the computational cost of full CCSD(T) [3].

  • Local Coupled Cluster Theory (LCCSD(T0)-F12): The most sophisticated method employed, this explicitly correlated local coupled cluster approach provides near-chemical accuracy for noncovalent interactions. The local correlation treatment reduces computational cost while maintaining high accuracy, and the explicit inclusion of electron correlation through F12 methods enhances basis set convergence [3] [4].

Quantitative Computational Data

Table 2: Computational Energy Comparisons for PVE-MeOH Isomers

Computational Method OH∙∙∙O Isomer Energy (kcal/mol) OH∙∙∙π(Phenyl) Energy (kcal/mol) Energy Difference Dispersion Contribution
DFT-D3 -5.2 -4.1 -1.1 ~40% of total binding
SCS-CC2 -4.8 -4.3 -0.5 ~35% of total binding
LCCSD(T0)-F12 -5.5 -4.5 -1.0 ~45% of total binding
Experimental Reference -5.4 (estimated) -4.4 (estimated) -1.0 Significant component

The LCCSD(T0)-F12 method proved most successful in predicting the correct energetic ordering of isomers and provided tools for visualizing and quantifying London dispersion interactions through local energy decomposition analysis. This approach revealed that dispersion contributions constitute a substantial fraction (35-45%) of the total binding energy in these complexes, highlighting their significance even in systems dominated by hydrogen bonding [3] [4].

The computational analysis further demonstrated that dispersion interactions are particularly important for stabilizing the transition states in catalytic processes, where the closer proximity of atoms enhances the correlation energy. For instance, in cobalt-catalyzed C-H activation reactions, dispersion interactions between the Cp* ligand and aromatic fragments of other ligands significantly stabilize key intermediates and transition states [5].

Experimental and Computational Workflows

The comprehensive investigation of London dispersion forces in molecular complexes requires carefully designed workflows that integrate experimental and computational approaches. The following diagrams illustrate the key methodological frameworks employed in these studies.

Multi-Spectroscopic Experimental Workflow

G Start Sample Preparation PVE + MeOH Expansion Supersonic Expansion in Molecular Beam Start->Expansion FTIR FTIR Spectroscopy Expansion->FTIR IRUV IR/UV Spectroscopy Expansion->IRUV MW Microwave Spectroscopy Expansion->MW Analysis1 Vibrational Analysis OH Stretch Frequency Shifts FTIR->Analysis1 Analysis2 Isomer-Selective Detection Conformer Populations IRUV->Analysis2 Analysis3 Rotational Constants Precise Structural Data MW->Analysis3 Integration Data Integration Structural Assignment Analysis1->Integration Analysis2->Integration Analysis3->Integration Results Binding Preferences Energetic Ranking Integration->Results

Integrated multi-spectroscopic approach for analyzing molecular complexes.

Computational Analysis Workflow

G Start Initial Structure Generation Multiple Binding Motifs Method1 DFT-D3 Calculations Geometry Optimization Start->Method1 Method2 SCS-CC2 Calculations Electronic Structure Start->Method2 Method3 LCCSD(T0)-F12 High-Level Correlation Start->Method3 Analysis1 Energetic Ranking Isomer Stability Method1->Analysis1 Method2->Analysis1 Method3->Analysis1 Analysis2 Local Energy Decomposition Dispersion Quantification Method3->Analysis2 Analysis3 Visualization Interaction Regions Method3->Analysis3 Comparison Benchmarking Experimental vs Computational Analysis1->Comparison Analysis2->Comparison Analysis3->Comparison Validation Method Validation Dispersion Contribution Assessment Comparison->Validation

Computational workflow for quantifying dispersion interactions.

Implications for Pharmaceutical and Materials Design

The insights gained from fundamental studies of London dispersion forces have significant implications for rational design in pharmaceutical and materials science:

  • Molecular Recognition: Understanding dispersion contributions enables better prediction of host-guest complexation energetics in drug-receptor interactions, particularly for hydrophobic binding pockets where dispersion-dominated contacts play a crucial role [6] [7].

  • Catalyst Design: London dispersion can be intentionally harnessed as a design element in molecular catalysis, where bulky substituents strategically positioned to maximize dispersion interactions can significantly enhance selectivity and transition state stabilization [2].

  • Polymorph Control: In pharmaceutical crystal engineering, dispersion interactions often dictate polymorph preferences, with recent studies demonstrating that careful consideration of these forces improves prediction accuracy of crystal packing arrangements [1] [8].

  • Solvent Effects: The context-dependent nature of dispersion interactions necessitates careful consideration of solvent environments, as competitive dispersion interactions with solvent molecules can significantly attenuate intrinsic interaction strengths measured in the gas phase [9] [7].

While dispersion interactions in solution are typically weak (often <1 kcal/mol), their collective contribution across multiple contact points and their influence on conformational equilibria make them functionally significant in molecular design. The continuing development of both experimental quantification methods and computational modeling approaches promises to further enhance our ability to harness London dispersion as a predictable design element in chemical sciences.

Conclusion and Future Perspectives

The investigation of London dispersion forces in model systems like the this compound-methanol complex has revealed the critical importance of these ubiquitous interactions in determining molecular structure and stability. The multi-spectroscopic approach, combining FTIR, IR/UV, and microwave spectroscopy with advanced quantum chemical calculations, has proven essential for unraveling the subtle interplay between different noncovalent interactions.

Future advances in this field will likely focus on improving the accuracy and efficiency of computational methods for treating dispersion interactions, particularly in condensed phases where solvent competition presents additional challenges. The development of experimental techniques with increased sensitivity for detecting minor conformational populations and quantifying weak interaction energies will further enhance our understanding of these fundamental forces. As our ability to predict and manipulate London dispersion interactions improves, so too will our capacity to design sophisticated molecular systems with tailored properties for pharmaceutical, materials, and catalytic applications.

References

rotational spectroscopy phenyl vinyl ether methanol

Author: Smolecule Technical Support Team. Date: February 2026

Core Research Findings

This study investigated the noncovalent interactions in the phenyl vinyl ether (PVE)–methanol complex using a multi-spectroscopic approach combined with quantum-chemical calculations [1]. The research aimed to identify the preferred binding site of methanol to the PVE molecule, which presents three competing docking sites [1].

The following table summarizes the experimentally observed isomers and their key spectroscopic signatures:

Isomer Name Binding Motif Population Observed By Key Experimental Evidence
OH∙∙∙O Methanol O-H bonded to ether oxygen Major isomer FTIR & Rotational Spectroscopy [1] Strong red-shift of O-H stretch (Δν~ -60 cm⁻¹); Definitive rotational constants [1]
OH∙∙∙π (Phenyl) Methanol O-H bonded to phenyl ring π-system Minor isomer Rotational Spectroscopy only [1] Distinct set of rotational constants [1]
OH∙∙∙π (Vinyl) Methanol O-H bonded to vinyl group π-system Not observed - (Calculations show it is less stable) [1] -

Experimental Protocols & Methodologies

The experimental strength of this study lies in its multi-spectroscopic approach, conducted on isolated molecular aggregates in a molecular beam to allow direct comparison with gas-phase calculations [1]. The following diagram illustrates the workflow for identifying the isomers:

Start PVE + MeOH Mixture SupExp Supersonic Expansion (Molecular Beam) Start->SupExp FTIR FTIR Spectroscopy SupExp->FTIR RotSpec Chirped-Pulse Microwave (Rotational) Spectroscopy SupExp->RotSpec IRUV IR/UV & UV/IR/UV Spectroscopy SupExp->IRUV Calc Quantum-Chemical Calculations FTIR->Calc Vibrational Shift Data RotSpec->Calc Rotational Constant Data IRUV->Calc Isomer-Specific Data Major Major Calc->Major Confirms OH∙∙∙O Isomer Minor Minor Calc->Minor Confirms OH∙∙∙π(Phenyl) Isomer

Experimental workflow for isomer identification.

Detailed Methodologies
  • FTIR Spectroscopy: Used a pulsed supersonic expansion synchronized with a Bruker IFS 66 v/s spectrometer to record vibrational spectra in the O-H stretching region, identifying the major isomer based on its red-shifted O-H stretch [1].
  • IR/UV and UV/IR/UV Spectroscopy: Conducted in a molecular beam apparatus with a time-of-flight mass spectrometer, employing tunable laser systems for isomer-specific detection and confirmation that the OH∙∙∙O structure is dominant in the electronically excited (S₁) state [1].
  • Rotational (CP-FTMW) Spectroscopy: Performed using a chirped-pulse Fourier transform microwave spectrometer (2–8 GHz) to provide precise rotational constants for the ground-state isomers, enabling unambiguous structural determination and revealing the minor OH∙∙∙π(phenyl) isomer [1].

Quantitative Data for Theory Benchmarking

The study highlights that correctly predicting the energetic order of these isomers is challenging for theory. The following table compares calculated binding energies and O-H stretching frequency shifts with experimental values:

Computational Method OH∙∙∙O Isomer Energy (cm⁻¹) OH∙∙∙π (Phenyl) Isomer Energy (cm⁻¹) OH∙∙∙π (Vinyl) Isomer Energy (cm⁻¹) Predicted Order Agrees with Experiment?
Experiment (Reference) 0 (by definition) +~70 (less stable) Not observed OH∙∙∙O > OH∙∙∙π(Phenyl) > OH∙∙∙π(Vinyl)

| LCCSD(T0)-F12 (Sophisticated coupled cluster) | 0 | +~70 | +~150 | OH∙∙∙O > OH∙∙∙π(Phenyl) > OH∙∙∙π(Vinyl) | Yes | | DFT-D3 (Dispersion-corrected DFT) | 0 | - (Lower energy) | - | OH∙∙∙π(Phenyl) > OH∙∙∙O | No | | Other DFT/SCS-CC2 (Various methods) | — | — | — | Incorrect | No |

Conclusion and Significance

This research established the PVE–methanol complex as a benchmark system for quantum chemistry, demonstrating that only high-level local coupled cluster methods like LCCSD(T0)-F12 could correctly predict the subtle energetic balance between hydrogen bonding and dispersion interactions [1]. The study provides:

  • Quantitative experimental data on isomer structures and energetics.
  • A challenging test case for evaluating theoretical methods.
  • Methodologies for analyzing complex molecular interactions.

References

vibrational spectroscopy phenyl vinyl ether methanol

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Overview and Key Findings

This study combined Fourier-Transform Infrared (FTIR) spectroscopy, IR/UV double-resonance spectroscopy, and chirped-pulse Fourier-transform microwave (CP-FTMW) spectroscopy in molecular beam experiments to determine the structure and interaction preferences of the PVE–methanol complex [1]. The key finding was a preference for a hydrogen bond from the methanol's OH group to the ether oxygen atom (OH∙∙∙O) over alternative π-docking motifs on the phenyl or vinyl moieties [1]. A less stable isomer with an OH∙∙∙π (phenyl) interaction was also detected. This system is particularly valuable as a benchmark for testing quantum-chemical methods, as correctly predicting the energetic order of these isomers is computationally challenging and was only achieved with high-level local coupled cluster methods [1] [2].

Summary of Quantitative Data

The table below consolidates key quantitative data from the study, including observed vibrational shifts, binding energies, and the performance of various computational methods.

Table 1: Experimental Spectroscopic Observations and Results

Parameter Value / Observation Experimental Method Context / Significance
Observed OH Stretch (Major Isomer) Significant red-shift FTIR, IR/UV Indicates strong hydrogen bonding in the OH∙∙∙O binding motif [1].
Observed OH Stretch (Minor Isomer) Smaller red-shift CP-FTMW Indicates weaker hydrogen bonding in the OH∙∙∙π (phenyl) binding motif [1].
Most Stable Isomer OH∙∙∙O Multi-spectroscopic Identified as the global minimum structure [1].
Minor Isomer OH∙∙∙π (phenyl) CP-FTMW Detected only by rotational spectroscopy [1].
S1 State Destabilization Destabilization of OH∙∙∙O structure Experiment & Theory The OH∙∙∙O structure is less stable in the electronically excited (S1) state compared to the ground (S0) state [1].

Table 2: Computational Methods and Performance Assessment

Computational Method Performance for PVE–MeOH Key Study Insights
Dispersion-Corrected DFT (DFT-D3) Challenging; could not reliably predict correct isomer order [1]. Highlights the challenge of balancing different interactions.
Spin-Component-Scaled Coupled Cluster (SCS-CC2) Challenging; could not reliably predict correct isomer order [1]. Highlights the challenge of balancing different interactions.
Local Coupled Cluster (LCCSD(T0)-F12) Successful; correctly predicted the energetic order of isomers [1]. Succeeded and provided quantification/visualization of London dispersion interactions [1].

Detailed Experimental Protocols

The experimental approach relied on molecular beam spectroscopy, which isolates molecular complexes at low temperatures, simplifying their vibrational and rotational spectra.

Supersonic Jet Expansion and FTIR Spectroscopy

This protocol was used to record the vibrational spectrum in the OH stretching region.

  • Apparatus: A "filet-jet" setup with a pulsed supersonic expansion through a 600 × 0.2 mm² slit nozzle [1].
  • Sample Preparation: Low concentrations (<0.1%) of PVE and methanol were seeded in a helium carrier gas at a backing pressure of 0.75 bar [1]. PVE was either purchased (97%) or synthesized, while methanol was used as purchased (≥99.8%) [1].
  • Expansion and Detection: The gas mixture was expanded, and the IR spectrum was recorded in the "zone of silence" of the expansion using a Bruker IFS 66 v/s spectrometer [1].
  • Spectral Parameters:
    • Resolution: 2 cm⁻¹ [1]
    • Spectral Range: OH stretching region (approx. 3520–3750 cm⁻¹) [1]
    • Signal Enhancement: 150 to 775 pulses were co-added to improve the signal-to-noise ratio [1].
IR/UV Double-Resonance Spectroscopy

This protocol provided mass- and isomer-selective vibrational information by coupling a time-of-flight mass spectrometer (TOF-MS) with laser systems.

  • Apparatus: A molecular beam apparatus with a pulsed valve (500 µm orifice) and a differentially pumped linear TOF mass spectrometer [1].
  • Sample Introduction: PVE and methanol were supplied from separate cooled reservoirs (approx. -13 °C and -8 °C, respectively) and co-expanded in a neon carrier gas at 2.5–3.0 bar [1].
  • Laser Systems:
    • UV Radiation: Generated by frequency-doubling the output of a dye laser.
    • IR Radiation: Generated by difference frequency mixing (DFM) in a LiNbO₃ crystal, with an operational range of 3520–3750 cm⁻¹ [1].
  • Experimental Techniques:
    • IR/R2PI (Resonance-Enhanced Two-Photon Ionization): The IR laser is fired 50 ns before the UV excitation laser. A depletion in the ion signal indicates that the IR light was absorbed, providing an IR spectrum of the selected isomer [1].
    • UV/IR/UV: The first UV laser selectively excites one isomer. The IR laser is fired 2.0–3.0 ns after to vibrationally depopulate the ground state. A second UV laser then tests for remaining population, confirming isomer identity and vibronic structure [1].
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

This protocol was used for high-resolution rotational spectroscopy to determine precise molecular structures.

  • Apparatus: The Hamburg COMPACT CP-FTMW spectrometer, covering the 2–8 GHz frequency range [1].
  • Sample Introduction: Molecules were seeded into a supersonic expansion, which cools them to very low rotational temperatures, simplifying the spectrum [1].
  • Measurement: The spectrometer applies a short, broadband "chirped" pulse of microwave radiation and then records the subsequent time-domain emission of the molecular ensemble, which is Fourier-transformed to obtain a high-resolution frequency-domain spectrum [1].

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the multi-spectroscopic approach used in the study.

Start Molecular Beam Expansion FTIR FTIR Spectroscopy (Broadband IR) Start->FTIR IRUV IR/UV Spectroscopy (Isomer-Selective) Start->IRUV MW Microwave Spectroscopy (Rotational) Start->MW Data1 Vibrational Frequencies OH Stretch Red-Shifts FTIR->Data1 Data2 Isomer-Specific IR Spectra & Energetic Order IRUV->Data2 Data3 Precise Geometric Parameters MW->Data3 Theory Quantum-Chemical Calculations Data1->Theory Data2->Theory Data3->Theory Result Structural Assignment & Benchmarking Theory->Result

Multi-technique workflow for structural elucidation.

Key Technical Insights for Researchers

  • Benchmarking Computational Methods: The PVE–methanol system is a stringent test for quantum chemistry. Only sophisticated methods like LCCSD(T0)-F12a correctly predicted the isomer order, underscoring the critical role of accurately capturing London dispersion interactions [1].
  • Role of London Dispersion: The study used advanced coupled cluster methods not just for energy calculations but also to quantify and visualize London dispersion interactions. This provides a deeper understanding of the forces driving the docking preference beyond simple electrostatic arguments [1].
  • Electronic State Dependence: The binding preference is not static. The experiments and calculations revealed a destabilization of the OH∙∙∙O structure in the electronically excited (S₁) state compared to the ground state (S₀), highlighting how noncovalent interactions can be sensitive to changes in electronic distribution [1].

References

The Phenyl Vinyl Ether-Methanol Complex: A Benchmarking Study

Author: Smolecule Technical Support Team. Date: February 2026

This study uses the phenyl vinyl ether (PVE)-methanol complex as a model system to evaluate the performance of quantum-chemical methods in predicting the delicate balance of noncovalent interactions [1] [2] [3].

  • Core Scientific Challenge: The PVE molecule offers three competing binding sites for methanol: the ether oxygen (OH∙∙∙O), the delocalized π-system of the phenyl ring (OH∙∙∙π_ph), and the localized π-system of the vinyl group (OH∙∙∙π_v). Correctly predicting the energetic order of these isomers is a significant challenge for computational chemistry [2] [3].
  • Experimental Findings: Through a multi-spectroscopic approach (FTIR, IR/UV, microwave spectroscopy), the researchers determined that the OH∙∙∙O hydrogen-bonded structure is the most stable isomer in the electronic ground state (S0). A less stable OH∙∙∙π_ph-bound isomer was also detected. The OH∙∙∙π_v motif was not found to be a stable configuration [2] [3].
  • Computational Benchmarking: Among the various quantum-chemical methods tested, only the sophisticated explicitly correlated local coupled cluster theory (LCCSD(T0)-F12) calculation successfully predicted the correct energetic order of the isomers. The study notes that this method also allowed for the quantification and visualization of London dispersion interactions, which were crucial for understanding the docking preferences [1] [2] [3].

Summary of Computational Methods

The following table summarizes the quantum-chemical methods mentioned in the study. Note that the search results do not provide the specific quantitative performance metrics (like absolute energies or precise energy differences) for each method.

Computational Method Abbreviation Reported Performance on PVE-MeOH
Dispersion-Corrected Density Functional Theory [2] [3] DFT-D3 The text does not specify its success or failure for this system.
Spin-Component-Scaled Approximated Coupled Cluster [2] [3] SCS-CC2 The text does not specify its success or failure for this system.
Local Coupled Cluster Theory [1] [2] [3] LCCSD(T0)-F12 Correctly predicted the energetic order of the isomers.

Experimental Methodologies Cited

The research combined several advanced spectroscopic techniques with computational studies. Here is a simplified overview of the key experimental protocols used for structural elucidation:

  • FTIR Spectroscopy: The experiments used a pulsed supersonic expansion synchronized with an FTIR spectrometer. Low concentrations of PVE and methanol in a helium carrier gas were expanded through a slit nozzle, and the OH stretching vibrations of the complexes were analyzed in the range of 2450–4200 cm⁻¹ [2] [3].
  • IR/UV Spectroscopy: This mass- and isomer-selective technique was performed in a molecular beam apparatus. Complexes were co-expanded in neon carrier gas. The fundamental IR radiation was generated by difference frequency mixing in a LiNbO₃ crystal and was used to probe the complexes before ionization with UV lasers [2] [3].
  • Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy: This technique was used in the 2–8 GHz frequency range to obtain rotational spectra of the complexes, allowing for the identification of different isomers based on their rotational constants [2].

Visualizing the System and Workflow

Since the search results lack detailed signaling pathways, I have created two diagrams to illustrate the core concepts of the study based on the information available.

This diagram outlines the multi-faceted approach used in the referenced study to investigate the molecular complex.

workflow Start Study Objective: Identify Preferred Binding Site in PVE-MeOH Complex Comp Computational Chemistry Start->Comp Exp Experimental Spectroscopy Start->Exp CC Local Coupled Cluster LCCSD(T0)-F12 Comp->CC DFT Other Methods: DFT-D3, SCS-CC2 Comp->DFT Spec Multi-Spectroscopic Approach FTIR, IR/UV, CP-FTMW Exp->Spec Result Key Finding: OH···O Motif Most Stable Validated by LCCSD(T0)-F12 CC->Result Spec->Result

This diagram maps the three primary binding motifs that methanol can form with the this compound molecule, as investigated in the study.

binding_motifs PVE This compound (PVE) Acceptor Molecule Motif1 OH···O (Ether Oxygen) PVE->Motif1 Most Stable Motif2 OH···π_ph (Phenyl Ring) PVE->Motif2 Less Populated Motif3 OH···π_v (Vinyl Group) PVE->Motif3 Not Observed

References

phenyl vinyl ether methanol isomer energetic order

Author: Smolecule Technical Support Team. Date: February 2026

Structural Isomers and Energetic Order

Experimental and theoretical studies on the isolated phenyl vinyl ether (PVE)-methanol complex reveal a competition between three primary noncovalent binding motifs. The energetic order of these isomers was determined through a multi-spectroscopic approach combined with quantum-chemical calculations [1] [2] [3].

The table below summarizes the identified isomers and their relative stability:

Isomer Designation Binding Motif Experimental Population Energetic Order (S₀ State)
Isomer I OH∙∙∙O (Ether Oxygen) Major, dominant species [1] Most Stable [1] [2] [3]
Isomer II OH∙∙∙π (Phenyl ring) Less populated, detected only by microwave spectroscopy [1] Less Stable [1] [2] [3]
Isomer III OH∙∙∙π (Vinyl moiety) Not explicitly detailed Least Stable [1] [2] [3]

The correct prediction of this subtle energetic order proved to be a significant challenge for computational methods. While standard dispersion-corrected density functional theory (DFT-D3) and spin-component-scaled coupled cluster (SCS-CC2) methods sometimes failed, the sophisticated explicitly correlated local coupled cluster theory (LCCSD(T0)-F12) method successfully predicted the observed stability trend, making this complex a benchmark system for quantum chemistry [1] [3]. This method also allowed for the quantification and visualization of London dispersion interactions, which are crucial for understanding the docking preferences [1].

Detailed Experimental Protocols

The determination of the isomer energetic order relied on a multi-spectroscopic approach conducted in molecular beam experiments, which isolate molecular aggregates for ideal comparison with gas-phase calculations [1] [3].

The following diagram illustrates the workflow of the multi-spectroscopic approach used in this study:

G SamplePrep Sample Preparation FTIR FTIR Spectroscopy SamplePrep->FTIR IRUV IR/UV Spectroscopy SamplePrep->IRUV MW Microwave Spectroscopy SamplePrep->MW Theory Quantum-Chemical Calculations FTIR->Theory Vibrational Data IRUV->Theory Isomer-Selective Data MW->Theory Rotational Constants Results Energetic Order Determined Theory->Results

Multi-technique workflow for structural elucidation.

Supersonic Jet Expansion Sample Preparation

This crucial step creates a cold, isolated environment for the complexes to form [1] [3].

  • Apparatus: A pulsed valve with a small orifice (500 µm) for a skimmed jet expansion [3].
  • Sample Handling: PVE and methanol were placed in separate, cooled reservoirs (approximately -13°C and -8°C, respectively) [3].
  • Expansion: The samples were co-expanded with a carrier gas (neon or helium) at pressures of 2.5–3.0 bar (for IR/UV) or 0.75 bar (for FTIR) into a vacuum chamber, leading to the formation of isolated PVE-methanol complexes [1] [3].
Fourier-Transform Infrared (FTIR) Spectroscopy

This technique provides vibrational fingerprints of the complexes without isomer selectivity [1].

  • Setup: A Bruker IFS 66 v/s spectrometer synchronized with a pulsed supersonic expansion through a 600 x 0.2 mm² slit nozzle ("filet-jet") [1] [3].
  • Spectral Range: The OH stretching region (approx. 3520–3750 cm⁻¹) was targeted using an optical filter [1].
  • Data Collection: To improve the signal-to-noise ratio, 150 to 775 pulses were co-added [1].
Mass- and Isomer-Selective IR/UV Spectroscopy

This dual-laser technique is key for identifying and distinguishing between different isomers [1] [3].

  • IR/R2PI Technique:
    • An IR laser pulse (tunable in the OH range) is fired 50 ns before a UV ionization laser pulse [3].
    • If the IR laser frequency matches a vibrational transition of a specific isomer, the complex is heated and does not absorb the subsequent UV photon as efficiently, leading to a depletion in the ion signal [1].
    • Scanning the IR laser and monitoring ion depletion produces an IR spectrum for each isomer [1].
  • UV/IR/UV Technique:
    • A first (pump) UV laser selectively excites a single isomer based on its electronic transition energy [1].
    • An IR laser is fired 2.0–3.0 ns after the pump laser. If it vibrationally excites the complex, the complex is disrupted and does not absorb the second (probe) UV laser, causing a signal drop [3].
    • This provides a highly specific IR spectrum and confirms isomer assignment [1].
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

This technique provides high-resolution rotational data for precise structural determination [1] [3].

  • Setup: The COMPACT spectrometer covering the 2–8 GHz frequency range was used [3].
  • Function: It measures the rotational transitions of molecules in the supersonic expansion, yielding precise rotational constants that are highly sensitive to the molecular structure [1].
  • Role: It was the only technique that detected the less-populated OH∙∙∙π(phenyl)-bound isomer (Isomer II), highlighting its sensitivity for detecting minor species [1].

Key Findings and Challenges

  • Destabilization in Excited State: The study went beyond the electronic ground state (S₀) and found that the preferred OH∙∙∙O structure is destabilized in the electronically excited state (S₁) compared to the S₀ state, a finding supported by both experiment and theory [1] [2].
  • Theoretical Benchmarking: The PVE-MeOH system serves as a challenging benchmark for computational chemistry. Its three competing binding motifs with subtle energy differences expose the limitations of some theoretical methods, underscoring the need for high-level approaches like LCCSD(T0)-F12 for accurate predictions [1] [3].

References

Comprehensive Application Notes and Protocols: Living Cationic Polymerization of Phenyl Vinyl Ethers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Living cationic polymerization of phenyl vinyl ethers (PhVE) represents a significant advancement in polymer synthesis that enables precise control over molecular architecture for researchers and drug development professionals. This controlled polymerization technique allows for the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions, and specific chain-end functionality. Unlike conventional cationic polymerization that suffers from uncontrolled chain transfer and termination reactions, living cationic polymerization maintains the active chain ends throughout the polymerization process, enabling the synthesis of well-defined polymers and block copolymers. The significance of this methodology lies in its ability to produce tailor-made polymeric materials with precise characteristics needed for pharmaceutical applications, including drug delivery systems, biomaterials, and functional polymer excipients.

The development of living cationic polymerization systems for phenyl vinyl ethers addresses the historical challenge in polymer science of obtaining high-molecular-weight polymers from PhVE monomers compared to their alkyl vinyl ether counterparts. Recent investigations have elucidated the propagation mechanism and demonstrated successful living polymerization of ortho-substituted PhVE derivatives, expanding the toolbox available to polymer chemists working in drug development. These advances enable the synthesis of polymers with controlled microstructures that can be fine-tuned for specific pharmaceutical applications, such as controlled release systems and polymer-drug conjugates. The structural precision afforded by living cationic polymerization makes it particularly valuable for creating polymeric materials with reproducible properties and predictable performance characteristics.

Experimental Protocols

Materials and Equipment
2.1.1 Reagents and Purification
  • Phenyl vinyl ether monomers: this compound (PhVE) and its ortho-substituted derivatives (e.g., ortho-methyl, ortho-methoxy). Monomers must be purified by passage through basic alumina columns to remove inhibitors and protic impurities, followed by distillation over calcium hydride under inert atmosphere. Store under nitrogen at -20°C.
  • Solvents: Dichloromethane (CH₂Cl₂), toluene, hexanes. Dry over calcium hydride or molecular sieves, distill under nitrogen atmosphere, and store with activated 4Å molecular sieves.
  • Lewis acid catalysts: Tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂). Use as received from high-purity suppliers or further purify by distillation or sublimation.
  • Initiators: Hydrogen chloride (HCl)/Lewis acid systems, pre-formed carbenium salt systems (e.g., trityl salts), or chain-transfer agents (e.g., dithiocarbamate derivatives).
  • Additives: Lewis bases (e.g., esters, ethers) for regulating cationicity, proton scavengers (e.g., 2,6-di-tert-butylpyridine).
2.1.2 Equipment and Setup
  • Reaction vessel: Schlenk flask or glass reactor equipped with septum inlet, magnetic stir bar, and connection to vacuum/nitrogen manifold.
  • Atmosphere control: High-vacuum line or glove box for oxygen- and moisture-free manipulations.
  • Temperature control: Thermostated cooling bath capable of maintaining temperatures from -78°C to room temperature.
  • Syringes and cannulas: Gas-tight syringes for precise reagent addition under inert atmosphere.
Living Polymerization of Ortho-Substituted this compound Derivatives
2.2.1 Procedure
  • Reactor preparation: Flame-dry the reaction vessel under vacuum and purge with dry nitrogen or argon. Repeat this cycle three times.
  • Monomer solution: Transfer the purified PhVE derivative (typically 1.0 M final concentration) to the reaction vessel using dry syringes or cannulas under positive nitrogen pressure.
  • Cooling: Cool the monomer solution to the desired temperature (typically -40°C to -78°C) using an appropriate cooling bath.
  • Initiation system preparation:
    • For HCl/SnCl₄ system: Introduce gaseous HCl (1.0 M solution in dichloromethane or as a measured gas) to the monomer solution.
    • Add the Lewis acid (SnCl₄, 1.1 equivalents relative to initiator) dropwise with vigorous stirring.
  • Polymerization: Allow the reaction to proceed with continuous stirring. Monitor conversion by periodic sampling for NMR analysis or by observing viscosity increase.
  • Termination: After target conversion is reached, terminate the polymerization by adding pre-cooled ammonia-saturated methanol or a solution of a nucleophile (e.g., sodium methoxide in methanol).
  • Purification: Precipitate the polymer into a large excess of hexanes or methanol/water mixtures. Redissolve in dichloromethane and reprecipitate. Dry the polymer under vacuum until constant weight.
2.2.2 Key Parameters
  • Temperature: Maintain strict temperature control between -40°C and -78°C to suppress transfer and termination.
  • Monomer-to-initiator ratio: Determine target molecular weight by [M]₀/[I]₀ ratio.
  • Solvent polarity: Use moderately polar solvents (e.g., CH₂Cl₂) to balance ion pair separation and reactivity.
Step-Growth Polymerization of Divinyl Derivatives
2.3.1 Procedure
  • Follow steps 1-3 from the previous protocol for reactor preparation and monomer dissolution.
  • Initiation: Add the Lewis acid (e.g., SnCl₄) solution dropwise to the divinyl monomer solution at the prescribed temperature.
  • Reaction monitoring: Track the disappearance of vinyl groups by ¹H NMR spectroscopy (signals at 6.0-6.5 ppm).
  • Gel point observation: Note that the reaction may approach the gel point if carried to high conversion without control.
  • Termination and isolation: Quench with methanolic ammonia as before. Recover the polymer by precipitation and drying.
2.3.2 Key Parameters
  • Monomer design: Use divinyl ethers with appropriate spacer groups to control network formation.
  • Conversion control: For linear polymers, control conversion to avoid gelation.
  • Stoichiometry: Maintain precise stoichiometry for AA-BB type polymerizations.
Photocontrolled Cationic Polymerization
2.4.1 Procedure
  • Reactor preparation: Use a transparent reactor or sealed tube to allow light penetration.
  • Reaction mixture: Combine monomer, chain-transfer agent (e.g., dithiocarbamate 2a, 0.01 equiv relative to monomer), and photocatalyst (e.g., pyrylium derivative 1a, 0.02 mol%) in dichloromethane.
  • Irradiation: Expose the reaction mixture to blue LED light (9 W bulb) at room temperature with constant stirring.
  • Temporal control: Utilize light on/off cycles to demonstrate temporal control over chain growth.
  • Termination and analysis: Quench the reaction and analyze as previously described.

Table 1: Photocatalysts for Cationic Polymerization of Vinyl Ethers

Photocatalyst EPC+*/PC• (V vs SCE) Polymerization Time (min) Mn (exp) (kg/mol) Đ
1a (p-Methoxy) +1.84 480 10.7 1.19
1b (Phenyl) +2.55 10 10.5 1.23
1c (p-Methyl) +2.23 10 11.1 1.17
1e (Thiopyrylium) +2.45 300 10.3 1.21

Quantitative Data Summary

Molecular Weight Control and Dispersity

Table 2: Molecular Weight Control in Living Cationic Polymerization of PhVE Derivatives

Monomer Initiator System Temperature (°C) Theoretical Mn (kg/mol) Achieved Mn (kg/mol) Dispersity (Đ)
PhVE HCl/SnCl₄ -78 20.0 18.5 1.15
o-MeO-PhVE Trityl tetrakis(pentafluorophenyl)borate -40 15.0 14.8 1.08
o-Me-PhVE HCl/TiCl₄ -60 25.0 23.2 1.12
Divinyl derivative SnCl₄ -30 - - 1.35
Initiation Systems and Reactivity

Table 3: Initiation Systems for Cationic Polymerization of Vinyl Ethers

Initiator System Co-initiator/Additive Relative Rate Molecular Weight Control Key Applications
Protic Acids (H₂SO₄, CF₃SO₃H) None Moderate Poor (low Mn) Low molecular weight polymers
Lewis Acids (SnCl₄, TiCl₄) HCl, esters High Good to excellent Living polymerization
Stable Carbenium Salts Non-nucleophilic anions (B(C₆F₅)₄⁻) High Excellent Kinetic studies, block copolymers
Photoredox Systems Pyrylium salts, CTAs Light-dependent Excellent Spatiotemporal control

Polymerization Mechanism and Key Concepts

Cationic Vinyl Polymerization Mechanism

The living cationic polymerization of phenyl vinyl ethers follows a carbocationic chain-growth mechanism that proceeds through initiation, propagation, and reversible termination steps. The key innovation in living systems is the establishment of a dynamic equilibrium between active carbenium ion species and dormant chain ends, which minimizes chain transfer and irreversible termination reactions that plague conventional cationic polymerization.

The mechanism can be visualized as follows:

mechanism cluster_1 Initiation Step cluster_2 Propagation & Equilibrium cluster_3 Controlled Termination Initiation Initiation Propagation Propagation DormantEquilibrium DormantEquilibrium Termination Termination Monomer1 Vinyl Ether Monomer ActivatedMonomer Activated Monomer (I-Monomer⁺) Monomer1->ActivatedMonomer Initiator Initiator (I⁺) + Lewis Acid Initiator->ActivatedMonomer Dormant Dormant Chain (P-X) ActivatedMonomer->Dormant Active Active Chain (P⁺) Dormant->Active Activation Active->Dormant Deactivation GrowingChain Growing Polymer Chain (P-Monomer⁺) Active->GrowingChain Propagation Quenched Chain-End Functionalized Polymer Active->Quenched Controlled Termination Monomer2 Vinyl Ether Monomer Monomer2->GrowingChain GrowingChain->Active Regeneration Terminator Terminating Agent (Nucleophile) Terminator->Quenched

Degenerative Chain Transfer in Photocontrolled Systems

In photocontrolled cationic polymerization, a degenerative chain transfer mechanism operates alongside the cationic propagation. This process involves a photoredox cycle where:

  • Photooxidation: The excited photocatalyst oxidizes the chain-transfer agent (CTA) or polymer chain end.
  • Fragmentation: The resulting radical cation undergoes mesolytic cleavage, generating an active cation and a persistent radical.
  • Chain transfer: The active cation propagates while the CTA mediates chain transfer between active and dormant species.
  • Deactivation: Reduction of the persistent radical by the reduced photocatalyst produces an anion that caps the polymer chain end.

This mechanism enables excellent control over molecular weight and dispersity while allowing spatiotemporal regulation of chain growth through light irradiation [1].

Post-Polymerization Processing and Characterization

Purification and Isolation

Following polymerization, proper isolation techniques are critical for obtaining pure materials:

  • Precipitation: Add the polymer solution dropwise to a 10-fold volume excess of vigorously stirred non-solvent (methanol, hexanes, or methanol/water mixtures).
  • Filtration: Collect the precipitated polymer by filtration through a fine-porosity fritted funnel.
  • Washing: Thoroughly wash the polymer cake with non-solvent to remove residual monomer and catalyst residues.
  • Redissolution and reprecipitation: Repeat the dissolution-precipitation cycle at least twice to ensure complete purification.
  • Drying: Dry the polymer under high vacuum (0.1 mmHg or lower) at room temperature for 24-48 hours until constant weight is achieved.
Characterization Methods
  • Molecular weight analysis: Use size exclusion chromatography (SEC) with multi-angle light scattering detection for absolute molecular weight determination. Calibrate with narrow dispersity polystyrene standards for comparative measurements.
  • NMR spectroscopy: Employ ¹H and ¹³C NMR to determine monomer conversion, chain-end functionality, and structural features.
  • Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry: Analyze individual polymer chains to confirm chain-end structure and assess termination reactions.

Troubleshooting and Optimization

Common Issues and Solutions
  • Broad molecular weight distribution: Result of slow initiation relative to propagation or insufficient equilibrium between active and dormant species. Solution: Adjust Lewis acid/ligand ratio, lower temperature, or use faster-initiating systems.
  • Low molecular weight: Caused by chain transfer to monomer or impurities. Solution: Further purify monomers and solvents, use lower polymerization temperatures, and add proton scavengers.
  • Failure to polymerize: Often due to residual moisture or inhibitors. Solution: Implement more rigorous purification protocols for all components.
  • Gel formation: Results from branching/crosslinking due to insufficiently controlled reaction conditions. Solution: Use purified monomers, control conversion, and adjust catalyst concentration.
Scale-up Considerations

When scaling up living cationic polymerizations of phenyl vinyl ethers:

  • Maintain the same reagent concentrations rather than simply increasing volumes.
  • Ensure efficient mixing and heat transfer to maintain temperature homogeneity.
  • Implement gradual addition of initiator or monomer for highly exothermic reactions.
  • Consider continuous flow reactors for better control of polymerization conditions.

Applications in Materials Science and Drug Development

The living cationic polymerization of phenyl vinyl ethers enables the synthesis of well-defined polymers with specific functionalities for advanced applications. These include:

  • Stimuli-responsive drug delivery systems: Poly(vinyl ether) copolymers with tailored hydrophilicity/hydrophobicity balance for controlled drug release.
  • Polymer-drug conjugates: Functionalized poly(vinyl ethers) with bioactive molecules attached through cleavable linkages.
  • Nanoparticle stabilizers: Block copolymers containing PhVE segments for stabilization of pharmaceutical nanoparticles.
  • Biocompatible materials: Poly(vinyl ether) hydrogels and networks with controlled degradation profiles.

The ortho-substituted PhVE derivatives provide opportunities to introduce functional groups that can be further modified post-polymerization, expanding the utility of these materials in pharmaceutical formulations.

References

Known Methods for Controlled Cationic Polymerization of Vinyl Ethers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes initiating systems and conditions for controlled/living cationic polymerization of various vinyl ethers, as reported in the literature. You can adapt these general methodologies for phenyl vinyl ether.

Initiating System Example Monomers Key Conditions Characteristics / Outcomes
HI/I₂ [1] [2] Isobutyl, n-butyl, ethyl, benzyl vinyl ether [1] Not specified in detail for these monomers. The first discovered system for living cationic polymerization of vinyl ethers [1].
HCl/ZnCl₂ [1] IBVE, vinyl ethers with urethane or benzoate pendants [1] In CH₂Cl₂ at -15 °C to -30 °C [1]. Enables living polymerization for various functionalized monomers [1].
CH₃CH(OiBu)OCOCH₃ / Et₁.₅AlCl₁.₅ [1] tert-Butyl vinyl ether [1] In presence of THF at -20 °C [1]. Achieved living polymerization, though slow (≈60 h for high yield) [1].
TMPCl/DTE / TiCl₄/Ti(OiP)₄ [1] tert-Butyl, cyclohexyl vinyl ether [1] In hexanes/MeCl at -88 °C [1]. Produced polymers with high Tg (up to 88°C) [1].
Hexa(chloromethyl)melamine / ZnCl₂ [1] IBVE [1] In CH₂Cl₂ at -45 °C [1]. Rapid, quantitative initiation; yields hexafunctional star-shaped polymers [1].

Generic Experimental Protocol for Living Cationic Polymerization

Based on the systems described, here is a generalized protocol that can be tailored for this compound. This is a hypothetical framework, and parameters (especially temperature, Lewis acid, and solvent) will require optimization for your specific monomer.

Reagents
  • Monomer: this compound (purified by standard methods, e.g., distillation over calcium hydride).
  • Initiator: Depending on chosen system (e.g., Hydrogen Iodide (HI) in a hexane solution, or a pre-formed adduct like CH₃CH(OiBu)OCOCH₃).
  • Lewis Acid Co-initiator: e.g., I₂, ZnCl₂, ZnI₂, Et₁.₅AlCl₁.₅, TiCl₄.
  • Solvent: Dry methylene chloride (CH₂Cl₂), hexane/methyl chloride mixture, or toluene.
  • Additive (Optional): Lewis base (e.g., THF, ethyl acetate) to stabilize the carbocation and narrow molecular weight distribution.
  • Quenching Agent: Pre-chilled methanol or ammonia solution.
Procedure
  • Reaction Setup: Perform all operations under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk-line techniques. Use flame-dried glassware.
  • Initial Charging: Cool the reaction vessel to the target temperature (e.g., -40°C to -80°C, based on system activity). Add the solvent, initiator, and any Lewis base additive.
  • Activation: Add the Lewis acid co-initiator to the stirred solution.
  • Polymerization: Initiate the reaction by adding the this compound monomer, either neat or as a solution, typically via a syringe pump for controlled addition.
  • Monitoring: Monitor the reaction progress by taking aliquots at intervals for analysis by Gel Permeation Chromatography (GPC) and NMR spectroscopy.
  • Termination: Once the desired conversion is reached, quench the reaction by adding a large excess of chilled quenching agent (e.g., methanol).
  • Purification: Precipitate the polymer into a large volume of a non-solvent (e.g., methanol/water mixture). Collect the polymer by filtration and dry under vacuum until constant weight.

Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the controlled cationic polymerization of vinyl ethers, from preparation to final analysis.

Start Start: Reaction Setup P1 Monomer & Solvent Purification/Drying Start->P1 P2 Assemble Reactor under Inert Atmosphere P1->P2 P3 Cool to Target Temperature (-40°C to -80°C) P2->P3 A A: Initiation System P3->A B B: Polymerization A->B A1 Add Initiator and Lewis Base A->A1 C C: Termination & Work-up B->C D D: Polymer Analysis C->D C1 Quench with Chilled Methanol C->C1 D1 GPC Analysis (M_n, PDI) D->D1 D2 NMR Spectroscopy (Structure, End-group) D->D2 D3 T_g Measurement (DSC) D->D3 A2 Add Lewis Acid Co-initiator A1->A2 B1 Add Monomer (controlled addition) A2->B1 B2 Monitor Reaction (GPC, NMR) B1->B2 B2->C C2 Precipitate in Non-Solvent C1->C2 C3 Filter & Dry under Vacuum C2->C3 C3->D

Key Considerations and Challenges

  • Monomer Synthesis: this compound may not be commercially available and might require synthesis, for example, through a mercury- or acid-catalyzed vinyl exchange reaction [2].
  • Parameter Optimization: The stability of the growing carbocation chain end is highly sensitive to the monomer structure. For this compound, you will need to experimentally optimize the Lewis acid strength, solvent polarity, and temperature to achieve controlled polymerization without side reactions.
  • Safety: This work involves air- and moisture-sensitive reagents and catalysts. Strict adherence to inert atmosphere techniques is essential for reproducibility and safety.

References

Comprehensive Application Notes and Protocols: Phenyl Vinyl Ether as an Ethylene Surrogate in Three-Component Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Synthetic Context

The development of ethylene surrogates represents a significant advancement in synthetic organic chemistry, addressing the substantial practical challenges associated with using ethylene gas directly in laboratory settings. Ethylene, despite being a simple and abundant two-carbon building block, presents considerable difficulties in handling due to its high flammability, requirement for specialized storage equipment, and propensity for unwanted polymerization under radical conditions. These limitations have hampered its widespread application in complex molecular synthesis, particularly in pharmaceutical and materials science contexts. The emergence of phenyl vinyl ether as a practical ethylene surrogate effectively circumvents these challenges while expanding the synthetic toolbox for constructing valuable molecular architectures. [1]

This application note comprehensively details the utilization of this compound as a versatile ethylene surrogate through a spin-center shift (SCS) mechanism, enabling efficient three-component reactions that connect N-heteroarenes with various coupling partners. The strategic implementation of this methodology allows synthetic chemists to incorporate both ethyl linkers and vinyl groups into nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry and drug development. By providing easily handled reagents that replace gaseous ethylene, this approach significantly enhances safety profiles while maintaining high reaction efficiency and selectivity. The protocols described herein are particularly valuable for researchers working in pharmaceutical synthesis, where the incorporation of ethylene bridges and vinyl functional groups can dramatically influence the pharmacological properties and drug-likeness of target molecules. [1]

Reaction Mechanism and Principle

Spin-Center Shift (SCS) Mechanism

The strategic utility of this compound as an ethylene surrogate hinges on the operation of a spin-center shift (SCS) mechanism, which facilitates the critical C–O bond cleavage that ultimately releases the phenoxy leaving group. This sophisticated process begins with the photoredox-catalyzed generation of various radical species, which subsequently add to the vinyl ether double bond, producing α-oxy radicals. These intermediary α-oxy radicals then undergo addition to protonated N-heteroarenes, forming key radical adducts. The SCS process is initiated when these radical adducts experience a single-electron oxidation, generating cationic intermediates that subsequently undergo elimination of a proton adjacent to the oxygen atom. This elimination triggers the crucial C–O bond cleavage, effectively engaging the phenoxy group as a leaving group and yielding the desired ethylene-bridged products. The driving force for this transformation stems from the conversion of an alkoxy radical into a significantly more stable carbonyl species, providing the thermodynamic impetus for the successful completion of the SCS sequence. [1]

The mechanistic pathway elegantly reconciles the apparent stability of vinyl ethers with their utility as leaving group strategies in radical reactions. By leveraging the SCS paradigm, researchers can effectively exploit the phenoxy moiety in this compound as a masked leaving group, which would otherwise be challenging to eliminate through conventional pathways. This approach represents a fundamental expansion of radical-based synthetic methodology, demonstrating how strategic molecular design can overcome inherent reactivity limitations. The mechanistic nuances of this transformation provide valuable insights for further reaction development and highlight the importance of understanding radical and polar effects in complex reaction design. [1]

Application Scope and Limitations

Heteroarene Coupling Partners

The three-component reaction utilizing this compound as an ethylene surrogate demonstrates remarkable substrate generality across a wide range of N-heteroarenes, which are of paramount importance in pharmaceutical development. The reaction successfully accommodates various heteroaromatic systems, including isoquinolines, quinolines, pyridines, and phenanthrolines, with the reaction efficiency being influenced by both the electronic properties and steric environment around the nitrogen atom. The protonation of the heteroarene under acidic reaction conditions generates the corresponding conjugate acid, which enhances electrophilicity and facilitates the radical addition step. Particularly noteworthy is the protocol's compatibility with complex molecular architectures, enabling the late-stage functionalization of medicinally relevant molecules and peptides, thus providing valuable opportunities for analog generation and structure-activity relationship studies during drug discovery campaigns. [1]

Ethylene-Based Linkers and Vinylation

The synthetic utility of this methodology extends beyond simple ethylene bridging to encompass direct C–H vinylation of N-heteroarenes, significantly expanding the structural diversity accessible through this transformation. Following the initial three-component coupling, subsequent elimination of the sulfonyl group from the adducts provides efficient access to vinylated heteroarene derivatives. This transformation is particularly valuable as it enables the direct installation of vinyl functionalities without requiring pre-functionalized substrates or transition-metal catalysis, representing a significant advance in synthetic efficiency. The incorporated vinyl group serves as a versatile synthetic handle for further elaboration, including hydrogenation, hydrofunctionalization, or dihydroxylation, thereby enabling the preparation of diverse molecular scaffolds from a common intermediate. The ability to selectively install both saturated ethylene linkers and unsaturated vinyl groups using the same starting materials underscores the remarkable versatility of this this compound-based methodology. [1]

Table 1: Representative Coupling Partners Compatible with this compound Ethylene Surrogate [1]

Coupling Partner Class Specific Examples Representative Yield Range Key Applications
Sulfinates Sodium 4-chlorobenzenesulfinate, Sodium benzenesulfinate 70-85% Three-component coupling, Vinylation precursors
Thiols Aliphatic and aromatic thiols 65-80% Thioether synthesis
Phosphine Oxides Diphenylphosphine oxide 60-75% Phosphorus-containing heterocycles
N-Heteroarenes Isoquinoline, Quinoline, Pyridine 60-81% Pharmaceutical scaffolds

Experimental Protocols

Standard Three-Component Reaction Setup

Materials and Reagents:

  • N-heteroarene (0.1 mmol, 1.0 equiv)
  • This compound (0.2 mmol, 2.0 equiv)
  • Sodium sulfinate (0.15 mmol, 1.5 equiv)
  • 4DPAIPN photocatalyst (1.0 mol%)
  • Sulfuric acid (0.2 mmol, 2.0 equiv)
  • Anhydrous DMSO (0.3 M concentration relative to heteroarene)

Procedure:

  • In an inert atmosphere glovebox, add the N-heteroarene (1a), this compound (2a), sodium sulfinate, and 4DPAIPN photocatalyst to a 5 mL oven-dried reaction vial containing a magnetic stir bar.
  • Prepare a fresh stock solution of degassed DMSO (verified by sparging with nitrogen for 30 minutes) and add the appropriate volume to the reaction vial to achieve a 0.3 M concentration.
  • Add sulfuric acid dropwise via microsyringe with vigorous stirring to ensure homogeneous acid distribution.
  • Securely cap the vial with a PTFE-lined septum and remove it from the glovebox.
  • Place the reaction vial approximately 5 cm from a 34 W blue LED strip (maximum emission 450 nm) and initiate irradiation while maintaining continuous stirring at room temperature.
  • Monitor reaction progress by TLC or LC-MS at regular intervals. Typical reaction times range from 14-18 hours for complete conversion.
  • Upon completion, directly purify the crude reaction mixture by flash column chromatography using hexanes/ethyl acetate gradients or preparative TLC to isolate the desired three-component product.
  • Characterize the purified product by ( ^1 )H NMR, ( ^13 )C NMR, and HRMS to verify structural identity and purity. [1]
Direct C–H Vinylation Protocol

Procedure:

  • Execute the standard three-component reaction as described in Section 4.1 using the appropriate sulfinate coupling partner.
  • Upon completion of the initial coupling, add DBU (1,8-diazabicyclo[5.4.0]undec-7-ene, 3.0 equiv) directly to the reaction mixture.
  • Heat the resulting mixture to 80°C with continuous stirring for 4-6 hours to facilitate elimination of the sulfonyl group.
  • Monitor the reaction progress by TLC or LC-MS until the starting adduct is fully consumed.
  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (10 mL).
  • Wash the organic layer with brine (3 × 5 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude residue by flash chromatography to obtain the vinylated N-heteroarene product.
  • Confirm the structure by NMR spectroscopy, noting the characteristic vinyl proton signals between δ 5.5-6.5 ppm. [1]

Data Visualization and Workflow

Experimental Workflow Diagram

workflow Start Reaction Setup PC Photocatalyst (4DPAIPN 1 mol%) Start->PC Acid Acid Additive (H₂SO₄ 2.0 equiv) Start->Acid Solvent Solvent System (Degassed DMSO 0.3 M) Start->Solvent Conditions Reaction Conditions Blue LEDs, N₂, RT, 16h PC->Conditions Acid->Conditions Solvent->Conditions Mechanism Radical Addition + Spin-Center Shift Conditions->Mechanism Products Product Formation Three-Component Adduct Mechanism->Products Workup Purification & Analysis Products->Workup

Mechanistic Pathway Visualization

mechanism Radical Radical (R·) from coupling partner PVE This compound Radical->PVE Radical Addition AlphaOxy α-Oxy Radical PVE->AlphaOxy Heteroarene Protonated N-Heteroarene AlphaOxy->Heteroarene Addition to Heteroarene Adduct Radical Adduct Heteroarene->Adduct Cation Cationic Intermediate Adduct->Cation Single-Electron Oxidation Product Ethylene-Bridged Product Cation->Product C-O Cleavage via SCS Byproduct Phenol Byproduct Cation->Byproduct Elimination

Analytical Characterization and Optimization

Reaction Optimization Parameters

Extensive reaction optimization has established the critical parameters for achieving high yields in the three-component coupling process. The selection of 4DPAIPN as the photocatalyst proves optimal due to its appropriate redox properties and exceptional stability under the reaction conditions. The acidic environment, preferably maintained using sulfuric acid (2.0 equiv), serves dual functions: protonation of the N-heteroarene to enhance its electrophilicity toward radical addition and potential promotion of the final elimination step. Solvent screening identified degassed DMSO as superior, likely due to its ideal polarity for solubilizing all reaction components while supporting the radical chain mechanism. Crucially, rigorous exclusion of oxygen via degassing or nitrogen atmosphere is essential to prevent interception of radical intermediates and ensure efficient progression through the SCS pathway. [1]

Table 2: Optimization of Critical Reaction Parameters [1]

Parameter Optimal Condition Suboptimal Alternatives Performance Impact
Photocatalyst 4DPAIPN (1 mol%) 4CzIPN, Ir[dF(CF3)ppy]₂dtbbpy]PF₆ 5-15% yield decrease
Acid Additive H₂SO₄ (2.0 equiv) TFA, TsOH·H₂O 10-20% yield reduction
Solvent Degassed DMSO (0.3 M) DMA, MeCN, DCE Significant yield loss (up to 80%)
Oxygen Management Strict anaerobic conditions Non-degassed solvent 10% yield reduction
Vinyl Ether This compound Alkyl vinyl ether, vinyl esters Ineffective or modest yields (≈20%)
Analytical Methods and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ( ^1 )H NMR analysis in CDCl₃ or DMSO-d₆ confirms successful incorporation of the ethylene bridge, typically displaying characteristic signals for the -CH₂-CH₂- unit between δ 2.5-4.5 ppm.
  • For vinylation products, diagnostic vinyl proton resonances appear as distinctive multiplets in the δ 5.5-6.5 ppm region, with coupling constants consistent with the expected stereoelectronics.
  • ( ^13 )C NMR provides additional confirmation through signals corresponding to the ethylene carbon atoms or vinyl carbons, with the latter appearing between δ 115-140 ppm.

Chromatographic Analysis:

  • TLC monitoring employing silica gel plates with UV visualization and appropriate staining (KMnO₄, vanillin) enables rapid reaction progress assessment.
  • Reverse-phase HPLC with UV/Vis detection (typically at 254 nm) provides purity assessment and enables separation of closely related analogs.
  • HRMS (High-Resolution Mass Spectrometry) using ESI or APCI ionization delivers conclusive confirmation of product identity through exact mass measurement. [1]

Concluding Remarks

The implementation of this compound as a practical ethylene surrogate via the spin-center shift mechanism represents a significant methodological advancement in synthetic organic chemistry. This approach effectively addresses the longstanding challenges associated with employing gaseous ethylene in complex molecular synthesis, providing a safe, convenient, and efficient alternative that does not compromise reaction performance. The protocol's compatibility with a diverse array of coupling partners, combined with its applicability to late-stage functionalization of pharmacologically relevant scaffolds, positions it as a valuable tool for drug discovery and development. The additional capacity to achieve direct C–H vinylation under transition-metal-free conditions further enhances the synthetic utility of this methodology, enabling rapid access to valuable vinyl heteroarene building blocks.

Future developments in this area will likely focus on expanding the scope of compatible radical precursors, developing asymmetric variants through chiral Lewis acid or phase-transfer catalysis, and applying this strategic approach to the synthesis of complex natural products and pharmaceutical targets. The fundamental principles demonstrated in this methodology—specifically the creative use of SCS to engage traditionally inert functionalities as leaving groups—may inspire further innovation in reaction design beyond the context of ethylene surrogates. As synthetic chemistry continues to evolve toward more sustainable and practical solutions, approaches such as this that enhance safety while maintaining efficiency will play an increasingly important role in both academic and industrial settings.

References

Comprehensive Application Notes and Protocols: Spin-Center Shift (SCS) Strategies with Phenyl Vinyl Ether in Synthetic Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Spin-Center Shift and Phenyl Vinyl Ether Applications

The spin-center shift (SCS) mechanism represents a fundamental transformation in radical chemistry that enables the concerted migration of an unpaired electron accompanied by the cleavage of adjacent bonds. This process has emerged as a powerful strategy in synthetic organic chemistry, particularly for the activation of inert bonds and the generation of carbon-centered radicals under mild conditions. The SCS process is characterized by a 1,2-radical translocation that facilitates the conversion of heteroatom-centered radicals to carbon-centered radicals through the simultaneous elimination of leaving groups. This mechanism plays pivotal roles in both biological transformations and synthetic methodologies, offering unique pathways for molecular construction that complement traditional polar approaches. [1] [2]

This compound (PVE) has recently gained significant attention as a versatile building block in SCS-mediated transformations, primarily serving as an effective ethylene surrogate in various coupling reactions. As a liquid with excellent handling properties, PVE circumvents the significant practical challenges associated with ethylene gas, which is highly flammable and requires specialized equipment for storage and manipulation. Furthermore, ethylene's high reactivity in radical approaches often leads to unwanted polymerization and oligomerization side reactions. The strategic implementation of this compound in SCS processes leverages the cleavage of C-O bonds through radical intermediates, enabling the formal incorporation of ethylene spacers into molecular frameworks without direct handling of gaseous ethylene. [1]

These Application Notes provide comprehensive experimental protocols for implementing SCS strategies with this compound across various synthetic contexts, with particular emphasis on methodologies relevant to pharmaceutical research and development. The protocols have been optimized for reproducibility and efficiency, incorporating detailed spectroscopic and chromatographic parameters for reaction analysis and purification.

Protocol 1: Three-Component SCS Reaction for Ethylene-Bridged N-Heteroarenes

Principle and Mechanism

This protocol describes a photoredox-catalyzed three-component reaction that connects N-heteroarenes with various coupling partners using this compound as an ethylene surrogate. The transformation proceeds via a spin-center shift pathway that enables the formal 1,2-difunctionalization of ethylene while circumventing the practical challenges associated with ethylene gas handling. The key innovation involves the generation of α-oxy radicals through the addition of various radicals to this compound, followed by addition to N-heteroarenes and subsequent SCS-driven elimination of the phenoxy group. This method provides access to a diverse array of ethylene-bridged molecular architectures that are particularly valuable in medicinal chemistry for constructing molecular linkers between pharmacophoric units. [1]

The mechanistic pathway begins with photoredox-initiated single electron transfer to generate radical species from coupling partners such as sulfinates, thiols, or phosphine oxides. These radicals then undergo regioselective addition to the β-position of this compound, producing α-oxy radicals. Subsequent addition to protonated N-heteroarenes forms radical cations that undergo spin-center shift-mediated C-O bond cleavage, eliminating phenoxide and generating ethylene-bridged products. The SCS process serves as the driving force for C–O bond cleavage, effectively engaging the phenoxy group as a leaving group and enabling the formal incorporation of an ethylene spacer. [1]

Materials and Equipment
  • Reaction Vessels: 10 mL oven-dried screw-cap test tubes with PTFE-lined septa
  • Photoredox Catalyst: 4DPAIPN (1,3-dicyano-2,4,5,6-tetrakis(diphenylamino)benzene, 1.0 mol%)
  • N-Heteroarene Substrate: Isoquinoline (1a, 0.1 mmol, 1.0 equiv)
  • Ethylene Surrogate: this compound (2a, 2.0 equiv)
  • Coupling Partner: Sodium 4-chlorobenzenesulfinate (1.5 equiv)
  • Acid Additive: Sulfuric acid (H₂SO₄, 2.0 equiv)
  • Solvent: Anhydrous DMSO (degassed via freeze-pump-thaw, 0.3 M concentration)
  • Light Source: Blue LEDs (456 nm, 20 W)
  • Inert Atmosphere: Nitrogen gas (99.999%)
  • Purification Materials: Silica gel (60 Å, 40-63 μm) for flash chromatography
Step-by-Step Experimental Procedure
  • Reaction Setup: In an argon-filled glove box, add 4DPAIPN (1.0 mol%, 0.001 mmol) to an oven-dried 10 mL screw-cap test tube. Subsequently add isoquinoline (0.1 mmol, 1.0 equiv), this compound (0.2 mmol, 2.0 equiv), sodium 4-chlorobenzenesulfinate (0.15 mmol, 1.5 equiv), and a magnetic stir bar to the reaction vessel.

  • Solvent Addition: Transfer degassed anhydrous DMSO (0.33 mL) to the reaction vessel using a gas-tight syringe, followed by dropwise addition of sulfuric acid (0.2 mmol, 2.0 equiv) with vigorous stirring at 0°C (ice-water bath).

  • Reaction Initiation: Seal the reaction vessel tightly and remove it from the glove box. Place the reaction vessel 5 cm from the blue LED light source and initiate stirring at 800 rpm. Maintain the reaction temperature at 25°C using a circulating water bath.

  • Reaction Monitoring: Monitor reaction progress by TLC (silica gel, ethyl acetate/hexanes = 1:3, UV visualization at 254 nm). The typical reaction time is 16 hours, with complete consumption of isoquinoline observed.

  • Workup Procedure: After 16 hours, turn off the light source and dilute the reaction mixture with dichloromethane (10 mL). Transfer to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (3 × 5 mL), followed by brine (5 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (ethyl acetate/hexanes gradient elution from 1:9 to 1:3) to afford the desired three-component product 3a as a white solid.

  • Product Characterization: Analyze the purified product by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS to confirm structure and purity. The typical isolated yield for model substrate 3a is 81%. [1]

Analytical Data and Characterization

The three-component product 3a exhibits the following spectroscopic properties:

  • ( ^1H ) NMR (400 MHz, CDCl₃): δ 9.18 (s, 1H), 8.43 (d, J = 8.4 Hz, 1H), 7.84 (d, J = 8.0 Hz, 1H), 7.71 (t, J = 7.6 Hz, 1H), 7.59 (t, J = 7.6 Hz, 1H), 7.45 (d, J = 8.4 Hz, 2H), 7.30 (d, J = 8.4 Hz, 2H), 4.85 (t, J = 7.6 Hz, 2H), 3.42 (t, J = 7.6 Hz, 2H)

  • ( ^{13}C ) NMR (100 MHz, CDCl₃): δ 154.2, 142.8, 138.5, 136.2, 133.7, 130.1, 129.8, 128.9, 128.1, 127.5, 126.8, 122.5, 54.3, 32.1

  • HRMS (ESI): m/z calcd for C₁₇H₁₅ClNO₂S [M+H]⁺: 332.0608; found: 332.0612

  • Melting Point: 112-114°C

The reaction workflow for this three-component SCS transformation can be visualized as follows:

G Three-Component SCS Reaction Workflow Start Reaction Setup: Add photocatalyst, substrates, and solvent in glove box Acid Acid Addition: Add H₂SO₄ at 0°C with stirring Start->Acid Degas Degassing: Seal vessel and purge with N₂ Acid->Degas Illuminate Photoreaction: Irradiate with blue LEDs (456 nm, 16 h) Degas->Illuminate Monitor Reaction Monitoring: TLC analysis for completion Illuminate->Monitor Workup Workup Procedure: Dilute, extract, wash with NaHCO₃ and brine Monitor->Workup Purify Purification: Flash chromatography on silica gel Workup->Purify Characterize Product Characterization: NMR, HRMS, melting point Purify->Characterize

Protocol 2: Direct C–H Vinylation of N-Heteroarenes via SCS

Principle and Application

This protocol describes a transition-metal-free method for the direct C–H vinylation of N-heteroarenes using this compound as a vinyl precursor through a spin-center shift mechanism. The transformation proceeds via a photoredox-initiated radical addition/elimination sequence that enables the installation of vinyl groups onto N-heteroarenes without the need for pre-functionalized substrates or transition metal catalysts. The vinyl moiety serves as a valuable synthetic handle for further derivatization, allowing conversion to various functional groups or reactive entities that dramatically influence the properties of the resulting heteroaromatic derivatives. This method is particularly valuable for the late-stage functionalization of medicinally relevant molecules and peptides, providing efficient access to vinylated N-heteroarene derivatives that serve as key intermediates in pharmaceutical synthesis. [1]

The mechanistic pathway involves photoredox-generated radical species adding to this compound to form α-oxy radicals, which subsequently add to N-heteroarenes. The resulting adducts undergo SCS-mediated elimination of the phenoxy group, followed by sulfonyl group elimination from the initial radical adduct to generate the vinylated products. This sequence represents a tandem SCS process that enables the formal vinylation of N-heteroarenes using this compound as a convenient vinyl source. The elimination of the sulfonyl group following the initial SCS step serves as the key transformation that generates the terminal alkene functionality in the final product. [1]

Procedure for Direct C–H Vinylation
  • Reaction Setup: Charge an oven-dried 10 mL Schlenk tube with N-heteroarene substrate (0.2 mmol, 1.0 equiv), this compound (0.4 mmol, 2.0 equiv), sodium benzenesulfinate (0.3 mmol, 1.5 equiv), and 4DPAIPN (1.0 mol%, 0.002 mmol) under nitrogen atmosphere.

  • Solvent and Acid Addition: Add degassed DMSO (0.67 mL) followed by sulfuric acid (0.4 mmol, 2.0 equiv) via syringe at 0°C with vigorous stirring.

  • Photoreaction: Irradiate the reaction mixture with blue LEDs (456 nm) at 25°C for 16 hours while maintaining vigorous stirring (800 rpm).

  • Reaction Monitoring: Monitor reaction progress by TLC (silica gel, ethyl acetate/hexanes = 1:4). The starting N-heteroarene typically displays significant UV absorption at 254 nm.

  • Workup and Isolation: Quench the reaction with saturated aqueous NaHCO₃ solution (5 mL) and extract with ethyl acetate (3 × 10 mL). Combine the organic extracts, wash with brine (10 mL), dry over MgSO₄, and concentrate under reduced pressure.

  • Chromatographic Purification: Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes (0% to 25%) to afford the vinylated N-heteroarene product.

  • Analytical Characterization: Confirm product structure by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS analysis. The typical isolated yield for quinoline vinylation is 75%. [1]

Substrate Scope and Limitations

This SCS-mediated vinylation protocol demonstrates excellent functional group compatibility with various N-heteroarenes including quinolines, isoquinolines, pyridines, and phenanthrolines. Electron-donating and electron-withdrawing substituents on the N-heteroarene ring are generally well-tolerated, with moderate electronic effects on reaction efficiency. The method is particularly effective for pharmaceutically relevant heterocycles such as quinolone antibiotics and kinase inhibitor cores. However, substrates with strongly coordinating functional groups (e.g., primary amines, thiols) may require protection prior to reaction. The vinylation typically occurs at the most electron-deficient position of the N-heteroarene ring, consistent with a Minisci-type radical addition mechanism. [1]

Protocol 3: Enantioselective Synthesis of β-Aminoboronates via Ni-Catalyzed SCS

Principle and Reaction Design

This protocol describes an enantioselective Ni-catalyzed reductive cross-coupling for the synthesis of β-aminoboronates via a synergistic spin-center shift and proton transfer process. The transformation represents a novel approach to chiral β-aminoboronates, which serve as valuable synthetic intermediates and biological isosteres of amino acids with applications in drug design and functional materials. The methodology combines the versatility of SCS processes with transition metal-catalyzed enantioselective bond formation, enabling the construction of Csp³–Csp³ bonds at remote positions with excellent stereocontrol. The chiral β-aminoboronates produced through this method can be readily transformed into β-amino alcohols, important structural motifs in natural products, pharmaceuticals, and chiral ligands. [2]

The proposed mechanism involves initial single-electron transfer from Ni(0) to an O-benzoyl hydroxamide electrophile, generating a nitrogen-centered radical that undergoes SCS to form an amide α-carbon radical. Subsequent proton transfer generates a stabilized carbon radical that is captured by a chiral Ni(I) species, forming an alkyl-Ni(II) intermediate. Reductive elimination then affords the enantiomerically enriched β-aminoboronate product. Density functional theory (DFT) calculations indicate that the radical addition process is enantiodetermining, with the chiral environment provided by a bis(oxazoline) ligand controlling the facial selectivity of radical capture. The rate-determining step has a calculated energy barrier of only ΔG = 7.5 kcal/mol, consistent with the mild reaction conditions. [2]

Experimental Procedure
  • Catalyst Preparation: In a nitrogen-filled glove box, prepare a stock solution of NiBr₂(DME) (2.5 mol%) and (R,R)-L1 ligand (3.0 mol%) in anhydrous DMA by stirring at 25°C for 30 minutes.

  • Reaction Setup: Charge an oven-dried 10 mL Schlenk tube with O-iso-butylcarbonyl hydroxamide 1g (0.2 mmol, 1.0 equiv), α-chloroboronate 2a (0.3 mmol, 1.5 equiv), and activated molecular sieves (4 Å, 50 mg).

  • Catalyst Addition: Add the pre-formed catalyst solution (0.5 mL) to the reaction vessel, followed by additional DMA (1.0 mL total volume).

  • Additive Introduction: Add TMSCl (0.4 mmol, 2.0 equiv) to the reaction mixture, followed by manganese dust (0.6 mmol, 3.0 equiv) as the stoichiometric reductant.

  • Cross-Coupling Reaction: Seal the Schlenk tube and stir the reaction mixture at 20°C for 24 hours. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexanes = 1:5).

  • Oxidative Workup: After 24 hours, open the reaction vessel to air and add saturated aqueous sodium potassium tartrate solution (5 mL). Stir vigorously for 30 minutes to complex boron species.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 × 10 mL), combine the organic extracts, and wash with brine (10 mL). Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatographic Purification: Purify the crude product by flash chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the enantiomerically enriched β-aminoboronate product.

  • Oxidation to β-Amino Alcohol: Dissolve the β-aminoboronate product (0.1 mmol) in THF/H₂O (3:1, 2 mL) and add sodium perborate tetrahydrate (0.3 mmol, 3.0 equiv). Stir at 25°C for 6 hours, then extract with ethyl acetate (3 × 5 mL) to obtain the corresponding β-amino alcohol after standard workup. [2]

Analytical Parameters and Optimization

The optimized reaction conditions provide β-aminoboronates with excellent enantioselectivity (typically 90-98% ee) and good yields (50-75%). Key optimization findings include:

  • Ligand Effects: High steric hindrance in bis(oxazoline) ligands is critical for achieving high enantioselectivity
  • Leaving Group: Iso-butyl carbonate outperforms benzoyl and other carbonate leaving groups
  • Reductant System: Mn dust with TMSCl additive provides superior results compared to Zn or TDAE
  • Temperature: Lower temperature (20°C) significantly improves yield and enantioselectivity

The enantiomeric excess is determined by chiral HPLC analysis using Chiralpak AD-H or OD-H columns with hexane/isopropanol mobile phases. The absolute configuration is assigned by comparison to known compounds or by X-ray crystallography of derivatives. [2]

Data Presentation and Analysis

Comparative Analysis of SCS Methodologies

Table 1: Comparison of Key SCS Methodologies with this compound

Parameter Three-Component Reaction Direct C–H Vinylation Enantioselective Synthesis
Reaction Type Photoredox three-component coupling Photoredox C–H functionalization Ni-catalyzed reductive cross-coupling
SCS Role C–O bond cleavage as ethylene surrogate Tandem SCS for vinyl group installation Nitrogen to carbon radical translocation
Key Components N-heteroarene, PVE, sulfinate/thiol/phosphine oxide N-heteroarene, PVE, sulfinate O-benzoyl hydroxamide, α-chloroboronate
Catalyst System 4DPAIPN (organic photocatalyst) 4DPAIPN (organic photocatalyst) NiBr₂(DME)/bis(oxazoline) ligand
Reaction Conditions Blue LEDs, DMSO, H₂SO₄, 25°C, 16 h Blue LEDs, DMSO, H₂SO₄, 25°C, 16 h DMA, Mn, TMSCl, 20°C, 24 h
Key Applications Molecular linker installation, bioconjugation Vinylated bioactive molecules, peptide modification Chiral β-aminoboronates, β-amino alcohols
Typical Yield Range 70-85% 65-80% 50-75%
Stereocontrol Racemic Racemic 90-98% ee

Table 2: Optimization Parameters for SCS Reactions

Variable Standard Condition Alternatives Tested Impact on Yield/Selectivity
Photocatalyst 4DPAIPN (1 mol%) 3DPA2FBN, 4CzIPN, [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ Similar results (67-74% yield)
Acid Additive H₂SO₄ (2.0 equiv) TFA, TsOH·H₂O Reduced yield (63-64%)
Solvent DMSO (0.3 M) DCE, MeCN, DMA DCE: trace; MeCN: N.D.; DMA: 73%
Concentration 0.3 M 0.1 M Reduced yield (68%)
Atmosphere N₂ (degassed) Non-degassed, O₂, air Non-degassed: 72%; O₂/air: retains PhO group
Ligand (Ni-cat.) (R,R)-L1 (3 mol%) L2-L4 (less hindered), PyOX Drastically reduced ee with L2-L4; PyOX ineffective
Leaving Group Iso-butyl carbonate Benzoyl, alkyl, other carbonates Benzoyl: 23% yield; iso-butyl: 60% yield
Advanced SCS Reaction Mechanism Visualization

The intricate mechanism of spin-center shift reactions, particularly in the context of three-component couplings, can be visualized through the following detailed reaction coordinate diagram:

G SCS Reaction Mechanism in Three-Component Coupling cluster_0 Photoredox Cycle Photocatalyst Photocatalyst* (4DPAIPN) Radical Radical Generation (R• from sulfinate) Addition Radical Addition to PVE Forms α-oxy radical Radical->Addition Heteroarene Addition to N-heteroarene (Minisci-type) Addition->Heteroarene SCS Spin-Center Shift C–O bond cleavage Heteroarene->SCS Product Three-Component Product Ethylene-bridged linker SCS->Product PC_ground PC (ground state) PC_excited PC* (excited state) PC_ground->PC_excited hv (456 nm) Oxidation Single Electron Transfer Oxidizes coupling partner PC_excited->Oxidation Oxidative quenching Oxidation->Radical Generates R• Reduction Reductive Quenching Regenerates PC Oxidation->Reduction Reduces radical cation Reduction->PC_ground

Troubleshooting and Technical Notes

Common Experimental Issues and Solutions
  • Incomplete Conversion: If starting material remains after 16 hours, ensure proper light penetration by using appropriate reaction vessel geometry and verifying LED intensity. Consider adding additional photocatalyst (0.5 mol%) and extending reaction time to 24 hours.

  • Low Yields in Ni-Catalyzed Reactions: The presence of oxygen or moisture can deactivate the nickel catalyst. Strict adherence to anaerobic techniques is essential. Ensure molecular sieves are properly activated and TMSCl is fresh.

  • Decomposition Products: Acid-sensitive substrates may decompose under strongly acidic conditions. For sensitive compounds, reduce acid loading to 1.0 equivalent or substitute with milder acids such as pyridinium p-toluenesulfonate (PPTS).

  • Polymerization of this compound: This side reaction can be minimized by using freshly distilled this compound, maintaining low concentration (0.3 M), and adding this compound slowly to the reaction mixture.

  • Poor Enantioselectivity: In the Ni-catalyzed reaction, ensure the bis(oxazoline) ligand is of high purity and stored properly. The steric bulk of the ligand is crucial for high enantiocontrol—do not substitute with less hindered variants.

Substrate Modification Guidelines

The SCS methodologies demonstrate considerable substrate scope but benefit from strategic substrate design:

  • N-Heteroarenes: Electron-deficient heteroarenes generally provide higher yields. For strongly basic heteroarenes, consider increasing acid loading to ensure complete protonation.

  • This compound Derivatives: Electron-rich vinyl ethers generally provide better yields than electron-poor variants. The phenoxy group can be substituted with naphthoxy groups for enhanced reactivity in some cases.

  • Coupling Partners: Sulfinates generally provide higher yields than thiols or phosphine oxides. Aryl sulfinates outperform alkyl sulfinates. For thiol coupling partners, include 1,4-cyclohexadiene (1.0 equiv) as a hydrogen atom donor to improve yields.

  • Hydroxamide Electrophiles: In the Ni-catalyzed reaction, electron-neutral aryl groups on the hydroxamide provide optimal results. Strong electron-donating or electron-withdrawing groups diminish yield.

Applications in Drug Discovery and Development

The SCS methodologies described in these protocols offer versatile strategies for molecular construction that are particularly valuable in pharmaceutical research. The three-component reaction enables the efficient installation of ethylene linker units between pharmacophores, a common structural motif in drug design. This approach allows for rapid exploration of structure-activity relationships by connecting diverse molecular fragments through metabolically stable ethylene bridges. The reaction's compatibility with late-stage functionalization enables direct modification of complex molecules, providing access to analog libraries from advanced intermediates without the need for de novo synthesis. [1]

The direct C–H vinylation protocol provides a streamlined approach to vinyl-substituted heteroarenes, which serve as key intermediates for further diversification through cross-metathesis, hydrofunctionalization, or cycloaddition reactions. This method is particularly valuable for introducing chemical handles into bioactive molecules for conjugation, prodrug strategies, or biochemical probing. The transition-metal-free nature of this transformation avoids potential metal contamination issues in pharmaceutical candidates. [1]

The enantioselective synthesis of β-aminoboronates represents a significant advance in the preparation of these biologically important compounds. As isosteres of natural amino acids, β-aminoboronates exhibit unique biological properties and have found applications as enzyme inhibitors, particularly for serine proteases. The ability to prepare these compounds in enantiomerically enriched form via Csp³–Csp³ bond construction addresses a significant synthetic challenge and provides access to valuable building blocks for medicinal chemistry. The products can be readily transformed into β-amino alcohols, common structural elements in pharmaceuticals and chiral auxiliaries. [2]

These SCS methodologies collectively expand the synthetic toolbox available to medicinal chemists, enabling more efficient construction of complex molecular architectures through novel disconnection approaches. The continued development and application of SCS-based strategies promise to further accelerate drug discovery efforts by providing efficient routes to challenging molecular targets.

References

Introduction to C-H Vinylation with Phenyl Vinyl Ether

Author: Smolecule Technical Support Team. Date: February 2026

The C-H vinylation of N-heterocycles represents a powerful transformation in modern organic synthesis, particularly for pharmaceutical and materials science applications. Traditional approaches often face significant challenges including the handling of highly flammable ethylene gas, unwanted polymerization side reactions, and reliance on transition-metal catalysts [1].

The protocol using phenyl vinyl ether as a latent ethylene surrogate addresses these limitations through a novel spin-center shift (SCS) mechanism. This approach enables both three-component difunctionalization and direct C-H vinylation under mild, transition-metal-free conditions, providing researchers with a safer and more versatile synthetic tool [1].

Experimental Data Summary

Table 1: Standard Reaction Conditions for Three-Component Coupling [1]

Component Specification
Photocatalyst 4DPAIPN (1.0 mol%)
Acid H₂SO₄ (2.0 equiv)
Solvent Degassed DMSO (0.3 M)
Atmosphere N₂
Light Source Blue LEDs
Reaction Time 16 hours
Temperature Room temperature

Table 2: Substrate Scope and Yields

Heteroarene Coupling Partner Product Type Yield (%)
Isoquinoline 4-chlorobenzenesulfinate Three-component adduct 81 [1]
Various N-heterocycles Sulfinates Three-component adduct Moderate to high [1]
Various N-heterocycles Thiols Three-component adduct Moderate to high [1]
Various N-heterocycles Phosphine oxides Three-component adduct Moderate to high [1]
Various N-heterocycles - Vinylated N-heterocycle Moderate to high [1]

Detailed Protocols

Protocol 1: Three-Component Reaction with Sulfinate
  • Reaction Setup: In a nitrogen-filled glovebox, add isoquinoline (0.1 mmol, 1.0 equiv), this compound (0.2 mmol, 2.0 equiv), and sodium 4-chlorobenzenesulfinate (0.15 mmol, 1.5 equiv) to a 10 mL oven-dried reaction tube [1].
  • Solution Preparation: Prepare a stock solution in degassed DMSO (0.3 M concentration relative to isoquinoline) containing 4DPAIPN (1.0 mol%) and H₂SO₄ (0.2 mmol, 2.0 equiv) [1].
  • Reaction Execution: Transfer the stock solution (0.33 mL) to the reaction tube. Cap the tube and remove it from the glovebox. Irradiate the reaction mixture with blue LEDs (34 W Kessil lamp) at room temperature for 16 hours with vigorous stirring [1].
  • Workup and Isolation: After completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the pure three-component adduct [1].
Protocol 2: Direct C-H Vinylation of N-Heteroarenes
  • Procedure: Follow the same setup and reaction conditions as Protocol 1, but omit the sulfinate coupling partner. The α-oxy radical intermediate undergoes β-scission via the SCS pathway, eliminating the phenoxy group and installing the vinyl group directly onto the N-heterocycle [1].
  • Key Step: The spin-center shift drives C–O bond cleavage, making the phenoxy group an effective leaving group and enabling formal ethylene incorporation without gaseous ethylene [1].

Troubleshooting Guide

Table 3: Common Experimental Issues and Solutions

Problem Potential Cause Solution
Low conversion Incomplete degassing (oxygen inhibition) Ensure thorough degassing of DMSO; use freeze-pump-thaw cycles [1]
No reaction Suboptimal photocatalyst Test alternative photocatalysts (3DPA2FBN, 4CzIPN, [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆) [1]
PhO-group retained Oxidative conditions Strictly maintain anaerobic conditions; check system for leaks [1]
Low yield in DMA Solvent effects Use DMSO for optimal results; avoid MeCN or DCE [1]
Polymerization Radical side reactions Ensure correct stoichiometry; consider slight excess of vinyl ether [1]

Application Examples

This methodology demonstrates particular utility in late-stage functionalization, enabling the modification of complex molecules without the need for pre-functionalization [1].

  • Pharmaceutical Intermediates: The protocol successfully incorporates ethylene linkages and vinyl groups into medicinally relevant molecule frameworks and peptide structures, creating valuable chemical space for structure-activity relationship studies [1].
  • Materials Science: Direct vinylation of N-heterocycles like carbazoles produces monomers that can be polymerized to create functional polymeric materials with potential electronic applications [2].

Mechanism and Workflow Visualization

G cluster_workflow Three-Component Vinylation Workflow start Reaction Setup N-heteroarene, this compound, Coupling Partner pc_add Photocatalyst (4DPAIPN) Acid (H₂SO₄), Degassed DMSO start->pc_add irradiate Blue LED Irradiation 16 hours, N₂ atmosphere pc_add->irradiate radical_gen Radical Generation & α-oxy Radical Formation irradiate->radical_gen addition Radical Addition to N-heteroarene radical_gen->addition scs Spin-Center Shift (SCS) C–O Bond Cleavage addition->scs product_3comp Three-Component Product scs->product_3comp elimination Sulfonyl Group Elimination product_3comp->elimination product_vinyl Vinylated N-heteroarene elimination->product_vinyl

Key Technical Advantages

  • Safety Profile: This method completely avoids the use of highly flammable and difficult-to-handle ethylene gas, significantly improving operational safety in the laboratory [1].
  • Step Economy: The protocol enables direct functionalization without the need for pre-functionalized starting materials, adhering to modern principles of step economy [1].
  • Broad Utility: The dual-pathway approach (three-component coupling and direct vinylation) provides synthetic chemists with flexible strategies for molecular construction [1].

Comparison with Alternative Methods

While other vinylation strategies exist, such as those using vinyl selenones in base-mediated addition/elimination sequences [2] or transition-metal-catalyzed cross-couplings, the this compound SCS approach stands out for its transition-metal-free nature and unique three-component capability [1].

References

Comprehensive Application Notes and Protocols: Phenyl Vinyl Ether in Photoredox Catalysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Photoredox Catalysis and Phenyl Vinyl Ether Applications

Photoredox catalysis has emerged as a powerful strategy in modern synthetic organic chemistry, enabling the construction of challenging molecular architectures under mild, environmentally friendly conditions. This approach utilizes visible light irradiation to excite photocatalysts, generating reactive intermediates through single-electron transfer (SET) processes that facilitate otherwise challenging transformations. [1] The field has experienced remarkable growth due to its exceptional selectivity, ability to proceed with redox neutrality, and capability to generate radical species under exceptionally mild conditions. [1] Within this domain, This compound has recently gained significant attention as a versatile building block, particularly serving as an effective ethylene surrogate that avoids the handling difficulties associated with gaseous ethylene while enabling novel synthetic pathways. [2]

The strategic importance of this compound in photoredox catalysis stems from its dual functionality: it acts as an effective radical acceptor and, through a spin-center shift (SCS) mechanism, enables the phenoxy group to serve as a leaving group. This unique reactivity pattern allows synthetic chemists to incorporate ethylene bridges between molecular fragments or install vinyl groups directly onto nitrogen-containing heteroarenes—valuable transformations for pharmaceutical development and materials science. [2] These protocols are particularly valuable for medicinal chemists and drug development professionals who require efficient methods for late-stage functionalization of complex molecules and the synthesis of structurally diverse compound libraries. The applications extend to peptide modification and the functionalization of bioactive molecules, providing valuable tools for probing biological systems or optimizing drug candidates. [2]

Applications and Synthetic Protocols

Three-Component Difunctionalization via Spin-Center Shift

This protocol enables the incorporation of an ethylene bridge between N-heteroarenes and various coupling partners using this compound as an ethylene surrogate, proceeding through a radical mechanism with an SCS process as the key driving step. [2]

2.1.1 Representative Examples and Scope

Table 1: Substrate Scope for Three-Component SCS Reaction with this compound

N-Heteroarene Coupling Partner Product Yield (%)
Isoquinoline 4-Chlorobenzenesulfinate 3a 81
Quinolone 4-Chlorobenzenesulfinate 3b 78
Pyridine 4-Chlorobenzenesulfinate 3c 70
Isoquinoline 4-Methylbenzenesulfinate 3d 85
Isoquinoline Thiol 3e 75
Isoquinoline Phosphine Oxide 3f 72
2.1.2 Stepwise Experimental Protocol
  • Reaction Setup: In an oven-dried reaction tube equipped with a magnetic stir bar, charge isoquinoline (1a, 0.1 mmol, 1.0 equiv), this compound (2a, 0.2 mmol, 2.0 equiv), and sodium 4-chlorobenzenesulfinate (0.15 mmol, 1.5 equiv).

  • Addition of Solvent and Catalysts: Add degassed DMSO (0.3 M concentration relative to isoquinoline) to the reaction mixture. Then add 4DPAIPN (1.0 mol%) and H₂SO₄ (0.2 mmol, 2.0 equiv). The degassing of DMSO is crucial and should be performed by bubbling with inert gas (N₂ or Ar) for 20-30 minutes prior to use.

  • Reaction Conditions: Securely cap the reaction tube and place it under a nitrogen atmosphere. Irradiate the reaction mixture with blue LEDs (commonly 450 nm, 20-30 W) while stirring at room temperature for 16 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup Procedure: After completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL), followed by brine (10 mL). Separate the organic layer and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude residue by flash column chromatography using an appropriate solvent system (typically hexane/ethyl acetate gradient) to obtain the pure three-component product.

The following diagram illustrates the mechanism and workflow for this three-component reaction:

G Start Reaction Setup PC Photocatalyst 4DPAIPN Start->PC Light Blue LED (450 nm) PC->Light Photoexcitation SET Single Electron Transfer (SET) Light->SET RadicalAdd Radical Addition to This compound SET->RadicalAdd Generates Radical from Coupling Partner Heteroarene Addition to N-Heteroarene RadicalAdd->Heteroarene SCS Spin-Center Shift (C-O Bond Cleavage) Heteroarene->SCS Product Three-Component Product SCS->Product

Figure 1: Mechanism and workflow for the three-component difunctionalization reaction using this compound as an ethylene surrogate via photoredox catalysis and spin-center shift.

Direct C-H Vinylation of N-Heteroarenes

This transformation provides direct access to vinylated heteroarenes under transition-metal-free conditions, representing a valuable approach for modifying pharmaceutical compounds and creating versatile synthetic intermediates. [2]

2.2.1 Representative Examples and Scope

Table 2: Substrate Scope for Direct C-H Vinylation with this compound

N-Heteroarene Product Yield (%) Notes
Isoquinoline 4a 75 -
Quinoline 4b 72 -
Pyrazine 4c 68 -
Phenanthroline 4d 70 Pharmaceutical core
Drug Molecule 4e 65 Late-stage functionalization
2.2.2 Stepwise Experimental Protocol
  • Reaction Setup: Charge a dried reaction vessel with the N-heteroarene substrate (0.1 mmol, 1.0 equiv), this compound (0.3 mmol, 3.0 equiv), and FABI reagent 2e (0.12 mmol, 1.2 equiv) as the fluorosulfonyl radical precursor.

  • Catalyst and Solvent Addition: Add fac-Ir(ppy)₃ (2 mol%) as the photocatalyst and degassed acetonitrile (0.2 M concentration) as the solvent. The radical precursor FABI 2e is preferred over traditional FSO₂Cl due to its bench stability and compatibility with electron-rich substrates. [3]

  • Reaction Execution: Place the reaction mixture under an inert atmosphere and irradiate with blue LEDs (450 nm) while stirring at room temperature for 12-18 hours.

  • Monitoring and Workup: Monitor reaction progress by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure vinylated heteroarene.

The following diagram illustrates the reaction pathway for direct C-H vinylation:

G Start N-Heteroarene + this compound FABI FABI 2e Radical Precursor Start->FABI PC2 fac-Ir(ppy)₃ Photocatalyst FABI->PC2 Light2 Blue LED PC2->Light2 Photoexcitation RadicalGen FSO₂ Radical Generation Light2->RadicalGen Addition Radical Addition to This compound RadicalGen->Addition Aromatic Addition to Heteroarene Addition->Aromatic Elimination SO₂ Elimination Aromatic->Elimination VinylProduct Vinylated Heteroarene Elimination->VinylProduct

Figure 2: Reaction pathway for direct C-H vinylation of N-heteroarenes using this compound under photoredox conditions, proceeding through a radical addition-elimination sequence.

Critical Experimental Parameters and Optimization

Successful implementation of these protocols requires careful attention to several critical parameters that significantly impact reaction efficiency and yield.

Optimization Data and Conditions

Table 3: Optimization Parameters for Photoredox Reactions with this compound

Parameter Optimal Condition Suboptimal Condition Yield Impact
Photocatalyst 4DPAIPN (1 mol%) Mes-Acr-MeClO₄ 81% vs 0%
Acid Additive H₂SO₄ (2.0 equiv) TFA/TsOH·H₂O 81% vs 63-64%
Solvent Degassed DMSO Non-degassed DMSO 81% vs 72%
Concentration 0.3 M 0.1 M 81% vs 68%
Light Source Blue LEDs (450 nm) No light 81% vs 0%
Vinyl Ether This compound Alkyl vinyl ether Effective vs Ineffective
Key Practical Considerations
  • Oxygen Exclusion: Proper degassing of solvents is crucial as residual oxygen can interfere with the radical intermediates and impede the SCS step. [2] Use standard freeze-pump-thaw cycles or inert gas bubbling for at least 20 minutes.

  • Photocatalyst Selection: 4DPAIPN organic photocatalyst is generally preferred for the three-component reactions due to its appropriate redox potential and stability, while Ir-based complexes (e.g., fac-Ir(ppy)₃) work well for vinylation protocols. [2] [3]

  • Acid Importance: Brønsted acids are essential for substrate protonation, which enhances the reactivity of N-heteroarenes toward radical addition. H₂SO₄ has proven optimal, while Lewis acids were ineffective. [2]

  • Vinyl Ether Structure: This compound demonstrates superior performance compared to alkyl vinyl ethers or vinyl esters, as the phenoxy group provides an optimal balance between radical stabilization and leaving group ability in the SCS process. [2]

Applications in Drug Development and Conclusion

The methodologies described herein offer powerful tools for medicinal chemistry and drug development. The three-component SCS reaction enables rapid diversification of heteroarene scaffolds by introducing structurally diverse side chains through an ethylene linker, which is particularly valuable for creating structure-activity relationship (SAR) libraries. [2] The direct C-H vinylation protocol provides access to valuable synthetic intermediates that can undergo further transformations, such as hydroboration, epoxidation, or dihydroxylation, to install additional functional groups. [2]

These approaches have demonstrated excellent compatibility with late-stage functionalization of complex pharmaceuticals and bioactive molecules, enabling the introduction of ethylene bridges or vinyl groups without the need for pre-functionalization. The use of This compound as an ethylene surrogate presents significant practical advantages over gaseous ethylene, including improved safety profile, easier handling, and reduced occurrence of undesirable polymerization side reactions. [2] Furthermore, the transition-metal-free nature of these protocols is particularly beneficial for pharmaceutical applications where metal contamination remains a concern.

References

Comprehensive Application Notes: Pt-Catalyzed [3+2] Cycloaddition of Phenyl Vinyl Ether with Propargyl Ether Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pt-Catalyzed Cycloaddition Reactions

Platinum-catalyzed cycloadditions represent a powerful class of transformations in synthetic organic chemistry that enable efficient construction of complex cyclic architectures from simple starting materials. These reactions are particularly valuable for their atom economy and ability to generate molecular complexity in a single synthetic operation. The unique carbophilicity of platinum catalysts allows them to selectively activate π-systems such as alkynes toward nucleophilic attack, generating reactive intermediates that participate in various cyclization pathways. Among these processes, the [3+2] cycloaddition between propargyl ether derivatives and vinyl ethers like phenyl vinyl ether has emerged as a particularly valuable method for synthesizing oxygen-containing heterocycles and fused polycyclic systems with potential applications in pharmaceutical synthesis and materials science.

The development of transition metal-catalyzed cycloadditions has expanded the synthetic toolbox beyond classical pericyclic reactions, allowing access to structures that would be challenging to prepare through traditional methods. Platinum(II) complexes exhibit particularly favorable characteristics for these transformations, including high stability, tolerance to various functional groups, and the ability to generate reactive carbene intermediates without the need for diazo compounds typically required in other metal-carbene chemistry. The reaction with this compound is especially noteworthy as it incorporates an electron-rich alkene component that influences both the regioselectivity and stereochemical outcome of the cycloaddition process.

Reaction Overview and Mechanistic Pathway

General Reaction Scheme

The Pt-catalyzed [3+2] cycloaddition between propargyl ether derivatives and this compound enables efficient construction of complex oxygen-containing heterocycles. This transformation proceeds through a carefully orchestrated mechanism involving α,β-unsaturated carbene complexes as key intermediates, leading to the formation of fused polycyclic compounds with high efficiency and selectivity.

Table 1: Reaction Components and Their Roles

Component Representative Structure Role in Reaction
Catalyst PtCl₂ or other Pt(II) salts Activates alkyne through π-coordination
Propargyl Ether 2-(3-Methoxyprop-1-ynyl) Aniline/Phenol Provides carbene precursor through activation
This compound C₆H₅-O-CH=CH₂ Serves as 2π component in [3+2] cycloaddition
Mechanistic Pathway

The following diagram illustrates the complete mechanistic pathway for the Pt-catalyzed [3+2] cycloaddition:

G A Propargyl Ether Substrate C Alkyne Activation via π-Coordination A->C B Pt(II) Catalyst B->C D Nucleophilic Attack by Ether Oxygen C->D E Formation of α,β-Unsaturated Carbene Complex D->E F Methoxy Group Elimination E->F G Rate-Determining Step F->G Energy Barrier H Cycloaddition with This compound G->H I Formation of Fused Polycyclic Product H->I

The mechanism begins with coordination of the Pt(II) catalyst to the alkyne moiety of the propargyl ether derivative, activating it toward nucleophilic attack. This is followed by intramolecular nucleophilic attack by the adjacent ether oxygen, forming a key zwitterionic intermediate. Elimination of the methoxy group then generates the α,β-unsaturated carbene complex, which undergoes formal [3+2] cycloaddition with this compound to yield the final polycyclic product. Theoretical studies using Density Functional Theory (DFT) calculations have confirmed that the methoxy elimination step is rate-determining, with calculated energy barriers consistent with experimental observations. [1]

Experimental Protocols and Methodologies

Computational Investigation Protocol

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanistic details of the Pt-catalyzed [3+2] cycloaddition. The following protocol outlines the standard computational methodology:

  • Software and Method: All calculations are performed using Gaussian-03 software package under the framework of DFT with the hybrid B3LYP functional, which has demonstrated excellent performance for transition metal-containing organometallic systems. [1]
  • Basis Sets: The relativistic effective core potentials (ECPs) of Hay and Wadt with double-ζ valence basis sets (LanL2DZ) are used for Pt atom, while the standard 6-31G(d,p) basis set is employed for remaining atoms (C, H, O, N). [1]
  • Solvent Effects: Solvation effects are incorporated using the PCM model (Polarizable Continuum Model) with toluene or THF as solvent to better simulate experimental conditions. [1]
  • Transition State Optimization: All transition states are fully optimized and verified through frequency calculations (one imaginary frequency) and intrinsic reaction coordinate (IRC) calculations to confirm they connect appropriate reactants and products. [1]
  • Energy Calculations: Final single-point energies are calculated with the larger 6-311+G(d,p) basis set for all main group elements to improve accuracy. [1]
Practical Synthetic Procedure

Based on the experimental work by Iwasawa et al., the following protocol details the practical execution of the Pt-catalyzed [3+2] cycloaddition between propargyl ether derivatives and this compound: [1]

  • Reaction Setup: In a nitrogen-filled glove box, combine the propargyl ether derivative (1.0 equiv, 0.2 mmol), this compound (1.2 equiv, 0.24 mmol), and PtCl₂ (5-10 mol%) in anhydrous toluene (2.0 mL) in a Schlenk tube equipped with a magnetic stir bar.
  • Reaction Conditions: Seal the reaction vessel and heat the mixture at 80-100°C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or GC-MS until complete consumption of the starting propargyl ether is observed.
  • Work-up Procedure: After cooling to room temperature, concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel using hexane/ethyl acetate (typically 10:1 to 5:1 gradient) as eluent.
  • Product Characterization: Characterize the isolated fused polycyclic compounds using ( ^1H ) NMR, ( ^{13}C ) NMR, IR spectroscopy, and high-resolution mass spectrometry. The typical yield for this transformation is approximately 83% based on reported optimized conditions. [1]

Table 2: DFT Computational Parameters and Methods

Parameter Specification Purpose/Rationale
Software Gaussian-03 Quantum chemical calculations
Functional B3LYP hybrid Accuracy for transition metals
Pt Basis Set LanL2DZ with ECPs Relativistic effects for heavy atoms
Main Group Basis Set 6-31G(d,p) Balance of accuracy and efficiency
Solvation Model PCM (Toluene/THF) Mimics experimental conditions
Frequency Analysis Yes, all stationary points Confirms minima/transition states
IRC Calculations Performed for TS Verifies reaction pathway connectivity

Data Analysis and Result Interpretation

Structural and Energy Considerations

Analysis of the optimized geometries obtained through DFT calculations reveals several key features of the reaction mechanism:

  • The Pt(II) center maintains square planar geometry throughout the catalytic cycle, consistent with its d⁸ electronic configuration.
  • During the rate-determining methoxy elimination step, the breaking C-O bond length increases significantly from approximately 1.45 Å to 2.10 Å in the transition state, indicating substantial bond cleavage. [1]
  • The forming carbene character at the α-position becomes evident as the reaction progresses, with the corresponding C-Pt bond shortening as the carbene forms.
  • In the cycloaddition step with this compound, the electron-rich nature of the vinyl ether controls regioselectivity, with attack occurring preferentially at the β-position of the α,β-unsaturated carbene system.
Thermodynamic and Kinetic Parameters

The energy profile for the reaction has been thoroughly characterized through computational studies:

  • The rate-determining methoxy elimination step has a calculated energy barrier of approximately 24-26 kcal/mol depending on the specific propargyl ether substrate. [1]
  • The overall reaction is thermodynamically favorable, with exergonicity of approximately 30-35 kcal/mol driving the formation of the fused polycyclic products. [1]
  • The cycloaddition step following carbene formation has a significantly lower energy barrier (approximately 10-12 kcal/mol), making it a fast, irreversible process under the reaction conditions. [1]

Applications and Synthetic Utility

The Pt-catalyzed [3+2] cycloaddition of propargyl ether derivatives with this compound has demonstrated significant synthetic utility for the construction of complex molecular architectures:

  • Fused Heterocycle Synthesis: This methodology enables efficient preparation of indoles, naphthols, and benzofuran derivatives fused with five-membered rings, which are privileged structures in pharmaceutical compounds and natural products. [1]
  • Step Economy: The transformation converts simple acyclic precursors to complex polycyclic systems in a single synthetic operation, significantly reducing synthetic steps compared to traditional approaches.
  • Functional Group Tolerance: The reaction conditions are compatible with various functional groups, including aryl halides, protected amines, and ethers, allowing for further synthetic manipulations of the cycloaddition products.
  • Analog Development: The versatility of this methodology enables preparation of structural analogs for structure-activity relationship studies in drug discovery programs.

The synthetic value of this transformation is further enhanced by its high regioselectivity and good to excellent yields (up to 83% reported), making it a practical method for complex molecule synthesis. [1]

Troubleshooting and Optimization Guidelines

Successful implementation of this Pt-catalyzed cycloaddition requires attention to several critical parameters:

  • Catalyst Selection: PtCl₂ has proven most effective, while other platinum sources like PtBr₂ or PtI₂ may yield inferior results. The cationic Pt(II) complexes sometimes used in related gold-catalyzed processes are less effective for this specific transformation.
  • Oxygen and Moisture Sensitivity: While not extremely air-sensitive, the reaction should be conducted under inert atmosphere to prevent catalyst decomposition and side reactions, particularly for the electron-rich this compound component.
  • Temperature Optimization: If reaction progress is slow, increasing temperature to 100°C may improve conversion, but monitoring for decomposition is recommended as excess heat may promote side reactions.
  • Substrate Purity: The propargyl ether substrates should be rigorously purified before use, as impurities can inhibit the catalytic cycle and reduce yields significantly.
  • Solvent Effects: Toluene has proven optimal, while more polar solvents like DMF or DMSO may lead to decreased yields, potentially due to competitive coordination to the Pt center.

Conclusion

The Pt-catalyzed [3+2] cycloaddition of propargyl ether derivatives with this compound represents a powerful method for the efficient construction of complex oxygen-containing heterocycles. The reaction proceeds through a well-defined mechanism involving α,β-unsaturated carbene intermediates, with the methoxy elimination step identified as rate-determining through combined experimental and computational studies. With optimized reaction conditions providing yields up to 83%, this transformation offers synthetic chemists a valuable tool for rapid assembly of molecular complexity in a single synthetic operation. The continued investigation of platinum-catalyzed cycloadditions promises to expand the synthetic toolbox further, enabling access to increasingly complex molecular architectures with potential applications in pharmaceutical synthesis and materials science.

References

Application Notes: Sustainable Polymer Synthesis via Phenyl Vinyl Ether

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Vinyl ether (VE) monomers, including phenyl vinyl ether (PVE), are recognized as promising candidates for synthesizing sustainable polymers [1]. Their versatility allows for the precise synthesis of custom-tailored polymers using controlled polymerization techniques such as living cationic polymerization and photo-controlled radical polymerization [1]. A key advantage is the potential for chemical closed-loop recycling, where polymers can be depolymerized back into their monomer units for repolymerization, aligning with green chemistry principles [2].

Controlled Polymerization Methods

Several controlled polymerization methods provide fine-tuning over molecular weight, dispersity (Đ), and end-group functionality.

Living Cationic Polymerization

This method provides excellent control over the polymerization of vinyl ethers like isobutyl vinyl ether (IBVE), a model compound for PVE [1].

  • Mechanism: Involves a cationic active center that propagates with minimal chain transfer or termination [1].
  • Typical System: Hydrogen iodide/iodine (HI/I₂) or other Lewis acid-based initiating systems [1].
  • Advantages: Enables synthesis of polymers with predictable molecular weights and narrow dispersity (Đ ≈ 1.1-1.3), and allows for block copolymer synthesis [1].
Photocontrolled Cationic Polymerization

This method allows spatial and temporal control over chain growth using light [3].

  • Mechanism: A photoredox catalyst (e.g., pyrylium salt) undergoes single-electron transfer (SET) with a chain-transfer agent (CTA), generating a radical cation. This undergoes mesolytic cleavage to produce a reactive cation that initiates polymerization, and a stable radical that contributes to reversible degenerative chain transfer [3].
  • Key Steps:
    • Activation: SET from CTA to excited photocatalyst.
    • Cleavage: Radical cation cleaves to active cation and stable radical.
    • Propagation & Chain Transfer: Cation propagates; reversible addition-fragmentation enables control.
    • Deactivation: Reduction of the stable radical by the reduced photocatalyst produces an anion that caps the chain end [3].

The following diagram illustrates this reaction mechanism:

PhotocontrolledPolymerization PC Photocatalyst (PC) PC_Star PC* PC->PC_Star CTA Chain Transfer Agent (CTA) PC_Star->CTA SET Oxidation PC_Dot PC• PC_Dot->PC CTA_Plus_Dot Radical Cation (CTA•+) CTA->CTA_Plus_Dot Active_Cation Active Cation (R+) CTA_Plus_Dot->Active_Cation Mesolytic Cleavage DTC_Dot Dithiocarbamate Radical (DTC•) CTA_Plus_Dot->DTC_Dot Active_Cation->DTC_Dot Degenerative Transfer Monomer Vinyl Ether Monomer Active_Cation->Monomer Propagation DTC_Dot->PC_Dot SET Reduction DTC_Minus Dithiocarbamate Anion (DTC-) DTC_Dot->DTC_Minus Dark Polymer Growing Polymer Chain DTC_Minus->Polymer Capping Monomer->Polymer Light Light (450 nm) Light->PC Excitation Dark Dark Dark->DTC_Dot

Reversible Addition-Fragmentation Chain Transfer (RAFT)

RAFT polymerization, in combination with Lewis acids, is another effective method for producing well-defined poly(vinyl ether)s with controlled architectures [1].

Quantitative Comparison of Polymerization Methods

The choice of polymerization method and conditions significantly impacts the outcome. Catalysts and CTAs are crucial for control and efficiency [3].

Table 1: Comparison of Photocatalysts for Cationic Polymerization of IBVE [3]

Photocatalyst (PC) Excited State Oxidation Potential (V vs SCE) Polymerization Time (min) Experimental Mn (kg/mol) Theoretical Mn (kg/mol) Dispersity (Đ)
1a (Tris(4-methoxyphenyl)pyrylium) +1.84 480 10.7 10.1 1.19
1b (Tolyl derivative) +2.55 10 10.5 10.1 1.23
1c (Phenyl derivative) +2.23 10 11.1 10.1 1.17
1e (Thiopyrylium) +2.45 300 10.3 10.1 1.21

Table 2: Influence of Key Reaction Parameters [1] [3]

Parameter Impact on Polymerization Optimal Condition / Note
Light Irradiation Essential for activation in photocontrolled systems; enables temporal control. Reaction stops in the dark [3].
PC Concentration Affects rate; can be reduced while maintaining control. As low as 0.01 mol% effective for some PCs [3].
CTA-to-Monomer Ratio Determines the target molecular weight. Higher ratio yields lower Mn [3].
Solvent Influences rate and control. Dichloromethane is commonly used [3].

Experimental Protocols

Protocol 1: Photo-Controlled Cationic Polymerization of Isobutyl Vinyl Ether [3]

This protocol describes the setup for a typical photocontrolled reaction.

Workflow Overview:

ExperimentalWorkflow Step1 1. Vial Preparation (Charge reagents in vial) Step2 2. Reaction Setup (Seal, Purge with Air) Step1->Step2 Step3 3. Irradiation (Place near blue LEDs) Step2->Step3 Step4 4. Monitoring (Monitor by NMR) Step3->Step4 Step5 5. Purification (Precipitate in methanol) Step4->Step5

Materials and Procedure:

  • Reagents: Isobutyl vinyl ether (IBVE, 1.00 g, 10.0 mmol), Chain Transfer Agent (CTA 2a, 2.4 mg, 0.010 mmol), Pyrylium salt photocatalyst 1b (0.60 mg, 0.002 mmol, 0.02 mol%), anhydrous dichloromethane (DCM, 5 mL).
  • Equipment: 10 mL Schlenk tube or glass vial with septum, magnetic stir bar, blue LEDs (9 W, λmax ≈ 450 nm), source of dry air.
  • Reaction Setup: In an inert atmosphere glove box, charge the IBVE, CTA, photocatalyst, and DCM into a 10 mL Schlenk tube. Seal the tube with a septum.
  • Initiation: Remove the tube from the glove box and place it under a constant stream of air at a fixed distance (e.g., 5 cm) from the blue LED light source. Start irradiation and stirring simultaneously.
  • Monitoring: Monitor reaction conversion by periodically analyzing aliquots via ¹H NMR spectroscopy (using benzene as an internal standard).
  • Termination: Once >95% conversion is reached (typically within 10 minutes, see Table 1), stop irradiation and stirring.
  • Purification: Precipitate the polymer solution into a large excess of cold methanol (e.g., 50 mL). Recover the polymer by filtration or decantation.
  • Analysis: Dry the polymer under vacuum. Analyze by size exclusion chromatography (SEC) to determine molecular weight (Mn) and dispersity (Đ).
Protocol 2: Synthesis of VE Monomers from Sustainable Sources [1]

This protocol outlines general strategies for obtaining vinyl ether monomers.

Materials and Procedure:

  • Strategy A (From Alkynes and Alcohols): Use calcium-carbide-based technologies to access acetylene from various carbon sources (coal, biomass, wastes). Catalytically add alcohols to acetylene to form vinyl ethers. This is a common industrial route for IBVE [1].
  • Strategy B (From Biomass): Convert biomass (e.g., soybean oil, linseed oil, camelina oil) into biobased poly(vinyl ether)s for use in coatings and networks [1].

Monomer Design for Chemical Recycling

A fundamental principle of sustainable polymer chemistry is designing polymers for closed-loop recycling. Vinyl ether-based polymers can be designed to undergo selective depolymerization back to their monomers under specific chemical or thermal conditions [2]. This approach, driven by monomer structure, is key to creating a circular plastic economy and reducing environmental impact [2].

Conclusion

This compound and related monomers, polymerized through controlled methods like photocontrolled cationic polymerization, enable the precise synthesis of sustainable polymers. These methods offer control over molecular weight, architecture, and chain ends. Coupled with monomer design strategies that facilitate chemical recycling, vinyl ethers present a versatile platform for developing next-generation sustainable plastic materials.

References

Application Note: Design of Lignin-Based Vitrimers with Controlled Dynamic/Non-Dynamic Bond Ratios

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To provide a detailed protocol for synthesizing reprocessable lignin-based vitrimers by chemically modifying Kraft lignin (KL) to introduce a controlled ratio of dynamic ester bonds to non-dynamic ether bonds, thereby tuning the material's properties like creep resistance and stress relaxation [1] [2].

Experimental Protocols

Protocol 1: Chemical Modification of Kraft Lignin with Succinic Anhydride

This protocol describes the esterification of KL's hydroxyl groups to introduce carboxylic acid (COOH) functionalities, exploiting the higher reactivity of aliphatic hydroxyls (Al−OH) over phenolic hydroxyls (Ph−OH) [2].

  • Materials:
    • Softwood Kraft lignin (KL, e.g., Indulin AT)
    • Succinic anhydride (SA)
    • 1-Methylimidazole (1-MIM)
    • Dihydrolevoglucosenone (Cyrene) as a green solvent
    • 2 M HCl solution
  • Procedure:
    • Drying: Dry KL overnight in a vacuum oven at 40 °C [2].
    • Reaction Setup: In a round-bottom flask, combine KL (1-10 g) with SA (0.25 to 2.0 molar equivalents relative to the total OH groups in lignin) and 1-MIM (0.1 molar equivalent relative to SA). Add Cyrene (5 mL per gram of KL) [2].
    • Reaction: Flush the flask with argon and stir the mixture in an oil bath at 50 °C for 16 hours [2].
    • Precipitation & Isolation: Pour the reaction mixture into water acidified to pH 2 with 2 M HCl. The modified lignin will precipitate [2].
    • Purification: Recover the solid by filtration, wash it thoroughly with acidified water on the filter, and dry it overnight in a vacuum oven at 40 °C [2].
    • Labelling: Label the products as SA-XX, where XX indicates the molar equivalents of SA used (e.g., SA-0.25, SA-2.0) [2].
  • Characterization:
    • Use 31P NMR after phosphitylation of samples to quantify the conversion of aliphatic and phenolic OH groups and determine the final COOH/Ph−OH ratio [2].
Protocol 2: Synthesis of Lignin-based Vitrimer Networks

This protocol describes the crosslinking of SA-modified lignin with a poly(ethylene glycol) diglycidyl ether (PEG-DGE) to form a network containing both dynamic ester bonds and non-dynamic ether bonds [2].

  • Materials:
    • SA-modified lignin (from Protocol 1)
    • Poly(ethylene glycol) diglycidyl ether (PEG-DGE, Mn ≈ 526 g/mol)
    • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as catalyst
    • Acetone
  • Procedure:
    • Mixing: In a PTFE beaker, combine SA-modified lignin (1-10 g), PEG-DGE (use 1 molar equivalent of epoxy groups relative to the sum of Ph−OH and COOH groups in the modified lignin), and TBD (0.1 molar equivalent) [2].
    • Solvent Addition: Add a small amount of acetone to form a homogeneous liquid mixture and stir at room temperature for 1 hour [2].
    • Solvent Removal: Let the beaker stand overnight in a fume hood to evaporate most of the acetone, then transfer it to a vacuum oven at 80 °C for 2 hours to remove residual solvent and initiate pre-crosslinking [2].
    • Curing: Transfer the material to a hot press and compression mold at 160 °C for 30 minutes. Finally, post-cure the material in an oven at 180 °C for 2 hours to complete the crosslinking [2].

The synthesis workflow for creating these lignin-based vitrimers is summarized in the following diagram:

Lignin Lignin Step1 Esterification (50°C, 16h) Lignin->Step1 SA SA SA->Step1 ModifiedLignin SA-Modified Lignin (Controlled COOH/Ph-OH) Step1->ModifiedLignin Step2 Pre-mixing (Room Temp, 1h) ModifiedLignin->Step2 PEGDGE PEGDGE PEGDGE->Step2 TBD TBD TBD->Step2 Step3 Solvent Removal (80°C, 2h, vacuum) Step2->Step3 Step4 Compression Molding (160°C, 30 min) Step3->Step4 Step5 Post-Curing (180°C, 2h) Step4->Step5 Vitrimer Lignin-based Vitrimer Step5->Vitrimer

Synthesis Workflow for Lignin-based Vitrimers

Data Summary and Analysis

The properties of the final vitrimer material are directly influenced by the ratio of dynamic ester bonds to non-dynamic ether bonds, which is controlled during the lignin modification step (Protocol 1) [1] [2].

Table 1: Effect of SA Modification on Lignin Hydroxyl Group Conversion

SA Equivalents (in feed) Aliphatic OH Conversion Phenolic OH Conversion Resulting COOH/Ph-OH Ratio
0.25 High Low Low
1.00 High Moderate Medium
2.00 Very High High High

Table 2: Impact of Dynamic/Non-Dynamic Bond Ratio on Vitrimer Properties

COOH/Ph-OH Ratio (approx.) Dynamic Ester / Non-Dynamic Ether Ratio Creep Resistance Stress Relaxation Rate Reprocessability
Low Low / High High Slow Maintained
Medium Balanced Medium Medium Maintained
High High / Low Low Fast Maintained

Key Findings:

  • Controlled Reactivity: The difference in reactivity between Al−OH and Ph−OH groups with succinic anhydride allows for precise tuning of the COOH/Ph−OH ratio in the modified lignin [2].
  • Dual Crosslinking: During network formation, epoxy groups react with both COOH (forming dynamic ester bonds) and Ph−OH (forming non-dynamic ether bonds), creating a mixed network [2].
  • Property Tuning: A higher proportion of non-dynamic ether bonds increases the creep resistance of the vitrimer and slows the stress relaxation rate (increases activation energy for bond exchange), without preventing reprocessability [1] [2].
  • Reprocessability: All materials with varying ratios maintained their ability to be reprocessed (e.g., via hot-pressing), confirming their vitrimeric nature [2].

The conceptual relationship between the lignin modification, network formation, and the final material properties is shown below:

COOH High COOH/Ph-OH Network1 Vitrimer Network (High Dynamic Bonds) COOH->Network1 Crosslinking Balanced Balanced COOH/Ph-OH Network2 Vitrimer Network (Balanced Bonds) Balanced->Network2 Crosslinking LowCOOH Low COOH/Ph-OH Network3 Vitrimer Network (High Non-Dynamic Bonds) LowCOOH->Network3 Crosslinking Prop1 Faster Stress Relaxation Lower Creep Resistance Network1->Prop1 Prop2 Moderate Properties Network2->Prop2 Prop3 Slower Stress Relaxation Higher Creep Resistance Network3->Prop3

Relationship Between Lignin Composition and Vitrimer Properties

Addressing Phenyl Vinyl Ether

The specific compound This compound (PVE) appears in a different chemical context. One study investigates its structure and noncovalent interactions with methanol in the gas phase, which is unrelated to vitrimer synthesis or lignin polymer networks [3].

For vitrimer design, the relevant chemistry involves the reaction of epoxy groups with phenols (from lignin) and carboxylic acids (from modified lignin) to form the crosslinked network [2]. Your interest might lie in using molecules with vinyl ether functional groups as potential crosslinkers or modifiers, but this remains an unexplored area in the current lignin vitrimer literature.

Conclusion

The protocols outlined here provide a robust and green method for designing lignin-based vitrimers. The key innovation is the precise control over the ratio of dynamic to non-dynamic crosslinks by tailoring the chemical structure of Kraft lignin, enabling the fine-tuning of material properties for specific applications that demand both recyclability and high mechanical performance [1] [2].

References

Phenyl Vinyl Ether in Cationic Polymerization for Dynamic Networks: Application Note for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for utilizing phenyl vinyl ether in cationic photopolymerization to create dynamic polymer networks, a technique valuable for developing advanced materials with tunable properties [1].

Chemical Profile and Relevance

This compound (Phenyloxyethene)

  • CAS Number: 766-94-9 [2]
  • Molecular Formula: C₈H₈O [2]
  • Structure: C=COc1ccccc1 (SMILES notation) [3]
  • Appearance: Liquid [2]
  • Key Properties: High reactivity in cationic polymerization, low toxicity, and low irritation potential compared to other monomers [1].

Relevance to Dynamic Networks: In polymer science, a "dynamic network" refers to a cross-linked polymer where the bonds can break and re-form under specific conditions. While the search results do not explicitly link this compound to "phenol-yne" reactions, it is a premier monomer for cationic polymerization, a process used to build complex polymer networks. Its vinyl ether group is highly susceptible to cationic initiation, allowing for the formation of linear or cross-linked polymers, depending on the functionality of the monomers used [4] [1]. The stability of the growing carbocation, provided by the pendant phenoxy group, is key to its reactivity [4].

Quantitative Data Summary

The table below summarizes critical physical and hazard data for this compound, which is essential for experimental planning and safety assessments [3] [2].

Table 1: Physical and Hazard Properties of this compound

Property Value Source
Molecular Weight 120.15 g/mol [2]
Density 0.978 g/mL at 25 °C [3] [2]
Refractive Index (n20/D) 1.522 [3] [2]
Assay (Purity) ≥97% [5] [2]
Flash Point 16 °C [2]
Storage Temperature 2-8 °C [3] [2]

Experimental Protocol: Cationic Photopolymerization

This protocol outlines the cationic photopolymerization of this compound, adapted from methodologies in the search results [4] [1]. The process can be adjusted to create homopolymers or, by incorporating a divinyl ether cross-linker like diethylene glycol divinyl ether (DVE-2), a dynamic network.

3.1 Materials and Equipment

  • Monomer: this compound (≥97%) [2].
  • Cross-linker (for networks): Diethylene glycol divinyl ether (DVE-2) or triethylene glycol divinyl ether (DVE-3) [1].
  • Photoinitiator: Triarylsulfonium hexafluorophosphate (e.g., Cyracure UVI-6990, 50% solution in propylene carbonate) [1].
  • Solvent: Dichloromethane (CH₂Cl₂) or toluene, anhydrous [4].
  • Additives (optional): 1-Butanol or 2-phenyl-2-propanol to study chain transfer effects [1].
  • Equipment: Schlenk line, UV lamp, real-time infrared (RTIR) spectrometer, inert atmosphere glove box, glassware.

3.2 Step-by-Step Procedure

  • Sample Preparation: a. In a glove box under an inert atmosphere (e.g., nitrogen or argon), prepare the reaction mixture. b. Weigh the specified amounts of this compound and cross-linker (if applicable) into a vial. c. Add the photoinitiator at a typical concentration of 2% (w/w) of the total monomer mass [1]. d. For studies with additives, introduce the alcohol at the desired concentration. e. Dilute the mixture with an appropriate volume of anhydrous solvent if necessary.

  • Photopolymerization: a. Apply the mixture as a thin film (~25 μm) between two salt plates or in a suitable mold [1]. b. Place the sample in the path of the RTIR spectrometer. c. Irradiate the sample with UV light from the lamp. The intensity and wavelength should be optimized for the photoinitiator. d. Simultaneously, use RTIR to monitor the consumption of the vinyl ether double bond by tracking the decrease in the characteristic =C-H IR absorption peak around 1620 cm⁻¹ [1].

  • Reaction Monitoring and Termination: a. Record the conversion of double bonds versus time to generate kinetic curves. b. The reaction is typically rapid. Continue irradiation until no further change in the IR spectrum is observed, indicating maximum conversion. c. Once the desired irradiation time is complete, remove the cured polymer film.

3.3 Expected Outcomes

  • Kinetic Data: The RTIR data will yield the maximum rate of polymerization (Rpmax) and the final residual unsaturation (double bond conversion) [1].
  • Network Formation: When a divinyl ether cross-linker is used, a solid, cross-linked polymer network will form upon irradiation. The presence of additives like alcohols may increase the final conversion of double bonds by acting as chain transfer agents [1].

Data Analysis and Interpretation

The following diagram illustrates the experimental workflow and the cationic polymerization mechanism for this compound.

G A Initiation: Photoinitiator breaks down to form cation (H⁺) B Propagation: Cation attacks This compound monomer A->B C Chain Growth: Polymer chain extends B->C D Cross-linking (if using divinyl ether): Network formation C->D E Termination: Reaction stops when active sites are consumed D->E F Poly(this compound) Network E->F M Monomer + Initiator M->A

Diagram 1: Workflow of the cationic photopolymerization of this compound, from initiation to network formation.

Key Analytical Points:

  • Gelation: The point at which the reaction mixture transforms from a liquid to an insoluble gel marks the formation of a system-spanning network (gel point), analogous to the emergence of a giant component in network theory [6].
  • Molecular Weight Distribution: The structure of the resulting polymer (linear chains vs. a cross-linked network) is defined by the functionality of the monomers and the reaction kinetics, which can be modeled using directed random graph theories [6].

Troubleshooting and Best Practices

Table 2: Common Experimental Issues and Solutions

Issue Possible Cause Solution
Low Conversion Moisture or impurities deactivating the cationic initiator. Ensure all glassware is thoroughly dried and use high-purity, anhydrous reagents and solvents.
Uncontrolled Rapid Polymerization Initiator system is too active or reaction temperature is too high. Fine-tune Lewis acidity with co-initiators (e.g., Ti(OiP)₄) [4] or lower the reaction temperature (e.g., to -30 °C or lower) [4].
Incomplete Network Formation Insufficient cross-linker or incorrect initiator/monomer ratio. Increase the proportion of divinyl ether cross-linker and optimize the initiator concentration.
Polymer Does Not Precipitate Molecular weight is too low or solvent is too good. Check kinetic data for low conversion; consider using a non-solvent to precipitate the polymer.

Conclusion and Research Outlook

This compound is a highly effective monomer for building polymeric materials via cationic polymerization. The protocols outlined here allow for the controlled synthesis of linear and cross-linked dynamic networks. While its direct application in traditional "phenol-yne" chemistry is not established, its high reactivity makes it a valuable building block in polymer chemistry for materials science.

Future research directions could explore its use in more complex systems, such as ABC triblock terpolymers with other vinyl ethers to create "smart" materials with temperature-responsive properties [4]. Furthermore, the principles of acid-labile ether bonds, as seen in silyl and vinyl ethers used in drug delivery, could inspire the design of this compound-based networks for targeted drug release or responsive biomaterials [4].

References

How to Prevent Unwitation Polymerization During Storage

Author: Smolecule Technical Support Team. Date: February 2026

Unwanted polymerization in vinyl ethers like phenyl vinyl ether is typically initiated by heat, light, or the presence of acids (including Lewis acids) [1] [2]. The strategies below focus on mitigating these factors.

  • Use Chemical Inhibitors: Adding small quantities of polymerization inhibitors is a primary defense mechanism. The table below summarizes common types.
Inhibitor Type Example Compounds Mechanism of Action Key Considerations

| Free Radical Scavengers | Hydroquinone (HQ), Methoxyphenol (MeHQ) | Donates hydrogen atoms to terminate free radical chain reactions [3]. | Effective against thermally induced polymerization; often requires the presence of oxygen. | | Acid Scavengers | Calcium Hydride (CaH₂), Molecular Sieves | Reacts with or absorbs trace acids and water that can initiate cationic polymerization [2]. | Helps maintain a neutral, anhydrous environment crucial for vinyl ether stability. |

  • Control the Storage Environment: Proper physical storage conditions are critical for maintaining inhibitor effectiveness and monomer stability.
    • Temperature: Store at low temperatures, ideally in a refrigerator or freezer. This slows down the kinetics of both radical and cationic polymerization pathways [2].
    • Light: Keep containers opaque or in dark conditions to prevent photo-initiated reactions. Studies show that controlled polymerizations of vinyl ethers can be initiated by specific wavelengths of light, underscoring this risk [3].
    • Atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) for long-term storage. This limits exposure to oxygen and moisture [2].

Experimental Protocol: Assessing Storage Stability

This protocol outlines a systematic approach to evaluate the effectiveness of your storage conditions in preventing this compound polymerization.

Start Start: Prepare Monomer Sample Step1 1. Add Inhibitors (e.g., 50-100 ppm MeHQ) Start->Step1 Step2 2. Store Under Defined Conditions (Temperature, Light, Atmosphere) Step1->Step2 Step3 3. Withdraw Aliquots at Time Intervals (e.g., 1, 2, 4 weeks) Step2->Step3 Step4 4. Analyze Monomer Purity Step3->Step4 Analyze1 a. Gas Chromatography (GC) Step4->Analyze1 Analyze2 b. NMR Spectroscopy Step4->Analyze2 Analyze3 c. Viscosity Measurement Step4->Analyze3 Step5 5. Compare Results to Baseline Analyze1->Step5 Analyze2->Step5 Analyze3->Step5

Workflow for Storage Stability Assessment

  • Step 1: Sample Preparation: Purify the this compound as needed. Precisely weigh and add a selected inhibitor (e.g., 50-100 ppm of MeHQ) to the monomer sample.
  • Step 2: Controlled Storage: Divide the inhibited monomer into several vials. Store these vials under the specific conditions you are testing (e.g., different temperatures, with/without light, under air vs. inert atmosphere).
  • Step 3: Periodic Sampling: At predetermined time intervals (e.g., 1 week, 2 weeks, 1 month), remove one vial from each storage condition for analysis.
  • Step 4: Purity Analysis:
    • Gas Chromatography (GC): This is the most direct method to quantify the remaining monomer content and detect the formation of oligomers or other volatile decomposition products.
    • NMR Spectroscopy: Use ( ^1H ) NMR to monitor changes in the vinyl proton signals. A decrease in the characteristic vinyl peaks indicates polymerization or degradation [3].
    • Viscosity Measurement: A noticeable increase in the viscosity of the liquid sample is a strong, practical indicator that significant polymerization has occurred.
  • Step 5: Data Comparison: Compare the analytical results from each time point and storage condition against the baseline analysis of a fresh sample. Effective storage conditions will show minimal change in monomer concentration and viscosity over time.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound still polymerizing despite being in the fridge? Trace impurities can act as initiators. Ensure your monomer is pure and that you are using an appropriate inhibitor. Crucially, check if your storage container or seals could be introducing acidic contaminants. Storing over an acid scavenger like calcium hydride can mitigate this [2].

Q2: Can I remove the inhibitor immediately before use? Yes, this is standard practice. For inhibitors like hydroquinone, passing the monomer through a short column of basic alumina can remove the inhibitor and any residual protons, providing a "clean" monomer for polymerization experiments [2].

Q3: What is the most critical factor for long-term storage? While all factors are important, maintaining a neutral, anhydrous, and inert atmosphere is arguably the most critical for vinyl ethers, as they are highly susceptible to cationic polymerization initiated by trace acids or moisture [2].

References

suppressing chain termination cationic polymerization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions researchers have about this topic:

  • Q: What is the fundamental principle behind suppressing termination in cationic polymerization?

    • A: The key is to create a dynamic equilibrium between a small population of active, propagating carbocations and a large reservoir of dormant, inactive species [1]. This low concentration of active chain ends drastically reduces the probability of termination reactions, such as chain transfer or coupling with counter-anions [2].
  • Q: Which initiator systems are recommended for achieving controlled polymerization?

    • A: Binary initiator systems are commonly used. These often consist of a Lewis acid (e.g., Bismuth salts like BiCl₃, or other Lewis acids) combined with a protic acid or a halogenated hydrocarbon [2] [1]. The choice of initiator is critical, as some, like BiCl₃, can facilitate a cascade initiation for block copolymerization, while others, like methyl trifluoromethanesulfonate (TfOMe), may not [2].
  • Q: How can I tell if my polymerization is "living" or controlled?

    • A: A strong indication is a linear relationship between the number-average molecular weight (Mₙ) and monomer conversion [1]. Furthermore, the resulting polymers should exhibit a low polydispersity index (Đ), indicating a narrow molecular weight distribution. The "living" nature can be confirmed by sequentially adding a second monomer and observing the formation of a block copolymer [1].
  • Q: What are the most common causes of experiment failure?

    • A: The primary cause is typically the presence of impurities, such as water or carbon dioxide, which can permanently quench the carbocationic centers [3] [1]. Other reasons include incorrect initiator-to-monomer ratios, unsuitable temperature conditions, or the absence of a proper dormant state in the system.

Troubleshooting Guide

The table below outlines specific problems and their solutions based on current literature.

Problem / Symptom Possible Cause Solution / Protocol Adjustment Key Citations
Rapid termination & low molecular weight Impurities (water, O₂) quenching active centers; lack of dormant state. Rigorously purify monomer and solvent; use schlenk-line techniques; introduce a nucleophile (Nu:) to establish a dormant equilibrium. [3] [1]
Uncontrolled polymerization & high dispersity (Đ) Concentration of active species is too high; slow initiation. Use a binary initiator system (Lewis acid + co-initiator); ensure rate of initiation >> rate of propagation; adjust Lewis acid/initiator ratio. [2] [1]
Failure to form block copolymers Chain ends are not living long enough for second monomer addition; wrong initiator. Use initiators like BiCl₃ that support sequential addition; confirm full consumption of first monomer before adding the next. [2]
Inability to polymerize specific monomers Monomer is not suitable for cationic mechanism. Select electron-rich alkenes (e.g., vinyl ethers, isobutylene, styrene derivatives) [1]. [1]

Experimental Protocol: One-Pot Block Copolymer Synthesis

The following is a detailed methodology, adapted from a recent study, for synthesizing a polyoxazoline-block-polyester using a cationic-anionic synchronous approach [2].

  • Objective: To synthesize a PMOZ-b-PCL block copolymer in one pot via cationic-anionic polymerization (CAP) initiated by BiCl₃.
  • Materials:
    • Monomers: 2-Methyl-2-oxazoline (MOZ) and ε-Caprolactone (CL). Purify MOZ by distillation and CL by drying over calcium hydride followed by distillation.
    • Initiator: Bismuth Chloride (BiCl₃). Dry under vacuum before use.
    • Solvent: Dry N,N-Dimethylacetamide (DMAc) over molecular sieves.
  • Procedure:
    • Reaction Setup: In a nitrogen-filled glovebox, add BiCl₃ (1 equiv) to a dry Schlenk flask.
    • Monomer Addition: Add a mixture of MOZ (50 equiv) and CL (50 equiv) dissolved in dry DMAc.
    • Polymerization: Seal the flask and stir the reaction mixture at 100 °C for 24 hours.
    • Termination: Quench the reaction by cooling to room temperature and exposing it to air.
    • Purification: Precipitate the polymer into cold diethyl ether or a similar non-solvent. Collect the solid product via filtration and dry it under vacuum.
  • Characterization & Validation:
    • ¹H NMR Spectroscopy: Confirm monomer conversion and block formation.
    • ¹H-¹³C HSQC NMR: Identify the junction unit between the PMOZ and PCL blocks, which is direct evidence of a block copolymer rather than a homopolymer mixture [2].
    • DOSY NMR: Verify that both blocks have the same diffusion coefficient, confirming they are chemically linked [2].

Mechanism and Workflow Visualization

The following diagrams illustrate the core concepts and experimental workflow using Graphviz.

Dynamic Dormancy in Cationic Polymerization

This diagram shows the mechanistic equilibrium that suppresses chain termination.

Mechanism cluster_main Dynamic Dormancy Mechanism Dormant Dormant Species (Polymer-X) Active Active Species (Polymer⁺) Dormant->Active Activation (Slow) Active->Dormant Deactivation (Fast) Monomer Monomer (M) Active->Monomer Propagation Polymer_Grown Polymer Chain (Grown) Monomer->Polymer_Grown Chain Growth

One-Pot CAP Experimental Workflow

This flowchart outlines the key steps for the one-pot cationic-anionic polymerization protocol.

Workflow Start Start Reaction Setup P1 Purify all monomers and solvent Start->P1 P2 Load BiCl₃ initiator into dry flask P1->P2 P3 Add MOZ and CL monomer mixture P2->P3 P4 Heat at 100°C for 24h in DMAc solvent P3->P4 P5 Quench reaction and precipitate polymer P4->P5 Validate Validate Block Copolymer P5->Validate NMR ¹H-¹³C HSQC NMR (Confirm junction unit) Validate->NMR Yes End Block Copolymer Formed Validate->End No DOSY DOSY NMR (Same diffusion coefficient) NMR->DOSY DOSY->End

Key Takeaways

  • Core Strategy: Success hinges on establishing a dynamic dormancy mechanism to protect active chain ends [2] [1].
  • Critical Step: Meticulous purification of all reagents is non-negotiable to prevent chain termination by impurities [3] [1].
  • Advanced Technique: One-pot synchronous cationic-anionic polymerization (CAP) is a state-of-the-art method for synthesizing complex block copolymers like POx-b-PCE [2].

References

Photoredox Catalysis: Core Principles & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

A strong grasp of the core principles is essential for effective troubleshooting. The table below outlines the fundamental requirements for an efficient photoredox catalyst (PC), which, if not met, are common sources of failure [1].

Requirement Description Consequence of Failure
Strong Light Absorption PC must have high molar extinction coefficients in the emission range of the light source. Poor initiation; slow or no reaction.
Appropriate Redox Potentials Excited-state PC must have suitable redox potentials to interact with donors/acceptors. No electron transfer; reaction does not proceed.
Reversible Redox Chemistry The oxidation or reduction of the PC must be reversible to allow for regeneration. Catalyst decomposition; reaction stalls.
Long Excited-State Lifetime The PC's excited state must persist long enough to react with additives. Low quenching efficiency; low yield.

The following diagram illustrates the two primary catalytic cycles involved, showing how the catalyst is regenerated.

Troubleshooting Guide: Low or No Yield

Use this guide to systematically diagnose problems in your experiment. The issues are categorized for a logical workflow.

Catalyst and Light Source

This is the most common area for problems. Mismatches here will prevent the reaction from starting.

  • Problem: Incorrect light source.
    • Solution: Ensure the emission spectrum of your light source (e.g., blue LEDs at ~450 nm) overlaps strongly with the absorption spectrum of your photocatalyst. Not all "blue light" is the same.
  • Problem: Catalyst degradation or incorrect selection.
    • Solution: Check the stability of your PC. Ensure its excited-state redox potentials are suitable for oxidizing or reducing your reaction components. Consider screening other catalysts (e.g., [Ru(bpy)₃]²⁺, Ir(ppy)₃, or organic dyes like acridinium).
Reaction Components and Stoichiometry

An imbalance in the core components can halt the catalytic cycle.

  • Problem: Substrate inhibits the cycle.
    • Solution: Your phenyl vinyl ether or coupling partner could be quenching the excited state of the PC. Try varying their concentration or adding them slowly via syringe pump.
  • Problem: Missing or depleted terminal oxidant/reductant.
    • Solution: The catalytic cycle requires a sacrificial agent to regenerate the ground-state PC. Ensure you have added a sufficient quantity of a suitable agent (e.g., an amine as a reductant, or persulfate as an oxidant).
Experimental Setup and Environment

Photoredox reactions are highly sensitive to setup and environment.

  • Problem: Inefficient light penetration.
    • Solution: Use a reaction vessel with a large surface area exposed to the light. Ensure the vessel is transparent to the relevant wavelength. Stirring is critical to bring all molecules into the light path.
  • Problem: Oxygen inhibition.
    • Solution: Molecular oxygen is a potent quencher of excited states. Always degas your reaction mixture thoroughly with an inert gas (N₂ or Ar) before and during irradiation.
  • Problem: Use of incompatible solvents.
    • Solution: The solvent must not interfere with the reactive intermediates. Avoid solvents that can be easily oxidized or that absorb the relevant light. Common choices are MeCN, DMF, or DCE.

Example: Optimizing with Cocatalysts

The strategic use of cocatalysts can be key to unlocking a stubborn reaction. A notable example from the literature involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

While typically known as a radical scavenger, TEMPO acted as a critical cocatalyst in a photoredox amination reaction. Researchers found that TEMPO was essential for a key hydrogen atom transfer step, which drove the formation of the final aromatized product and allowed the catalytic cycle to continue efficiently [2]. If your reaction involves a step where a hydrogen atom transfer could be productive, consider screening TEMPO or similar additives.

General Optimization Workflow

When optimizing a new reaction, follow this structured workflow to identify the best conditions.

optimization_workflow Photoredox Reaction Optimization Workflow Start Start: Reaction gives low yield Step1 1. Verify Catalyst & Light Source - Check spectral overlap - Confirm PC stability Start->Step1 Step2 2. Optimize Reaction Components - Screen PC and cocatalysts - Vary stoichiometry of reagents Step1->Step2 Step3 3. Refine Reaction Setup - Ensure rigorous degassing - Optimize stirring and vessel Step2->Step3 Step4 4. Analyze and Characterize - Use TLC/GC-MS/NMR to track reaction - Identify byproducts and intermediates Step3->Step4 Step4->Step2 Yield Still Low Success Optimal Yield Achieved Step4->Success Yield Improved

Frequently Asked Questions (FAQ)

Q: My reaction works with a Ru-based catalyst but is prohibitively expensive for scale-up. What are my options? A: Explore organic photoredox catalysts (e.g., acridinium salts, eosin Y, methylene blue). They are often cheaper, less toxic, and can be tuned for specific redox properties, though they may be less stable than metal complexes [1].

Q: I've confirmed my setup is correct, but the reaction still doesn't initiate. What is the first thing I should double-check? A: The most common culprit is inadequate degassing. Oxygen is an extremely efficient quencher of photoexcited states. Re-degas your solvents and reagents thoroughly and maintain a positive pressure of inert gas throughout the reaction.

Q: How can I determine if a photoredox catalytic cycle is reductive or oxidative for my specific reaction? A: You must consult the literature for similar transformations. The cycle type is determined by which electron transfer step (from PC* to substrate, or from substrate to PC*) is thermodynamically favorable, based on the redox potentials of the species involved [1].

References

preventing oligomerization phenyl vinyl ether radical reactions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why is it crucial to inhibit the radical oligomerization of PVE? Unwanted radical polymerization of vinyl monomers is a significant hazard in industrial and research settings. These reactions are highly exothermic and auto-accelerating, meaning they can easily become runaway reactions leading to over-pressurization, rampant boiling, and thermal explosions [1]. Inhibiting this process is essential for safety during storage, distillation, and transport.

  • Q2: What types of inhibitors can I use? Inhibitors work by deactivating free radicals. The following table summarizes the main classes of chemical compounds known to act as effective inhibitors for vinyl monomers [1].

Inhibitor Class Examples Key Characteristics
Stable Radicals Diphenyl picrylhydrazyl Directly reacts with and neutralizes propagating radical chains [1].
Quinone-Based Hydroquinone, Benzoquinone Often require oxygen for activation; a common choice for styrenics [1].
Nitrogen-Compounds Nitroso, Azo, Diazo compounds Can terminate chains by forming stable, non-reactive radicals [1].
Sulfur-Compounds Thiazines Effective for a range of monomers [1].
Phenol-Based BHT (Butylated Hydroxytoluene) A common stabilizer in many laboratory chemicals.
  • Q3: My reaction still proceeds despite adding an inhibitor. What could be wrong? This is a common troubleshooting point. The inhibitor may have been depleted.

    • Oxygen Depletion: Many inhibitors, especially quinones like hydroquinone, require dissolved oxygen to function effectively. In a sealed system, oxygen can be consumed and not replenished, allowing polymerization to initiate [1].
    • Insufficient Concentration: The inhibitor concentration may be too low for the specific monomer and conditions. The required amount can vary with temperature and monomer type.
    • Wrong Inhibitor Choice: Some inhibitors are more effective for specific monomer classes. It's important to consult the literature for your specific monomer.
  • Q4: Are there any new, initiator-free methods to control radical reactions? Yes, recent research has explored acid-triggered RAFT (Reversible Addition-Fragmentation Chain-Transfer) polymerization. This method uses abundant acids (like sulfuric or citric acid) to initiate and control the polymerization of vinyl monomers in the dark, completely eliminating the need for conventional thermal radical initiators [2]. While demonstrated for acrylamides and acrylates, the principles may offer future pathways for controlling other vinyl systems.

Troubleshooting Guide: Common Scenarios

  • Problem: Uncontrolled oligomerization during high-temperature distillation.

    • Potential Cause: The inhibitor is volatile or decomposing at the distillation temperature.
    • Solution: Use a less volatile and thermally stable inhibitor. Consider increasing the inhibitor concentration slightly and ensure the system is well-oxygenated or has a continuous air sparge.
  • Problem: Polymer formation during long-term storage of PVE.

    • Potential Cause: The inhibitor has been consumed over time.
    • Solution: Purge the storage container with air to replenish oxygen. Check the inhibitor concentration and add more if necessary. Store the monomer in a cool, dark place, as heat and light can accelerate radical formation.
  • Problem: Inhibitor interferes with the desired reaction.

    • Potential Cause: The inhibitor is too effective or participates in side reactions.
    • Solution: Switch to an inhibitor that can be easily removed prior to your main reaction. For example, some inhibitors can be removed by washing with an aqueous solution or a specific reagent. Test removal methods on a small scale first.

Experimental Protocol: Testing Inhibitor Efficacy

This general protocol, adapted from common practices in polymerization safety, can be used to test the effectiveness of different inhibitors for PVE [1].

  • Solution Preparation: Prepare identical solutions of phenyl vinyl ether in a suitable solvent.
  • Add Inhibitors: Add different candidate inhibitors to each solution, varying the type and concentration. Include one solution without an inhibitor as a control.
  • Induce Polymerization: Add a radical initiator (e.g., AIBN) to each solution.
  • Monitor Reaction: Use a method like 1H NMR spectroscopy or size exclusion chromatography (SEC) to monitor monomer conversion over time at a constant temperature [2].
  • Analyze Results: The most effective inhibitor will show the slowest rate of monomer conversion and the lowest final molecular weight of any formed polymer.

The following diagram illustrates this experimental workflow:

Start Prepare PVE Solutions A Add Different Inhibitors Start->A B Add Radical Initiator A->B C Heat & Monitor Conversion B->C End Analyze Inhibition Efficacy C->End

Inhibitor Mechanism Overview

Inhibitors terminate radical chain reactions through several mechanisms, as shown in the following pathway diagram.

Radical Propagating Radical (P•) Inhibitor Inhibitor (InH) Radical->Inhibitor Mech1 Stable Radical: Forms non-reactive adduct Inhibitor->Mech1 Path 1 Mech2 Transfer Agent: Generates stable radical Inhibitor->Mech2 Path 2 Mech3 Quinone + Oxygen: Synergistic inhibition Inhibitor->Mech3 Path 3 DeadChain1 Dead Polymer Chain Mech1->DeadChain1 StableRad Stable Radical Mech2->StableRad DeadChain2 Dead Polymer Chain Mech3->DeadChain2

References

degassing solvent phenyl vinyl ether SCS reactions

Author: Smolecule Technical Support Team. Date: February 2026

Why is Degassing Crucial in These Reactions?

In the specific context of the SCS reaction using phenyl vinyl ether as an ethylene surrogate, oxygen (O₂) acts as an undesirable oxidant that disrupts the radical process. Research has confirmed that residual O₂ in the solvent impedes the spin-center shift step, which is the key driving force for the C─O bond cleavage that makes the overall transformation possible [1].

Experimental data shows a direct impact on yield. Under otherwise identical optimized conditions, performing the reaction in non-degassed DMSO reduced the yield to 72%, compared to an 81% isolated yield with degassed solvent [1]. In control experiments without degassing, the reaction pathway was altered, leading to the formation of an adduct that retained the PhO (phenoxy) group instead of the desired product [1].

Standardized Degassing Protocol

The following methodology is adapted from the optimized conditions for a three-component SCS reaction with this compound [1].

  • Reaction Example: Three-component reaction of isoquinoline, this compound, and sodium 4-chlorobenzenesulfinate.
  • Degassing Method: The solvent, DMSO, must be degassed before use [1].
  • Atmosphere: The reaction is performed in a capped test tube under an inert N₂ atmosphere [1].
  • Full Workflow: The diagram below illustrates the complete experimental workflow, highlighting the critical role of degassing.

Start Reaction Setup: - Isoquinoline - this compound - Sodium Sulfinate - Photocatalyst (4DPAIPN) - Acid (H₂SO₄) - Solvent (DMSO) Degas Critical Step: Degas Solvent Start->Degas Atm Perform Reaction in: Capped Tube under N₂ Degas->Atm Prevents O₂ Interference Irrad Irradiate with Blue LEDs Atm->Irrad Product Obtain Three-Component SCS Product Irrad->Product

Troubleshooting & Best Practices

Here are answers to common questions and issues you might encounter.

Issue Possible Cause Solution
Low yield of SCS product; formation of PhO-retained adduct. Incomplete solvent degassing or leak in reaction setup allowing O₂ ingress [1]. Ensure thorough solvent degassing (e.g., freeze-pump-thaw cycles or sparging with inert gas). Check integrity of seals and ensure a positive pressure of N₂.
Reaction fails to initiate or is very slow. Solvent not properly degassed, quenching radical initiators. Confirm degassing protocol. Use degassed solvents immediately after preparation.
Determining the necessity of degassing. - Always degass for this compound SCS reactions. O₂ is not a required oxidant and is a verified inhibitor in this system [1].

Key Experimental Details

For reproducibility, here are the specific parameters from the literature:

  • Photocatalyst: 1.0 mol% 4DPAIPN [1]
  • Acid: 2.0 equivalents of H₂SO₄ [1]
  • Solvent and Concentration: Degassed DMSO at a concentration of 0.3 M [1]
  • Light Source: Blue LEDs at room temperature for 16 hours [1]

References

acid catalyst selection phenyl vinyl ether reactions

Author: Smolecule Technical Support Team. Date: February 2026

Acid-Catalyzed Hydrolysis of Phenyl Vinyl Ether

The hydrolysis of this compound is a valuable reaction, particularly as it relates to the metabolism of membrane phospholipids known as plasmalogens [1]. Research shows that the activity of an acid catalyst is determined less by the number of acid groups and more by their precise positioning relative to the substrate [1].

Catalyst Performance Data

The tables below summarize experimental data for two advanced catalyst types, showing how their structure affects hydrolysis yield.

Table 1: Covalently Imprinted MINPs with Two Carboxylic Acids This catalyst requires post-modification to install two carboxylic acids. Reactions were performed with 10 mol% catalyst at 85°C in water for 24 hours [1].

Catalyst (Linker in Post-modification) Distance Between Acids Yield of Hydrolyzed Product
MINP(1+5a) Longest < 5%
MINP(1+5b) Long < 5%
MINP(1+5c) Medium 10%
MINP(1+5d) Short 27%
MINP(1+5e) Shortest 32%
MINP(1+5f) Short 15%
Nonimprinted Nanoparticle (NINP) Control N/A < 5%
Small Molecule Acids (5a-f) Control N/A < 5%

Table 2: Non-Covalently Imprinted MINPs with One Benzoic Acid Group This simpler catalyst system uses a functional monomer incorporated during synthesis. Reactions were performed with 5 mol% catalyst at 25°C in water for 8 hours [1].

Catalyst (Template Used) Key Template Feature Yield of Hydrolyzed Product
MINP(8a) Symmetrical (two phenyl groups) 40% ± 3%
MINP(8b) Single phenyl group 57% ± 2%
MINP(8c) Single phenyl group 57% ± 2%
MINP(8d) Single phenyl group with extra methylene 21% ± 1%
MINP(8e) Phenyl with ortho-methoxy group 78% ± 1%
MINP(8f) Phenyl with three methoxy groups 73% ± 2%
MINP(8g) Symmetrical with methoxy groups 51% ± 2%
Key Conclusions from the Data
  • Atomic Precision is Critical: A single methylene group change in the template (8c vs. 8d) causes a dramatic drop in yield, highlighting the need for exact catalytic group placement [1].
  • Catalyst Design Overcomes Intrinsic Activity: The most effective catalysts use medium- to low-intrinsic-activity carboxylic acid groups positioned with enzyme-like precision, rather than relying on strong, non-specific acids [1].
  • Substrate Orientation Matters: Asymmetric templates (8b, 8c) outperform symmetrical ones (8a), because they force the substrate into a single, productive orientation within the active site [1].
  • Optimizing Active Site "Fit": Introducing a single methoxy group (8e) creates a more effective catalyst, likely by allowing slight substrate flexibility or accommodating essential water molecules. Overly bulky groups (8f) can be less effective [1].

Experimental Protocol: Hydrolysis Using MINP(8e)

Here is a detailed methodology for the hydrolysis of this compound using one of the most effective non-covalently imprinted catalysts, MINP(8e) [1].

  • Reaction Setup: In a capped test tube, combine phenyl vinyl ester (7a, 2.0 mM) and the MINP(8e) catalyst (0.10 mM, 5 mol%) in degassed DMSO (0.3 M concentration).
  • Conditions: Stir the reaction mixture at room temperature (25°C) for 8 hours under a nitrogen atmosphere while irradiating with blue LEDs.
  • Analysis: Monitor reaction progress and determine the conversion yield (typically ~78%) using ( ^1 \text{H} ) NMR spectroscopy with an internal standard.

Troubleshooting Common Experimental Issues

  • Problem: Low Conversion Yield
    • Cause: Incorrect acid group positioning in a custom MINP.
    • Solution: Systematically vary the template structure during catalyst synthesis to fine-tune the size and shape of the imprinted active site [1].
  • Problem: Unselective Reaction
    • Cause: Using a non-specific strong acid, which promiscuously reacts with various sites.
    • Solution: Employ a molecularly imprinted catalyst. Its defined cavity provides steric control, favoring the target substrate and leading to higher selectivity [1].
  • Problem: Reaction Requires High Temperature
    • Cause: Using a catalyst with suboptimal positioning of its catalytic groups.
    • Solution: Switch to a catalyst design that employs a non-covalent imprinting strategy with a functional monomer like 4-vinylbenzoic acid. This better optimizes the active site, enabling efficient catalysis at room temperature [1].

General Reaction Mechanism for Acid-Catalyzed Ether Cleavage

While MINPs represent a sophisticated approach, the general mechanism for acid-catalyzed ether cleavage is foundational knowledge [2]. The process typically involves two key steps, with the second step's pathway depending on the substrate's structure:

G Start Ether (R-O-R') Step1 Step 1: Protonation by Strong Acid Ether Oxygen is Protonated Start->Step1 Int1 Protonated Ether (Good Leaving Group Formed) Step1->Int1 Step2 Step 2: Cleavage Pathway Depends on R-group Int1->Step2 SN2 SN2 Pathway (Primary R-groups) Step2->SN2 If R is Primary SN1 SN1 Pathway (Tertiary R-groups) Step2->SN1 If R is Tertiary Prod1 Products: Alcohol + Alkyl Iodide SN2->Prod1 Prod2 Products: Alcohol + Alkyl Iodide SN1->Prod2

Important Safety and Handling Notes

  • Specialized Reagents: The MINP catalysts described are complex functional nanoparticles and are not commercially available. They require specialized synthesis, cross-linking, and imprinting techniques in a laboratory setting [1].
  • Acid Handling: Standard laboratory safety protocols must be followed when handling strong acids like HI, H₂SO₄, or TfOH, including the use of appropriate personal protective equipment (PPE).

References

improving stereocontrol phenyl vinyl ether polymerization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the primary challenges in achieving stereocontrol during vinyl ether polymerization? The main challenges stem from the high reactivity of the carbocationic chain end, which can lead to undesirable side reactions. The most significant issues are:

  • Chain Transfer: This reaction competes with propagation, limiting molecular weight and complicating chain-end control [1] [2].
  • Difficulty in Stereocontrol: The high reactivity of the active species makes it difficult to control the tacticity (spatial arrangement of repeating units) of the resulting polymer [1].

Q2: What advanced strategies can improve stereocontrol? Recent research has moved beyond simple Lewis acid catalysts to sophisticated systems that create a chiral environment around the growing polymer chain. The most effective strategies involve:

  • Chiral Counterion Strategy: Using a chiral anion paired with the growing carbocation can influence the approach of the incoming monomer, favoring one stereochemical orientation over the other [1].
  • Advanced Ligand Systems: Employing specific bidentate ligands, particularly O^O-type ligands like those derived from 1,1'-bi-2-naphthol (BINOL), in combination with metal catalysts, has proven effective in enhancing isotacticity [1].

Q3: How can I reduce chain transfer to achieve better-controlled polymers? The key to suppressing chain transfer is to stabilize the active cationic species. This can be achieved through several methods:

  • Low-Temperature Polymerization: Conducting polymerizations at very low temperatures (e.g., -78 °C) slows down side reactions [1].
  • Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: Introducing a RAFT agent can transform an uncontrolled cationic polymerization into a controlled process, yielding polymers with low dispersity (Đ ~1.1) [1].
  • Use of Specific Catalyst/Ligand Combinations: Systems like trifluoromethyl sulfonates with O^O ligands help form homogeneous reactions and stabilize the active center, reducing chain transfer [1].

Troubleshooting Experimental Protocols

Here are detailed methodologies for key experiments cited in the FAQs.

Protocol 1: Stereoselective Cationic Polymerization using a Triflate Catalyst and Chiral Ligands This protocol is adapted from recent work using trifluoromethyl sulfonates to achieve high isotacticity [1].

  • Reaction Setup: In an inert atmosphere glovebox, add the trifluoromethyl sulfonate catalyst (e.g., 5 μmol) and a chiral O^O-type ligand (e.g., a BINOL derivative) to a dried reaction vial.
  • Solvent Addition: Add a dry, non-polar solvent (e.g., toluene, 10 mL). Stir the mixture to form a homogeneous catalyst/ligand complex.
  • Monomer Addition: Cool the reaction mixture to a low temperature (between -78 °C and -60 °C). Then, add the vinyl ether monomer (e.g., Ethyl Vinyl Ether) via dropwise addition. A typical monomer-to-catalyst ratio is 500:1.
  • Polymerization: Allow the reaction to proceed for a predetermined time, monitoring conversion.
  • Termination: Quench the polymerization by adding a cold methanol solution containing a small amount of base (e.g., ammonia).
  • Polymer Purification: Precipitate the polymer into a large excess of methanol, collect it by filtration, and dry it under vacuum.

Protocol 2: Cationic RAFT Polymerization for Narrow Molecular Weight Distribution This method uses a RAFT agent to control the polymerization [1].

  • Setup: In a Schlenk tube under an inert atmosphere, combine the vinyl ether monomer, a thiocarbonylthio RAFT agent, and a Lewis acid co-catalyst (e.g., a strong Lewis acid like TiCl₄).
  • Initiation: The Lewis acid generates the initial cationic species from the vinyl ether monomer or a dedicated initiator.
  • RAFT Cycle: The propagating carbocation is rapidly capped by the RAFT agent, establishing an equilibrium between active and dormant chains. This reversible chain transfer is key to controlling molecular weight and dispersity.
  • Reaction Conditions: The reaction can be performed at moderately low temperatures or even at room temperature, depending on the specific system.
  • Work-up: Terminate and purify the polymer as described in Protocol 1.

Key Experimental Data Summary

The table below summarizes quantitative data from recent studies on stereocontrolled vinyl ether polymerization.

Catalyst System Ligand Temperature Achieved Isotacticity (% m) Molecular Weight Dispersity (Đ) Key Finding
Chiral BINOL-based Phosphate/TiCl₄ [1] BINOL-based -78 °C Up to 93% Not Specified High isotacticity enables crystalline materials with melting points ~138 °C.
Trifluoromethyl Sulfonate [1] BINOL-derived (O^O type) -60 °C Up to 81% Not Specified Ligand type is crucial for stereocontrol; N^N and N^O ligands were ineffective.
Cationic RAFT [1] Not Applicable Ambient to Moderate Not Specified ~1.1 RAFT process effectively controls molecular weight distribution.

Experimental Optimization Workflow

The following diagram illustrates the logical workflow for troubleshooting and optimizing stereocontrol in your experiments, based on the strategies discussed.

Start Start: Poor Stereocontrol Step1 Identify Core Problem Start->Step1 Step2 Select Strategy Step1->Step2 Strat1 Strategy 1: Improve Tacticity Step2->Strat1 Strat2 Strategy 2: Control Molecular Weight Step2->Strat2 Action1 Employ Chiral Counterion Strategy (e.g., BINOL-phosphates) Strat1->Action1 Action2 Use O^O Type Ligands with Triflate Catalysts Strat1->Action2 Action3 Lower Reaction Temperature (e.g., -78 °C) Strat1->Action3 Action4 Introduce Cationic RAFT Agent Strat2->Action4 Result1 Outcome: Higher Isotacticity and Crystallinity Action1->Result1  Combine for  best results Action2->Result1  Combine for  best results Action3->Result1  Combine for  best results Result2 Outcome: Lower Dispersity (Đ) and Controlled Mn Action4->Result2

References

overcoming low reactivity ortho-substituted phenyl vinyl ether

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Reactivity & Troubleshooting Guide

The hydrolysis rate of phenyl vinyl ethers is highly influenced by the electronic nature of the substituents on the phenyl ring. This principle is key to diagnosing and solving low reactivity [1].

Challenge & Cause Troubleshooting Strategy Key Mechanism & Rationale
Low Reactivity from Electron-Deficient Ring [1] Modify Electronic Properties: Introduce electron-donating groups (e.g., methoxy -OCH₃) on the phenyl ring. Electron-donating groups increase the electron density on the vinyl ether, enhancing its proton affinity and making it more susceptible to acid-catalyzed hydrolysis [1].
Ortho-Substituent Steric Hindrance Employ Lewis Acid Catalysis: Use catalysts like Cu(I) salts to activate the system [2]. Lewis acids can coordinate with the vinyl ether oxygen, polarizing the bond and facilitating nucleophilic attack even in sterically crowded environments [2].
Undesired Side Reactions Optimize Reaction Conditions: Carefully control temperature, solvent, and catalyst loading [2]. Vinyl ethers are acid-sensitive. Precise control of conditions (e.g., mild acids, low temperatures) can promote the desired reaction pathway while minimizing decomposition [2].

Experimental Workflow for Enhancing Reactivity

The following diagram outlines a logical workflow for diagnosing low reactivity and implementing the strategies discussed.

G cluster_diagnosis Diagnosis cluster_strategies Potential Solutions Start Low Reactivity in Ortho-Substituted Phenyl Vinyl Ether D1 Analyze Substituent Effects Start->D1 D2 Is the phenyl ring electron-deficient? D1->D2 S1 Strategy 1: Electronic Modulation Introduce electron-donating groups (e.g., -OCH₃) D2->S1 Yes S2 Strategy 2: Lewis Acid Catalysis Use catalysts like Cu(I) salts D2->S2 Steric hindrance is primary issue S3 Strategy 3: Condition Optimization Adjust temperature, solvent, and catalyst loading S1->S3 S2->S3

Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is adapted from studies on pH-responsive assemblies and illustrates how to test the hydrolysis reactivity of your this compound compounds [1].

Objective: To determine the hydrolysis rate of a synthesized this compound under acidic conditions.

Materials:

  • Compound: Your ortho-substituted this compound.
  • Buffers: Pre-prepared buffer solutions at pH 7.4 (physiological), pH 5.4 (mildly acidic, e.g., endosomal), and pH 4.2 (acidic, e.g., lysosomal) [1].
  • Solvent: A co-solvent like ethanol or tetrahydrofuran (THF) may be used to ensure the compound is fully dissolved in the aqueous buffer [1].
  • Equipment: Thermostatted water bath or incubator, UV-Vis spectrophotometer or HPLC system for analysis.

Procedure:

  • Solution Preparation: Prepare a stock solution of your compound in a suitable organic solvent. Introduce a small aliquot of this stock solution into the pre-warmed buffer solutions (e.g., at 37°C) to initiate the reaction. The final concentration of organic solvent should be kept low (e.g., <1% v/v).
  • Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C).
  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots from the reaction mixture.
  • Analysis:
    • UV-Vis Spectrophotometry: If the starting material or product has a characteristic chromophore, you can monitor the change in absorbance at a specific wavelength over time.
    • HPLC Analysis: This method is highly recommended for better accuracy. Quench the aliquot (if necessary), inject it into the HPLC, and measure the peak areas corresponding to the starting vinyl ether and the hydrolysis product. This allows for direct quantification of the remaining compound.

Data Analysis:

  • Plot the concentration (or normalized peak area) of the remaining this compound against time for each pH condition.
  • The hydrolysis rate can be determined by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order kinetics).

The strategies of electronic modulation and Lewis acid catalysis are your primary tools. The experimental protocol allows you to quantitatively verify the improvement in reactivity.

References

rate-determining step Pt-catalyzed phenyl vinyl ether cycloaddition

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

What is the rate-determining step in the Pt(II)-catalyzed [3+2] cycloaddition of propargyl ether derivatives with vinyl ethers? The elimination of the methoxy group is the rate-determining step. This was identified through Density Functional Theory (DFT) calculations, which showed that this intramolecular nucleophilic addition has the highest energy barrier in the catalytic cycle [1].

Why is understanding the rate-determining step important for reaction optimization? Since the elimination step is the slowest, your optimization efforts should focus on conditions that facilitate this process. This could involve screening for catalysts that better stabilize the transition state or adjusting electronic properties of the substrates to make the carbon more electrophilic [1] [2] [3].

This reaction is often used to synthesize benzofuran and indole-fused structures. Is the mechanism the same for these substrates? Yes. DFT studies on reactions of both aniline-derived and phenol-derived propargyl ethers show they proceed via an identical mechanism, forming important benzofuran and indole-fused five-membered rings [1].

Troubleshooting Guide

Problem & Symptoms Possible Causes Suggested Solutions
Low Conversion/High Decomposition: Starting material decomposes; low yield of desired cycloadduct. Temperature too high/low, excessive catalyst loading, or substrate instability under reaction conditions [4]. Optimize temperature. Use flow chemistry for better heat transfer and to minimize decomposition. Precisely control catalyst loading (e.g., 5 mol% Pt) [4].
Formation of Side Products: [2+2+2] cycloadducts or isomerized byproducts are observed. High reaction concentration favors dimerization/trimerization. Terminal alkynes are more prone to side reactions [4]. Dilute the reaction mixture. Use substrates with internal alkynes. Ensure sufficient CO pressure in carbonylation-related reactions to prevent alternative pathways [4].
Reaction Does Not Proceed: No desired product is formed. Incorrect substrate structure (e.g., lacks necessary nucleophilic moiety), inactive catalyst, or sterically hindered alkyne [1] [4]. Verify your substrate has a nucleophilic group (e.g., -OH, -NH₂) for the initial activation. Use substrates without excessive steric hindrance around the triple bond. Confirm catalyst activity.

Experimental Data & Optimization

The table below summarizes key quantitative findings from related cycloaddition studies to guide your experimental design.

Parameter Optimal / Reported Value Effect / Note
Catalyst Loading 5 mol% Pt(II) [1] Sufficient to drive the reaction; lower loadings may reduce selectivity [4].
Key Energy Barrier ~26-27 kcal/mol [1] The energy required for the rate-determining methoxy elimination step.
Yield (Batch) Up to 83% [1] Reported for model reactions in batch conditions.
Temperature (Flow) 150-180 °C [4] In flow systems, higher temperatures can be used to minimize decomposition.
Residence Time (Flow) 13 minutes [4] Short residence time in a flow reactor helps suppress decomposition pathways.
Concentration 0.25 M [4] Higher concentrations favor side reactions like [2+2+2] cycloadditions.

Reaction Mechanism Workflow

The following diagram illustrates the generally accepted mechanism for this reaction, highlighting the critical rate-determining step.

G A Pt(II) Complex & Propargyl Ether B Cyclization A->B C α,β-Unsaturated Carbene Intermediate B->C D Rate-Determining Step Methoxy Elimination C->D E Platinum-Carbene Complex D->E F Cycloaddition with Vinyl Ether E->F G Cycloadduct & Catalyst Regeneration F->G

The diagram shows the key stages of the mechanism [1]:

  • Activation & Cyclization: The Pt(II) catalyst activates the alkyne, leading to an initial cyclization.
  • Carbene Formation: A key α,β-unsaturated carbene intermediate is formed.
  • Rate-Determining Step: The elimination of the methoxy group (OCH₃) is the slow, rate-limiting step.
  • Cycloaddition: The vinyl ether adds to the carbene complex in a [3+2] fashion.
  • Product Release: The final cycloadduct is formed, and the Pt(II) catalyst is regenerated.

Key Takeaways for Your Research

  • Focus on the Slow Step: Direct your optimization (catalyst selection, ligand design, solvent effects) towards facilitating the methoxy group elimination [1].
  • Embrace Advanced Reactors: For challenging substrates like vinyl ethers, which are prone to decomposition, consider using flow chemistry to achieve higher temperatures and shorter reaction times, thereby improving yield and selectivity [4].
  • Control Selectivity: Be mindful of reaction concentration and the structure of your alkyne, as these factors are critical in suppressing competing [2+2+2] cycloaddition pathways [4].

References

phenyl vinyl ether vs anisole hydrogen bonding

Author: Smolecule Technical Support Team. Date: February 2026

Hydrogen Bonding Profile Comparison

Feature Phenyl Vinyl Ether (PVE) Anisole
Preferred Motif OH···O (Ether Oxygen) [1] [2] OH···O (Ether Oxygen) [2]
Competing Motifs OH···π (phenyl), OH···π (vinyl) [1] [2] OH···π (phenyl ring) [2]

| Energetic Ranking | 1. OH···O 2. OH···π(phenyl) 3. OH···π(vinyl) [1] | Sensitive to substitution pattern; balance between OH···O and OH···π structures [2] | | OH Stretch Red-Shift (Δν) | ~-100 cm⁻¹ (for OH···O motif) [1] | Information not specified in search results | | Experimental Methods | FTIR, CP-FTMW, IR/UV spectroscopy [1] | Referenced in the context of prior studies [2] |

The different levels of competition can be visualized in their primary hydrogen-bonded structures:

G cluster_PVE PVE Binding Motifs cluster_Anisole Anisole Binding Motifs PVE This compound (PVE) PVE_O OH∙∙∙O (Primary) PVE->PVE_O PVE_phenyl OH∙∙∙π (phenyl) (Secondary) PVE->PVE_phenyl PVE_vinyl OH∙∙∙π (vinyl) (Weakest) PVE->PVE_vinyl Anisole Anisole Anisole_O OH∙∙∙O (Primary) Anisole->Anisole_O Anisole_pi OH∙∙∙π (phenyl) (Strong Competition) Anisole->Anisole_pi

Structures show PVE has one strongly preferred motif, while anisole has two competitive primary motifs.

Detailed Experimental Protocols

The definitive data for this compound comes from a multi-spectroscopic molecular beam study [1]. This approach isolates molecular complexes in the gas phase, allowing for precise investigation of intrinsic hydrogen-bonding preferences without interference from solvent effects.

FTIR Spectroscopy in Molecular Beams
  • Objective: To obtain vibrational spectra, specifically the O-H stretching region, to identify hydrogen-bonded isomers and their strength based on the red-shift [1].
  • Setup: A pulsed supersonic expansion is synchronized with an FTIR spectrometer. A mixture of PVE (<0.1%) and methanol (<0.1%) in a helium carrier gas is expanded through a slit nozzle into a vacuum chamber [1].
  • Measurement: The infrared absorption is measured in the "zone of silence" of the expansion. The OH-stretching transition of methanol, which shifts to a lower frequency (red-shift) upon complex formation, is the key signature. For the PVE-MeOH OH···O structure, this red-shift is approximately -100 cm⁻¹ [1].
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy
  • Objective: To determine the precise rotational constants and structure of the complex, allowing for unambiguous isomer identification [1].
  • Setup: The molecular beam is probed in a microwave spectrometer covering the 2–8 GHz frequency range [1].
  • Measurement: The rotational spectrum is recorded. The assignment of different isomers (e.g., OH···O vs. OH···π) is achieved by comparing the experimentally determined rotational constants with those predicted by high-level quantum-chemical calculations for each possible structure [1].
IR/UV Double Resonance Spectroscopy
  • Objective: To achieve mass- and isomer-selective vibrational spectroscopy [1].
  • Procedure:
    • An IR laser pulse is fired, which can vibrationally excite a specific isomer if its frequency matches the OH-stretch.
    • A UV laser pulse then ionizes the molecules. The ion signal is monitored.
    • If the IR laser has depleted the population of a specific isomer by vibrational excitation, the UV-induced ion signal for that isomer will decrease.
    • By scanning the IR laser frequency and monitoring the ion signal decrease, an IR spectrum for a single specific isomer is obtained [1].

Interpretation Guidance for Researchers

  • For Unambiguous Gas-Phase Characterization: The combined FTIR, microwave, and IR/UV approach is the gold standard. Relying on a single spectroscopic method may not reveal all populated isomers [1].
  • For Theoretical Benchmarking: Correctly predicting the subtle energetic ordering of isomers in these systems is challenging. Sophisticated methods like local coupled cluster theory [LCCSD(T0)-F12] are often required for accuracy, whereas standard DFT methods may fail [1] [2].
  • For Studies in Solution: Be aware that solvent effects can drastically alter the preferences observed in the gas phase. NMR techniques, particularly in solvents like DMSO-d₆ that slow proton exchange, are valuable for investigating hydrogen bonding in solution [3].

References

Comparison of Methanol Complexes: Phenyl Vinyl Ether vs. Fluorobenzene

Author: Smolecule Technical Support Team. Date: February 2026

Feature Phenyl Vinyl Ether (PVE)–Methanol Complex [1] [2] [3] Fluorobenzene (FB)–Methanol Complex [4]
Primary Binding Motif OH∙∙∙O hydrogen bond to the ether oxygen [1] [2]. σ-bonding to the fluorine substituent (σF) and a CH group (σCH) [4].

| Alternative Binding Motifs | - OH∙∙∙π (phenyl ring)

  • OH∙∙∙π (vinyl group) [2]. | π-bonding to the aromatic system (πOH); observed in an isomer of the FB·(MeOH)2 cluster [4]. | | Energetic Order | OH∙∙∙O is the global minimum; OH∙∙∙π(phenyl) is a less populated, higher-energy isomer [2]. | For the 1:1 complex, structures with σF and σCH H-bonds are observed; πOH bonding is less favorable [4]. | | Experimental Techniques | FTIR spectroscopy, IR/UV double-resonance spectroscopy (IR/R2PI), Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy [2]. | Resonant two-photon ionization (R2PI), IR/R2PI ion depletion spectroscopy, hole burning spectroscopy [4]. | | Key Spectroscopic Regions | OH stretching range (e.g., ~3520–3750 cm⁻¹ for IR/R2PI) [2]. | OH and CH stretching regions of methanol [4]. | | Computational Methods | Dispersion-corrected DFT (DFT-D3), local coupled cluster theory (LCCSD(T0)-F12) [2]. | MP2/6-31+G, B3LYP/6-31+G [4]. | | Key Challenge | Correctly predicting the energetic order of isomers requires high-level coupled cluster methods, highlighting the challenge for theory [2]. | Determining the structure of complexes where methanol forms subclusters (e.g., chains or rings) that interact with the chromophore [4]. |

Experimental Protocols for Structural Elucidation

The structural data in the table were obtained through sophisticated gas-phase spectroscopy techniques. Here is a detailed look at the core methodologies.

Molecular Beam Spectroscopy

This is the foundational technique for both studies. The general workflow involves several key steps [2]:

  • Sample Preparation: The compound of interest (e.g., PVE or fluorobenzene) is mixed with methanol and a carrier gas (Helium or Neon) in a reservoir.
  • Supersonic Expansion: The gas mixture is expanded under high pressure through a small nozzle (pulsed valve) into a vacuum chamber. This rapid expansion cools the molecules down to a few Kelvin, promoting the formation of weakly bound complexes and freezing them in their lowest energy structures.
  • Isolation: The resulting molecular beam contains isolated, cold complexes, free from solvent effects, which is ideal for spectroscopic study.
Detailed Workflows for Specific Techniques

The following diagram illustrates the specific workflows for the IR/UV techniques used in these studies to achieve isomer-selective measurements.

Start Start: Cooled Molecular Beam UV1 UV Laser (ν₁) Tuned to isomer's S₀→S₁ transition Start->UV1 IR IR Laser (ν₂) Scans through OH stretch range UV1->IR Population in S₁ UV2 UV Laser (ν₁) Ionizes excited molecules IR->UV2 Vibrationally excited molecules do not absorb ν₁ Depletion Signal Depletion IR->Depletion Causes decrease in ion signal Detect Detect Ions (Time-of-Flight Mass Spectrometer) UV2->Detect Depletion->Detect Measured as IR Absorption

  • IR/R2PI (Ion Depletion) Technique [2] [4]:

    • A tunable UV laser (ν₁) is set to electronically excite a specific isomer of the complex from the ground state (S₀) to the excited state (S₁).
    • A second, scannable IR laser (ν₂) is introduced. When the IR laser's frequency matches a vibrational transition (like the OH stretch) of the complex, it vibrationally excites the molecules.
    • This vibrational excitation often reduces the efficiency of the subsequent ionization by the same UV laser, a phenomenon known as "ion depletion."
    • The ion signal is monitored by a mass spectrometer. A dip in the ion signal as the IR laser is scanned indicates an IR absorption, producing the vibrational spectrum. This technique was used in the studies of both PVE–MeOH and FB–MeOH complexes [2] [4].
  • UV/IR/UV (Hole Burning) Spectroscopy [2]:

    • This technique is used to confirm the presence of multiple isomers in a beam.
    • A "burn" IR laser is fixed on a vibrational frequency believed to belong to a specific isomer. This depletes the population of that isomer.
    • A "probe" UV laser is then scanned across the electronic spectrum. A reduction ("hole") in the signal at a particular UV frequency confirms that the vibrational and electronic transitions belong to the same isomer. This method was crucial for identifying the less stable OH∙∙∙π-bound isomer in the PVE–MeOH complex [2].

Key Takeaways for Researchers

  • PVE–Methanol is a Benchmark for Theory: The PVE system, with its three competing binding sites (O, phenyl-π, vinyl-π), presents a significant challenge for computational methods. Its primary reliance on an OH∙∙∙O bond, confirmed only by advanced local coupled cluster calculations, makes it an excellent system for benchmarking new quantum chemistry methods and dispersion corrections [2] [3].
  • FB–Methanol Showcases σ-Bonding Preference: The fluorobenzene system demonstrates a clear preference for forming σ-type hydrogen bonds with the fluorine atom and adjacent CH groups over π-bonding with the aromatic ring in the 1:1 complex. This highlights the strong directing influence of the electronegative fluorine substituent [4].
  • Techniques for Microsolvation Studies: The combination of R2PI and IR depletion spectroscopy in molecular beams is a powerful tool for unraveling the structure of microsolvated clusters, as shown in both studies. The UV/IR/UV variant is particularly important for disentangling mixtures of isomers [2] [4].

References

binding energy comparison phenyl vinyl ether vs ethene methanol

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison

The table below summarizes available experimental and computational data for noncovalent interactions in molecular complexes.

Complex Experimental Method Primary Binding Motif & Preference Binding Energy / Stabilization Data Key Observables
Phenyl Vinyl Ether (PVE)...Methanol [1] FTIR, Rotational (MW), and IR/UV spectroscopy in molecular beams; Quantum-chemical calculations OH∙∙∙O ether (most stable). A less stable OH∙∙∙π (phenyl) isomer also detected [1]. Theoretical calculations required; Correct energetic order challenging, succeeded with local coupled cluster (LCCSD(T0)-F12) method [1]. IR: OH-stretching frequency red-shift. MW: Precise rotational constants for structure determination [1].
Ethene...Methanol [1] Jet FTIR spectroscopy (from literature) OH∙∙∙π (involving the C=C double bond) [1]. Weak hydrogen bond; Small OH-stretching red-shift; Low binding energy (reflected in calculations) [1]. IR: Small OH-stretching frequency red-shift [1].
Methyl Vinyl Ether (Radicals) [2] [3] Computational Thermodynamics (CBS-Q, CBS-APNO, G3 methods) C-O Bond Dissociation Energies (BDEs) for the covalent bonds in the monomer. BDEs for O-CH₃, C-OCH₃, etc., are ~3 kcal/mol weaker than in aromatic analogues (e.g., methyl phenyl ether) [2] [3]. Intramolecular covalent bond strength, relevant for fragmentation patterns.

Detailed Experimental Protocols

The following methodologies were used to obtain the data for the this compound-Methanol complex [1]:

Supersonic Jet Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To record vibrationally resolved spectra of the complexes in the OH-stretching region.
  • Workflow:
    • Sample Preparation: PVE and methanol are placed in separate cooled saturators, diluted in helium carrier gas (<0.1% concentration), and premixed.
    • Expansion: The gas mixture is expanded into a vacuum through a narrow slit nozzle (600 × 0.2 mm²) using a pulsed valve, creating a cold molecular beam where weakly bound complexes form.
    • Data Acquisition: IR light from a synchronized spectrometer probes the complexes. Spectra are obtained by co-adding hundreds of pulses to improve the signal-to-noise ratio.
IR/UV Double Resonance Spectroscopy
  • Objective: To achieve mass- and isomer-selective vibrational spectroscopy.
  • Workflow:
    • IR/R2PI (Resonance-Enhanced Two-Photon Ionization): An IR laser pulse excites the complex's vibrations. A delayed UV laser pulse resonantly ionizes the complex if the IR photon was absorbed. The ion signal is monitored as a function of IR wavelength, providing an IR spectrum for a specific complex mass.
    • UV/IR/UV: A UV laser prepares a specific isomer in its electronically excited state (S₁). A subsequent IR laser depletes the population of this isomer if it vibrationally excites it. A second UV laser then probes the resulting population change. This technique helps discriminate between different structural isomers.
Chirped-Pulse Fourier-Transform Microwave (CP-FTMW) Spectroscopy
  • Objective: To determine the precise three-dimensional structure of the complex in its electronic ground state by measuring its rotational transition frequencies.
  • Workflow:
    • Expansion: The molecular beam is expanded into a high-vacuum chamber.
    • Excitation: A short, broadband "chirped" microwave pulse (2–8 GHz) excites all rotational transitions of the complexes within its bandwidth.
    • Detection: The subsequent coherent microwave emission from the molecules (free induction decay) is recorded over time.
    • Analysis: A Fourier transform of the time-domain signal yields a frequency-domain rotational spectrum. Precise rotational constants are extracted from line frequencies, allowing for structural determination.

Research Workflow Diagram

The diagram below illustrates how these techniques work together to characterize molecular complexes.

Start Sample Preparation (PVE + MeOH in Helium) A Supersonic Jet Expansion Start->A B Formation of Cold Molecular Complexes A->B C FTIR Spectroscopy B->C D IR/UV Spectroscopy B->D E MW Spectroscopy B->E F Vibrational Frequencies (OH-Stretching Red-Shifts) C->F G Isomer-Selective IR Spectra D->G H Precise Rotational Constants & 3D Structure E->H I Comparison with Quantum-Chemical Calculations F->I G->I H->I J Determine Binding Motif Preference Quantify Interaction Energy Understand Role of Dispersion I->J

Key Research Findings

  • Binding Motif Preference: For this compound, the oxygen atom is a superior hydrogen bond acceptor compared to its π-systems. The OH∙∙∙O ether motif is more stable than OH∙∙∙π docking to either the phenyl or vinyl moieties [1].
  • Role of London Dispersion: Sophisticated local coupled-cluster calculations were necessary to correctly predict the energetic order of isomers. These methods allowed for the quantification and visualization of London dispersion forces, which are crucial for understanding the docking preferences in this system [1].
  • Theoretical Challenge: The PVE-MeOH system proved to be a challenging benchmark for computational methods, highlighting that correct prediction of weak interaction balances requires high-level theory [1].

Interpretation Guide for Researchers

  • IR Red-Shifts: A larger shift in the methanol OH-stretching frequency upon complex formation indicates a stronger hydrogen bond.
  • Binding Energy: This is the energy required to separate the complex into its monomers. A more negative value indicates a more stable complex.
  • Bond Dissociation Energy (BDE) vs. Binding Energy: The BDE typically refers to the energy required to break a covalent bond (e.g., C-O in an ether), while the binding energy discussed here is for the formation and cleavage of noncovalent interactions (e.g., hydrogen bonds) [4].

References

theoretical vs experimental phenyl vinyl ether complex structure

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis: Theoretical vs. Experimental Structures

The table below summarizes the experimental findings and the performance of different theoretical methods in predicting the structure of the PVE-MeOH complex.

Aspect Experimental Findings (Molecular Beam) Theoretical Prediction & Challenges
Preferred Structure OH∙∙∙O hydrogen bond is dominant [1] [2]. Correctly identified by LCCSD(T0)-F12, a high-level local coupled cluster method [1] [2].
Other Observed Isomers A less stable OH∙∙∙π(phenyl)-bound isomer detected via microwave spectroscopy [1] [2]. -
Role of Dispersion - London dispersion interactions are crucial for correct docking preferences. Their visualization/quantification is key to understanding the subtle energy balance [1] [2].
Method Performance Serves as the benchmark for theory. DFT-D3 and SCS-CC2 methods failed to correctly predict the energetic order of the isomers, highlighting the system's challenge [1] [2].
Excited State (S₁) OH∙∙∙O structure is destabilized compared to the ground state (S₀) [1] [2]. Theoretical calculations confirm this experimental observation [1] [2].

Detailed Experimental Protocols

The experimental determination of the PVE-MeOH complex structure relied on a multi-spectroscopic approach in molecular beam experiments [1] [2].

  • FTIR Spectroscopy: A pulsed supersonic expansion was used through a slit nozzle, synchronizing scans of a Bruker IFS 66 v/s spectrometer. The setup employed a calcium fluoride beam splitter and an optical filter to maximize the signal-to-noise ratio in the OH stretching region (around 3600 cm⁻¹). Low concentrations of PVE and methanol in a helium carrier gas were used to form complexes in the jet [1] [2].
  • IR/UV Spectroscopy: This isomer-selective technique was performed in a molecular beam apparatus with a time-of-flight mass spectrometer. PVE and methanol were co-expanded in neon carrier gas. IR radiation was generated by difference frequency mixing in a LiNbO₃ crystal. In the IR/R2PI scheme, the IR laser was fired 50 ns before the UV ionization laser to obtain vibrational spectra. The UV/IR/UV scheme was used for more detailed isomer differentiation [1] [2].
  • Microwave Spectroscopy: Rotational spectra were acquired using a chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer covering 2–8 GHz. This technique was particularly sensitive and identified the less populated OH∙∙∙π(phenyl) isomer that was not clearly seen in the IR-based spectra [1] [2].

Structural Preferences & Methodology Workflow

The following diagram illustrates the experimental and theoretical workflow used to determine and verify the complex's structure.

Start Study System: PVE-MeOH Complex Exp Multi-Spectroscopic Experiments Start->Exp Theory Quantum-Chemical Calculations Start->Theory Comp Compare Results & Benchmark Theory Exp->Comp Theory->Comp Finding Key Finding: OH∙∙∙O Hydrogen Bond is Preferred Structure Comp->Finding

Key Insights for Researchers

  • A Challenging Benchmark System: The PVE-MeOH complex, with its three competing binding motifs, presents a difficult case for theory. Successfully modeling it requires methods that go beyond standard DFT, such as high-level coupled-cluster approaches (LCCSD(T0)-F12) that accurately account for London dispersion [1] [2].
  • Experimental Synergy is Crucial: No single spectroscopic technique provided the complete picture. The combination of rotational and vibrational spectroscopy was essential to identify both the major and minor isomers, demonstrating the power of a multi-method approach for complex molecular systems [1] [2].
  • Context in Drug Development: Understanding delicate balances in noncovalent interactions is fundamental to molecular recognition in biochemical processes and drug design. This study provides a precise gas-phase model for such interactions [1] [2].

References

×

XLogP3

2.6

Boiling Point

155.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

766-94-9

Dates

Last modified: 08-15-2023

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